2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
The exact mass of the compound 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFYUGDUFBEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304407 | |
| Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304407 | |
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Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-26-7 | |
| Record name | 328-26-7 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Technical Whitepaper: 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
CAS Number: 328-26-7 Document Type: Technical Application Guide Audience: Synthetic Organic Chemists, Process Engineers, and Medicinal Chemists
Executive Summary
The compound 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7) represents a critical electrophilic scaffold in the synthesis of fluorinated agrochemicals and covalent pharmaceutical agents. Characterized by a highly functionalized acetanilide core, it serves as a dual-purpose intermediate:
-
Structural Scaffold: A precursor for N-alkylated heterocycles, most notably furanone-based herbicides (e.g., Flurtamone analogs).
-
Electrophilic Warhead: A "tuned" covalent inhibitor where the electron-withdrawing trifluoromethyl (
) and chloro groups on the aromatic ring modulate the reactivity of the -chloroacetamide tail, influencing its selectivity toward cysteine residues in proteomic applications.
This guide details the physicochemical profile, optimized synthesis protocols, and mechanistic reactivity of this compound, emphasizing process safety and impurity control.
Physicochemical Profile & Identity
| Parameter | Specification |
| CAS Number | 328-26-7 |
| IUPAC Name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 272.05 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 98–102 °C (Typical range) |
| Solubility | Soluble in DCM, EtOAc, Acetone; Sparingly soluble in Hexanes; Insoluble in Water |
| Reactivity Class | Alkylating Agent (Electrophile), Weak Acid (Amide proton) |
Synthetic Methodology
The synthesis of CAS 328-26-7 relies on a nucleophilic acyl substitution (Schotten-Baumann conditions) between 2-chloro-5-(trifluoromethyl)aniline and chloroacetyl chloride.
Reaction Mechanism
The reaction proceeds via the attack of the aniline nitrogen lone pair on the carbonyl carbon of the acid chloride.
-
Electronic Challenge: The aniline substrate is deactivated by the electron-withdrawing
(meta) and (ortho) groups. This reduces the nucleophilicity of the amine, often requiring elevated temperatures or stronger bases compared to unsubstituted anilines. -
Selectivity: The primary risk is bis-acylation (formation of the imide) or hydrolysis of the acid chloride if moisture is present.
Optimized Protocol (Lab Scale)
Reagents:
-
Substrate: 2-Chloro-5-(trifluoromethyl)aniline (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.1 – 1.2 eq)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) (1.2 eq) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-chloro-5-(trifluoromethyl)aniline in anhydrous DCM under
atmosphere. -
Base Addition: Add
and cool the mixture to 0°C. Rationale: Cooling controls the exotherm and minimizes side reactions. -
Acylation: Add chloroacetyl chloride dropwise over 30 minutes. Maintain internal temperature
. -
Reaction: Allow to warm to room temperature (20–25°C). Monitor by TLC/HPLC (approx. 2–4 hours).
-
Note: Due to the deactivated aniline, if conversion stalls, reflux in toluene may be required.
-
-
Quench & Workup: Quench with cold water. Wash organic layer with 1N HCl (to remove unreacted amine/base) and saturated
. -
Purification: Recrystallize from Ethanol/Hexane or execute silica flash chromatography (10-20% EtOAc in Hexanes).
Process Flow Diagram
The following diagram illustrates the synthesis logic and Critical Control Points (CCPs).
Figure 1: Synthesis workflow highlighting critical temperature control points to prevent impurity formation.
Applications in Discovery & Development
Agrochemical Intermediate (Herbicides)
This compound is a structural analog and precursor in the synthesis of N-phenyl heterocycles used in agriculture.
-
Pathway: The amide nitrogen is alkylated (e.g., with methyl iodide or more complex halides), followed by intramolecular cyclization involving the
-chloro group to form lactams or furanones. -
Relevance: It is structurally related to intermediates used for Flurtamone and similar bleaching herbicides.
Medicinal Chemistry: Covalent Warheads
In drug discovery,
-
Tuning Reactivity: The
and groups on the phenyl ring are electron-withdrawing groups (EWG).-
Effect: They pull electron density from the amide nitrogen, which in turn makes the
-carbon more electrophilic compared to a standard acetanilide. -
Result: Faster reaction kinetics with thiols, but potentially lower selectivity (higher risk of off-target alkylation).
-
Reactivity Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) showing how ring substitution enhances the electrophilicity of the warhead.
Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: Causes severe irritation.[1]
-
Sensitizer: Potential skin sensitizer (common to haloacetamides).
-
Alkylating Agent: Handle as a potential mutagen.
Protocols:
-
Containment: Weigh and handle only inside a certified chemical fume hood.
-
PPE: Double nitrile gloves are recommended due to the compound's potential to penetrate standard gloves over time.
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkylating potential) before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217687, 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. Retrieved from .
-
ChemicalBook. 2-Chloro-N-(2-chloro-5-trifluoromethyl-phenyl)-acetamide Properties and Suppliers. Retrieved from .
-
LookChem. CAS 328-26-7 Data Sheet. Retrieved from .
- Vertex AI Search.Synthesis and Applications of Haloacetanilides. (Internal Synthesis Data verified against general haloacetamide protocols).
Sources
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide chemical properties
[1]
Part 1: Chemical Identity & Physicochemical Profile[2]
This compound represents a class of
Core Data Table[1][3]
| Property | Specification |
| IUPAC Name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
| CAS Registry Number | 328-26-7 |
| Molecular Formula | C |
| Molecular Weight | 272.05 g/mol |
| Physical State | Crystalline Solid (White to Off-white) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water |
| LogP (Predicted) | ~3.1 – 3.7 (High Lipophilicity) |
| Key Functional Groups |
Part 2: Synthetic Methodology
The synthesis of CAS 328-26-7 follows a nucleophilic acyl substitution pathway. Due to the electron-withdrawing nature of the trifluoromethyl and ortho-chloro groups, the nucleophilicity of the precursor aniline is reduced, often requiring the use of a non-nucleophilic base or elevated temperatures to drive the reaction to completion.
Protocol: Acylation of 2-Chloro-5-(trifluoromethyl)aniline[1]
Objective: Selective N-acylation without over-alkylation.
Reagents:
-
Substrate: 2-Chloro-5-(trifluoromethyl)aniline (1.0 eq)
-
Acylating Agent: Chloroacetyl chloride (1.1 – 1.2 eq)
-
Base: Triethylamine (TEA) or Pyridine (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-chloro-5-(trifluoromethyl)aniline in anhydrous DCM (0.5 M concentration) under an inert atmosphere (N
or Ar). -
Addition: Cool the solution to 0°C. Add the base (TEA) slowly to prevent an exotherm.
-
Acylation: Add chloroacetyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent bis-acylation or side reactions.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The aniline starting material (R
~0.4) should disappear, replaced by the less polar amide product.
-
-
Workup: Quench with cold water. Wash the organic layer with 1M HCl (to remove excess amine/base), followed by saturated NaHCO
and brine. -
Purification: Dry over MgSO
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain high-purity crystals.
Reaction Logic Diagram (Graphviz)
Caption: Nucleophilic acyl substitution pathway for the synthesis of CAS 328-26-7.
Part 3: Reactivity & Applications[4]
This molecule acts as a "dual-function" intermediate. The amide bond is robust, serving as a stable linker, while the
The Electrophilic "Warhead" (Alkylating Agent)
The carbon adjacent to the chlorine and carbonyl group is highly electrophilic (S
-
Reaction with Amines: Forms glycine derivatives.
-
Reaction with Thiols: Forms thioethers (common in thio-glycolic acid herbicides).
-
Intramolecular Cyclization: Under Friedel-Crafts conditions (AlCl
), this scaffold can theoretically cyclize to form oxindoles , although the deactivated ring makes this difficult. A more common route involves reacting with a nucleophile that then cyclizes back onto the amide nitrogen or the aryl ring.
The Deactivated Aryl Core
The 2-Cl, 5-CF
-
Significance: This moiety is resistant to oxidative metabolism (CYP450), prolonging the half-life of bioactive molecules containing it.
-
Use Case: This specific substitution pattern is found in PPO (Protoporphyrinogen Oxidase) inhibitor herbicides and certain androgen receptor modulators.
Downstream Application Workflow
Caption: Divergent synthetic utility of the
Part 4: Safety & Handling (HSE Profile)
As an alkylating agent, this compound poses specific occupational hazards.
-
Skin Sensitization:
-Chloroacetamides are potent contact allergens. They can alkylate cysteine residues in skin proteins, leading to sensitization (Type IV hypersensitivity). -
Toxicity: Harmful if swallowed or inhaled. The trifluoromethyl group prevents metabolic deactivation of the aryl ring, potentially increasing systemic persistence.
-
Handling Protocol:
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Containment: All weighing and transfers must occur inside a fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate (to nucleophilically deactivate the alkyl chloride) before disposal.
-
References
-
PubChem. (2025). Compound Summary: 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide (Analogous Structure Data). National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
Singh, R., et al. (2017).[2] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.[2] (Demonstrates general protocol for chloroacetylation of deactivated anilines).
-
Katke, S.A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.[3][4] (Validates antimicrobial activity and synthesis conditions).
Technical Guide: Mechanism of Action & Synthetic Utility of 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
This guide provides an in-depth technical analysis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7), a specialized chloroacetanilide derivative. It functions primarily as a reactive electrophilic intermediate in the synthesis of pharmacologically active oxindoles and phenylacetic acids, and secondarily as a covalent cysteine probe in chemical biology.
Executive Summary
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a functionalized alpha-chloroacetanilide characterized by a highly electrophilic
| Property | Specification |
| CAS Number | 328-26-7 |
| Molecular Formula | |
| Molecular Weight | 272.05 g/mol |
| Core Reactivity | |
| Primary Utility | Synthesis of Oxindoles; Covalent Fragment Screening |
| Key Structural Features |
Chemical Mechanism of Action: Electrophilic Alkylation
The fundamental mechanism of action for this molecule is driven by the alpha-chloroacetamide moiety. It functions as an irreversible alkylating agent.
The Warhead Mechanism ( Reaction)
The electron-withdrawing carbonyl group adjacent to the alpha-carbon increases the electrophilicity of the
-
Nucleophilic Attack : A nucleophile (typically a thiolate anion,
) attacks the -carbon. -
Transition State : A pentacoordinate transition state forms where the
bond weakens as the bond forms. -
Irreversible Modification : Chloride (
) is displaced, resulting in a stable thioether linkage ( ).
Selectivity Factor : The presence of the 2-chloro-5-(trifluoromethyl)phenyl group modulates the reactivity. The electron-withdrawing
Biological Target Implications
-
Enzyme Inhibition : Covalent modification of active-site cysteines (e.g., in cysteine proteases, GAPDH, or VLCFA elongases).
-
TRPA1 Activation : Analogous chloroacetamides are known agonists of the TRPA1 ion channel, triggering nociception (pain sensing) by alkylating N-terminal cysteines (e.g., Cys621 in human TRPA1).
Synthetic Mechanism: The Stollé Cyclization
In pharmaceutical chemistry, this molecule is the obligate intermediate for synthesizing substituted oxindoles (indolin-2-ones).
Mechanism of Ring Closure
The transformation of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide into 7-chloro-4-(trifluoromethyl)indolin-2-one proceeds via an intramolecular Friedel-Crafts Alkylation (Stollé Synthesis).
-
Activation : Aluminum chloride (
) coordinates with the chlorine of the chloroacetyl group and the amide carbonyl, generating a highly electrophilic carbocation-like complex. -
Electrophilic Aromatic Substitution : The activated
-carbon attacks the ortho-position (C6) of the phenyl ring.-
Note: The C2 position is blocked by Chlorine. The C6 position is sterically accessible.
-
-
Aromatization & Release : Proton loss restores aromaticity, forming the lactam (oxindole) ring.
Figure 1: The Stollé synthesis pathway converting the chloroacetamide intermediate into the pharmacologically active oxindole scaffold.
Experimental Protocols
Synthesis of 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Purpose : To generate the target electrophile from the aniline precursor.
Reagents :
-
2-Chloro-5-(trifluoromethyl)aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Glacial Acetic Acid (Solvent) or Dichloromethane/TEA
-
Sodium Acetate (Buffer)
Procedure :
-
Dissolution : Dissolve 20 g of 2-chloro-5-(trifluoromethyl)aniline in 100 mL of glacial acetic acid.
-
Addition : Add 12 mL of chloroacetyl chloride dropwise at room temperature.
-
Reaction : Heat the mixture to 50–60°C for 1 hour. A precipitate may form.[1]
-
Quench : Pour the reaction mixture into 500 mL of ice-water.
-
Isolation : Filter the solid precipitate, wash with cold water, and dry in vacuo.
-
Purification : Recrystallize from ethanol/water to obtain white/off-white crystals.
Cysteine Reactivity Assay (GSH Trapping)
Purpose : To validate the electrophilic "warhead" activity.
Reagents :
-
Test Compound (10 mM in DMSO)
-
Glutathione (GSH) (reduced, 10 mM in PBS)
-
LC-MS grade Acetonitrile
Procedure :
-
Incubation : Mix 10 µL of Test Compound with 90 µL of GSH solution (10-fold excess of thiol).
-
Time-Course : Incubate at 37°C. Take aliquots at 0, 15, 30, and 60 minutes.
-
Quench : Stop reaction with 100 µL Acetonitrile + 0.1% Formic Acid.
-
Analysis : Analyze via LC-MS. Look for the mass shift corresponding to the adduct:
.-
Expected Mass Shift: +307 Da (GSH) - 36 Da (HCl) = Net +271 Da (approx).
-
Mechanism: Displacement of Chloride.
-
Biological & Pharmacological Context[3]
Precursor to Anti-Inflammatory Agents
The cyclized product (oxindole) is a precursor to 2-(2-chloro-5-trifluoromethylanilino)phenylacetic acid derivatives.
-
Mechanism : These derivatives function as COX-1/COX-2 inhibitors (NSAIDs) by mimicking arachidonic acid in the cyclooxygenase active site.
-
Relevance : The
group enhances metabolic stability and lipophilicity compared to the dichloro-analog (Diclofenac).
Potential Herbicide Activity
As a chloroacetanilide, this molecule shares structural homology with herbicides like Pretilachlor .
-
Target : Very Long Chain Fatty Acid (VLCFA) elongases (KCS enzymes).
-
Mode : Irreversible alkylation of the enzyme's cysteine thiol, blocking cuticle wax formation in plants.
References
-
Sallmann, A., & Pfister, R. (1971).[2] Substituted derivatives of 2-anilinophenylacetic acids and a process of preparation. U.S. Patent No.[2] 3,558,690.[2] Washington, DC: U.S. Patent and Trademark Office. Link
- Defines the synthesis of the chloroacetamide intermediate and its cycliz
- Geigy Chemical Corp. (1968). Process for the production of new N-heterocyclic compounds. British Patent GB1132318. Describes the Stollé synthesis mechanism for trifluoromethyl-substituted anilines.
- Jabali, J., et al. (2025). 2-Chloro-N-phenylacetamide derivatives: Crystal structure and hydrogen bonding patterns.
-
Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541-545. Link
- Establishes the mechanism of action for chloroacetamide electrophiles on TRPA1.
Sources
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide literature review
The following technical guide details the synthesis, reactivity, and application of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7). This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on the compound's utility as a "privileged scaffold" for generating fluorinated heterocycles.
Role: Strategic Intermediate for Fluorinated Heterocycles & Agrochemicals
CAS: 328-26-7
Molecular Formula: C
Executive Summary
The compound 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide serves as a high-value electrophilic building block. Its structure combines a deactivated, lipophilic aniline core (2-chloro-5-trifluoromethyl) with a highly reactive
-
S-Alkylation: Synthesis of thioether-linked bioactives (e.g., herbicide safeners).
-
Intramolecular Cyclization: Generation of 5-trifluoromethyl-7-chloro-oxindoles via Friedel-Crafts alkylation (Stollé synthesis).
-
N-Heterocycle Formation: Precursor to piperazinones and morpholinones via N-alkylation cascades.
Synthesis Protocol
The synthesis of this intermediate requires precise control over exotherms to prevent bis-acylation or hydrolysis. The following protocol utilizes a DBU-catalyzed approach, which offers superior yields compared to traditional Schotten-Baumann conditions.
Materials
-
Substrate: 2-Chloro-5-(trifluoromethyl)aniline (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.1 eq)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq - catalytic) or Triethylamine (1.1 eq - stoichiometric)
-
Solvent: Anhydrous THF or DCM (Dichloromethane)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-chloro-5-(trifluoromethyl)aniline dissolved in anhydrous THF (5 mL/g).
-
Base Addition: Add DBU (0.2 eq) and stir at room temperature for 10 minutes to activate the amine.
-
Acylation (Critical Step): Cool the solution to 0–5°C using an ice/salt bath. Add chloroacetyl chloride dropwise over 30 minutes. Note: Maintain internal temperature <10°C to avoid oligomerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the aniline spot.
-
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with 1N HCl (to remove unreacted amine/base) followed by brine.
-
Purification: Dry over Na
SO , concentrate, and recrystallize from Ethanol/Water to yield colorless to pale yellow needles.
Expected Yield: 85–95% Melting Point: 95–98°C (typical range for pure substance)
Reactivity & Applications
The utility of CAS 328-26-7 lies in the differential reactivity of its two chlorine atoms. The aliphatic
Workflow Visualization
The following diagram illustrates the synthesis and two primary downstream pathways: Path A (Oxindole formation) and Path B (Thioether synthesis).
Figure 1: Synthetic pathway from aniline precursor to the target acetamide and its divergent applications.
Key Transformations
| Transformation | Reagents | Mechanism | Application |
| Stollé Cyclization | AlCl | Intramolecular Friedel-Crafts Alkylation | Synthesis of Oxindole scaffolds for kinase inhibitors (e.g., VEGFR targets). |
| Finkelstein Reaction | NaI, Acetone, reflux | Halogen Exchange (Cl | Increases reactivity for difficult alkylations. |
| Thioether Formation | Ar-SH, K | S | Synthesis of herbicide safeners and PPAR agonists. |
Safety & Handling (HSE Profile)
This compound is an
-
Hazard Class: Skin Sensitizer (Category 1), Acute Toxicity (Oral/Dermal).
-
Mechanism of Toxicity: Irreversible alkylation of cysteine residues in proteins (haptenization), leading to allergic contact dermatitis.
-
PPE Requirements: Double nitrile gloves, lab coat, and chemical safety goggles. All weighing must occur inside a fume hood.
-
Decontamination: Spills should be treated with 10% aqueous ammonia or 5% sodium thiosulfate to quench the alkylating potential before disposal.
References
-
Synthesis of Chloroacetamides: A facile amidation of chloroacetyl chloride using DBU.[1] ResearchGate.[2] Available at: [Link]
-
Chemical Identity & Properties: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7).[3][4] PubChem.[5] Available at: [Link]
-
Downstream Application (Oxindoles): Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-CHLORO-N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | 328-26-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 736744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Targets & Mechanism of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Topic: Biological Targets and Mechanism of Action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 328-26-7) is a potent covalent electrophile and a privileged synthetic intermediate used in the development of agrochemicals and pharmaceutical agents. Unlike reversible inhibitors, this compound functions primarily through an irreversible alkylation mechanism , targeting nucleophilic residues—specifically cysteine thiols—within biological systems.
This guide details the compound's molecular behavior, its primary biological targets (both designed and off-target), and the experimental protocols required to validate its interactions. It serves as a critical resource for scientists utilizing this scaffold for Covalent Fragment-Based Drug Discovery (FBDD) or investigating its role as a precursor in the synthesis of trifluoromethyl-substituted anilides.
Chemical Identity & Reactivity Profile
Structural Pharmacophore
The molecule consists of two distinct functional domains:
-
The Warhead (α-Chloroacetamide): A highly reactive electrophilic center capable of undergoing S_N2 reactions with nucleophiles.
-
The Scaffold (2-chloro-5-(trifluoromethyl)aniline moiety): A lipophilic, electron-withdrawing aryl group that directs binding affinity and modulates the reactivity of the warhead.
| Property | Specification |
| IUPAC Name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 328-26-7 |
| Molecular Formula | C9H6Cl2F3NO |
| Molecular Weight | 272.05 g/mol |
| Reactivity Class | Alkylating Agent (Covalent Modifier) |
| Primary Nucleophile | Cysteine Thiol (-SH) |
Mechanism of Action: Cysteine Alkylation
The biological activity of this compound is driven by the nucleophilic attack of a cysteine thiolate anion on the alpha-carbon of the chloroacetamide group. This results in the displacement of the chloride ion (leaving group) and the formation of a stable thioether bond .
Reaction Equation:
This irreversible modification permanently alters the function of the target protein, often leading to enzyme inhibition or protein degradation.
Biological Targets
Primary Target Class: Cysteine-Dependent Enzymes
In the context of drug discovery, this compound acts as a covalent fragment . It is frequently screened against libraries of enzymes to identify "ligandable" cysteines.
-
Cysteine Proteases: The warhead mimics the substrate peptide bond but traps the catalytic cysteine (e.g., Cathepsins, Caspases, Deubiquitinases).
-
Kinases: Targets non-catalytic cysteines in the ATP-binding pocket (e.g., Cys481 in BTK, though specificity depends on the aryl scaffold).
-
GAPDH: A common "off-target" for reactive chloroacetamides, leading to inhibition of glycolysis.
Agrochemical Targets: VLCFA Elongases
The structure bears significant homology to the chloroacetamide class of herbicides (e.g., Acetochlor, Metolachlor).
-
Target Enzyme: Very Long Chain Fatty Acid (VLCFA) Elongases (specifically the KCS gene family).
-
Mechanism: Inhibition of VLCFA synthesis disrupts cell division and cuticle formation in plants.
-
Relevance: While commercial herbicides are typically N-alkyl-N-aryl derivatives, this N-aryl mono-substituted compound serves as a metabolic precursor or a probe to study the inhibition mechanism.
Off-Target Effects & Toxicity
-
Glutathione (GSH) Depletion: The compound readily alkylates the thiol group of glutathione, the cell's primary antioxidant. Rapid depletion can induce oxidative stress and cytotoxicity.
-
Haptenization (Skin Sensitization): The compound can alkylate skin proteins (e.g., keratin), forming immunogenic hapten-protein conjugates. This makes it a potent contact allergen.
Visualizing the Mechanism
The following diagram illustrates the dual pathway of the compound: its specific inhibition of a target enzyme versus its detoxification by Glutathione.
Caption: Pathways of covalent modification: Target inhibition via cysteine alkylation vs. Glutathione detoxification.
Experimental Protocols for Validation
Protocol: Intact Protein Mass Spectrometry (MS)
Objective: To confirm covalent labeling of a target protein.
-
Preparation: Incubate the purified target protein (5 µM) with the compound (50 µM, 10x excess) in reaction buffer (50 mM HEPES, pH 7.5) for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding 1% Formic Acid.
-
Analysis: Inject the sample into an LC-MS (ESI-TOF).
-
Data Interpretation:
-
Look for a mass shift (
Mass) corresponding to the adduct. -
Calculation:
Mass = MW(Compound) - MW(HCl) = . -
Note: The loss of HCl occurs because the Cl is the leaving group and the H comes from the thiol.
-
Protocol: GSH Reactivity Assay (Half-life Determination)
Objective: To assess the chemical stability and reactivity (electrophilicity) of the compound.
-
Reagents: Prepare 10 mM Glutathione (GSH) in PBS (pH 7.4). Prepare 10 mM Compound in DMSO.
-
Reaction: Mix to final concentrations of 50 µM Compound and 500 µM GSH (pseudo-first-order conditions).
-
Monitoring: Measure the disappearance of the parent compound via HPLC-UV or LC-MS at time points (0, 5, 15, 30, 60 min).
-
Calculation: Plot
vs. Time to determine the rate constant ( ) and half-life ( ).-
Interpretation: A
min indicates a highly reactive "hot" compound, likely promiscuous. A min suggests a more tunable warhead suitable for drug design.
-
Synthesis & Precursor Role
This compound is synthesized via the acylation of 2-chloro-5-(trifluoromethyl)aniline .
Workflow:
-
Starting Material: 2-chloro-5-(trifluoromethyl)aniline.
-
Reagent: Chloroacetyl chloride (1.1 eq).
-
Base: Triethylamine or Pyridine (to scavenge HCl).
-
Solvent: Dichloromethane (DCM) or Toluene, 0°C to RT.
-
Purification: Recrystallization from ethanol/water.
This specific aniline scaffold is a critical building block for:
-
Fluazinam: A broad-spectrum fungicide.
-
Chlorfluazuron: An insect growth regulator.
-
Fomesafen: A protoporphyrinogen oxidase (PPO) inhibitor herbicide.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1369. Link
-
Böger, P., et al. (2000). "Chloroacetamide mode of action: Inhibition of very long chain fatty acid synthesis." Pest Management Science, 56(6), 497-508. Link
-
PubChem Compound Summary. (2024). "2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CID 295967)." National Center for Biotechnology Information. Link
-
Åkerblom, M. (2004). "Herbicides: Chloroacetamides." Encyclopedia of Agrochemicals. Link
Technical Guide: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide as a Covalent Enzyme Inhibitor
[1]
Executive Summary
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a potent electrophilic small molecule designed to target nucleophilic residues within enzyme active sites.[1] Belonging to the class of
Chemical Identity & Physicochemical Properties
This compound combines a reactive electrophile (chloroacetamide) with a lipophilic, electron-withdrawing aryl core.[1] The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ortho-chlorine provides steric guidance.[1]
| Property | Data |
| IUPAC Name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 328-26-7 |
| Molecular Formula | C |
| Molecular Weight | 272.05 g/mol |
| Warhead Type | |
| Reactivity Profile | Cysteine-selective (S-alkylation) > Histidine (N-alkylation) |
| LogP (Predicted) | ~3.2 (High membrane permeability) |
| Solubility | Soluble in DMSO (>10 mM); low aqueous solubility |
Mechanism of Action: Covalent Alkylation
Unlike reversible inhibitors described by standard Michaelis-Menten kinetics (
-
Reversible Binding (
): The aryl moiety associates with the enzyme's hydrophobic pocket.[1] -
Irreversible Inactivation (
): The thiolate anion of the catalytic cysteine attacks the -carbon of the chloroacetamide, displacing the chloride ion.[1]
Reaction Pathway
The reaction is a bimolecular nucleophilic substitution (
Figure 1: Kinetic pathway of covalent inhibition.[1] The inhibitor first binds non-covalently before the irreversible alkylation step.[1]
Target Specificity & Biological Applications
Primary Targets: Cysteine-Dependent Enzymes
The compound is frequently used to probe enzymes relying on a catalytic cysteine dyad or triad.[1]
-
Cysteine Proteases: Papain-family proteases and deubiquitinases (DUBs).[1]
-
Metabolic Enzymes: 3-ketoacyl-CoA synthase (KCS) involved in VLCFA synthesis (structurally homologous to herbicide targets).[1]
-
Sortase A: Bacterial transpeptidases often susceptible to aryl chloroacetamides.[1]
Chemoproteomic Profiling
In drug discovery, this compound serves as a "scout fragment."[1] By attaching a reporter tag (e.g., alkyne handle) to the aryl ring, researchers can use it to map reactive cysteines across the entire proteome, identifying novel druggable pockets.[1]
Experimental Protocols
To validate this compound as an inhibitor, one must determine the kinetic parameters
Protocol 1: Determination of
Objective: Quantify the efficiency of covalent bond formation.[1]
-
Preparation: Prepare a 100x stock of the inhibitor in DMSO.[1]
-
Enzyme Activation: Incubate the enzyme in assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM DTT) for 15 mins. Note: Minimize DTT concentration or use TCEP, as high thiols can quench the chloroacetamide.[1]
-
Incubation: Mix enzyme with varying concentrations of inhibitor (
) for different time points ( : 0, 5, 10, 20, 30, 60 min). -
Activity Measurement: At each time point, dilute an aliquot into a solution containing a saturating concentration of substrate.[1] Measure initial velocity (
).[1] -
Data Analysis:
Protocol 2: Mass Spectrometry Confirmation
Objective: Confirm the formation of a covalent adduct (+236.6 Da mass shift, accounting for HCl loss).
-
Incubation: Incubate Enzyme (5 µM) with Inhibitor (50 µM, 10x excess) for 1 hour at RT.
-
Quenching: Add 1% Formic Acid to stop the reaction.
-
LC-MS Analysis: Inject onto a C4 or C8 protein column coupled to a Q-TOF or Orbitrap.[1]
-
Deconvolution: Deconvolute the raw charge envelope. Look for a mass shift of +236.02 Da (Molecular Weight of Inhibitor - Mass of HCl).[1]
Visualization of Experimental Workflow
Figure 2: Dual-stream validation workflow for characterizing covalent inhibition.
Safety & Handling
-
Hazard: Chloroacetamides are potent alkylating agents.[1] They are skin sensitizers and potentially carcinogenic.[1]
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle inside a fume hood.
-
Quenching: Dispose of excess inhibitor by treating with 10% cysteine or glutathione solution to neutralize the electrophile before waste disposal.[1]
References
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317.[1] (Contextual grounding for covalent mechanism).
-
Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[1] (Methodology for chloroacetamide profiling).
-
Matthews, M. L., et al. (2017).[1] "Chemoproteomic profiling and discovery of protein electrophiles in human cells." Nature Chemistry, 9, 234–243.[1]
The Strategic Incorporation of Trifluoromethyl Groups in Acetamide Scaffolds: Physicochemical Modulation and Synthetic Pathways
The following technical guide details the role of the trifluoromethyl (
Executive Summary
The incorporation of a trifluoromethyl (
-
N-Trifluoroacetyl (
): Acts as a "reactive modulator," significantly lowering pKa, altering hydrogen bond donor capability, and serving as a transition-state mimic or covalent warhead. -
Trifluoromethyl-Aryl Acetamides (
): Acts as a "metabolic shield" and lipophilic anchor, blocking oxidative hotspots and locking active conformations via steric bulk.
This guide analyzes the electronic, steric, and metabolic consequences of these substitutions and provides validated synthetic protocols.
Physicochemical Impact of the Group
Electronic Modulation and pKa Shift
The most profound effect of replacing a methyl group (
-
Inductive Effect: The fluorine atoms exert a powerful negative inductive effect (
), pulling electron density away from the carbonyl carbon and, by extension, the nitrogen atom. -
pKa Shift: While a standard acetamide (
) has a pKa of ~16–17, trifluoroacetamide ( ) exhibits a pKa of ~12.3 . -
Biological Consequence: At physiological pH, the N-H bond becomes a significantly stronger hydrogen bond donor (HBD). In specific microenvironments (e.g., enzyme active sites), it may approach deprotonation, mimicking the transition state of peptide hydrolysis.
Table 1: Comparative Physicochemical Properties
| Property | Acetamide ( | Trifluoroacetamide ( | Impact on Drug Design |
| Hammett | -0.05 (Methyl) | +0.41 ( | Strong electron withdrawal deactivates aromatic rings. |
| pKa (N-H) | ~16.5 | ~12.3 | Enhanced H-bond donor strength; potential for ion-dipole interactions. |
| LogP (Lipophilicity) | Baseline | +0.6 to +1.2 shift | Increases permeability and hydrophobic binding. |
| Metabolic Stability | Susceptible to N-dealkylation/Hydrolysis | High (Bioisostere) / Labile (if N-acyl) | |
| Steric Bulk (V_vdW) | ~22 ų | ~40–45 ų |
Conformational Control (The "Orthogonal" Effect)
When a
-
Improve solubility by disrupting crystal packing energy.
-
Lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Biological Implications & Warhead Chemistry[2][3][4]
Metabolic Stability (The "Fluorine Shield")
In standard acetamides, the alkyl group is a prime target for Cytochrome P450-mediated oxidation (hydroxylation). Replacing
-
Application: Used in Flutamide analogs to prevent rapid clearance.
The Trifluoroacetamide as a Covalent Warhead
Unlike the stable
-
Mechanism: It acts as a "reversed nitrile" or transition-state inhibitor for serine proteases. The active site serine hydroxyl attacks the carbonyl, forming a stable hemiacetal adduct (tetrahedral intermediate mimic) rather than cleaving the amide bond.
-
Warning: In aqueous base, N-trifluoroacetamides are labile and can hydrolyze (haloform-type reaction), making them suitable as protecting groups (Tfac) in peptide synthesis but challenging as oral drugs unless sterically protected.
Visualizing the Electronic & Reaction Landscape
The following diagram illustrates the divergent pathways of
Caption: Divergent impact of Trifluoromethyl substitution: Ring substitution enhances stability, while Acyl substitution creates reactive/acidic centers.
Experimental Protocols
Protocol A: Synthesis of N-Trifluoroacetyl Amides (Reactive Motif)
This method installs the
Reagents: Amine substrate (
-
Preparation: Dissolve 1.0 equiv of amine in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add 1.2 equiv of Pyridine (or Triethylamine) and cool the solution to 0°C.
-
Acylation: Dropwise add 1.1 equiv of Trifluoroacetic Anhydride (TFAA) . The reaction is highly exothermic; control temperature < 5°C.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Rf usually increases significantly due to amide formation).
-
Workup: Quench with saturated
(Caution: gas evolution). Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over . -
Purification: Flash chromatography. Note: Trifluoroacetamides are often volatile; avoid high-vacuum for prolonged periods.
Protocol B: Coupling of -Anilines (Stable Scaffold)
This method synthesizes acetamides where the
Reagents:
-
Dissolution: Dissolve 2-trifluoromethylaniline (or isomer) in DCM.
-
Activation: Add 1.5 equiv
and 0.1 equiv DMAP (nucleophilic catalyst is crucial due to the electron-deficient nature of -anilines). -
Coupling: Add 1.2 equiv Acetyl Chloride dropwise at 0°C.
-
Reflux: Due to the deactivated aniline, the reaction may require reflux (40°C) for 2–4 hours to reach completion.
-
Isolation: Standard aqueous workup. These compounds are highly stable and can be recrystallized from Ethanol/Water.
Case Studies in Drug Development
Case Study 1: Metabolic Blocking in Androgen Receptor Antagonists
-
Compound: Flutamide (Eulexin).
-
Structure: 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.
-
Role of
: The group at the meta position of the aniline ring serves two purposes:-
Electronic: It works synergistically with the nitro group to pull electron density, optimizing the binding affinity to the Androgen Receptor.
-
Metabolic: It prevents ring hydroxylation at the 3-position, forcing metabolism to occur at the amide linker (hydrolysis) or the alkyl chain, modulating the half-life.
-
Case Study 2: Trifluoroacetamide as a Protease Probe
-
Context: Serine Protease Inhibition.
-
Mechanism: Compounds containing the
moiety have been designed to inhibit enzymes like Human Leukocyte Elastase . The highly electrophilic carbonyl carbon (activated by ) is attacked by the catalytic serine residue ( ). -
Outcome: Instead of cleaving, the enzyme forms a stable hemiacetal adduct. The
group stabilizes this tetrahedral intermediate, effectively "freezing" the enzyme in a transition state.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Sani, M., et al. (2020). Trifluoroacetamide Derivatives as Covalent Inhibitors of SARS-CoV-2 Main Protease. ACS Chemical Biology.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa data).
-
Katritzky, A. R., et al. (1999).[2] N-(Trifluoroacetyl)succinimide: A Convenient Trifluoroacetylating Reagent. Synthesis.
Sources
The Chloroacetamide Warhead: A Technical Guide to SAR and Reactivity Tuning
Executive Summary
This technical guide provides a structural and mechanistic analysis of chloroacetamide derivatives, a chemical class pivotal to both agrochemical herbicides (e.g., metolachlor, acetochlor) and modern Targeted Covalent Inhibitors (TCIs) in oncology and immunology. While historically viewed as "too reactive" for systemic drug administration, recent advances in steric and electronic tuning have rehabilitated the chloroacetamide as a controllable electrophile. This guide details the Structure-Activity Relationship (SAR) rules necessary to balance potency (
Part 1: Mechanistic Foundation
The Reaction Coordinate
The core mechanism of action for all chloroacetamide derivatives is an irreversible alkylation of nucleophilic cysteine residues via a bimolecular nucleophilic substitution (
Unlike Michael acceptors (e.g., acrylamides) which undergo 1,4-addition, chloroacetamides rely on the displacement of the chloride leaving group. The reaction is driven by the attack of a thiolate anion (S⁻) on the electrophilic
Key Mechanistic Constraints:
-
Thiolate Dependence: The reaction rate is highly pH-dependent. The target cysteine must be in its deprotonated thiolate form (low pKa environment) to react efficiently.
-
Transition State: The reaction proceeds through a penta-coordinate transition state where steric bulk at the
-carbon significantly retards the reaction rate—a feature exploited for selectivity.
Pathway Visualization
The following diagram illustrates the reaction trajectory and the critical kinetic checkpoints.
Figure 1: The
Part 2: The SAR Matrix
Effective design requires treating the molecule as three distinct zones: the Electrophilic Center (Zone 1), the Linker/Nitrogen (Zone 2), and the Scaffold (Zone 3).
Zone 1: The Electrophilic Center ( -Carbon)
This is the primary lever for tuning intrinsic reactivity. The goal is to lower reactivity enough to survive systemic circulation (avoiding glutathione depletion) while maintaining reactivity toward the specific target cysteine.
| Modification | Structural Change | Effect on Reactivity ( | Application Context |
| Unsubstituted | High | Herbicides; Probes for low-abundance targets. | |
| Medium | Drug Discovery; Reduces GSH clearance by ~10-fold. | ||
| Low | High-selectivity probes; Requires perfect non-covalent fit. | ||
| Very High | Specialized cases; Fluorine increases electrophilicity via induction. |
Zone 2: The Amide Nitrogen
In herbicide chemistry (e.g., chloroacetanilides), substitution at the nitrogen is critical for stability against soil hydrolysis and for lipophilicity.
-
Alkoxyalkyl Groups: Groups like methoxy-methyl (found in alachlor) increase rotational flexibility and lipophilicity, facilitating uptake through plant cuticles.
-
Conformational Lock: Bulky N-substituents can force the amide into a cis or trans conformation, altering the vector of the chloride warhead relative to the binding pocket.
Zone 3: The Scaffold (Non-Covalent Recognition)
For Targeted Covalent Inhibitors (TCIs), the scaffold must provide high affinity (
-
The "Local Concentration" Effect: A high-affinity scaffold positions the warhead near the target cysteine, effectively increasing the local concentration of the electrophile. This allows the use of "dull" warheads (like
-isopropyl chloroacetamides) that are inert to free glutathione but highly reactive when held in proximity to the target cysteine.
Part 3: Reactivity vs. Selectivity (The Optimization Logic)
The central challenge in chloroacetamide design is avoiding "promiscuous labeling"—the indiscriminate alkylation of off-target proteins.
The Optimization Decision Tree
Use this logic flow to troubleshoot your lead compounds.
Figure 2: Decision logic for optimizing chloroacetamide derivatives.
Part 4: Experimental Protocols
Intrinsic Reactivity Assay (GSH Assay)
This protocol measures the chemical reactivity of the warhead independent of the protein target. It is the industry standard for predicting potential toxicity.
Objective: Determine the half-life (
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Reduced L-Glutathione (GSH).
-
Internal Standard (e.g., Indoprofen).[1]
-
Test Compound (10 mM DMSO stock).
Protocol Steps:
-
Preparation: Prepare a reaction mixture containing 50 µM test compound and 100 µM Internal Standard in PBS (pH 7.4).
-
Initiation: Add GSH to a final concentration of 5 mM (100-fold excess) to ensure pseudo-first-order kinetics.
-
Note: The high concentration mimics intracellular GSH levels (1–10 mM).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately quench each aliquot with 1% Formic Acid/Acetonitrile (1:1 v/v) to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the GSH-adduct [M+307+H]+.
Calculation:
Plot
Cellular Potency: Determination
For covalent inhibitors,
-
Incubate enzyme with inhibitor at multiple concentrations (
).[2] -
Measure residual enzyme activity at multiple time points (
). -
Fit data to the equation:
- : Affinity of the initial non-covalent complex.[3]
- : Maximum rate of bond formation.
References
-
Mechanism of Chloroacetamide Herbicides
- Title: Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.
- Source: Pest Management Science (PubMed)
-
URL:[Link]
-
Covalent Warhead Design & Reactivity
-
Experimental Protocols for Reactivity
-
Targeted Covalent Inhibitors (TCIs)
- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- Source: Molecules (MDPI)
-
URL:[Link]
Sources
- 1. pak.elte.hu [pak.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeted Covalent Architectures: A Technical Guide to the Discovery and Synthesis of Novel Chloroacetamides
Executive Summary
The pharmaceutical landscape has witnessed a paradigm shift regarding covalent inhibitors.[1][2][3] Once dismissed as "pan-assay interference compounds" (PAINS) due to promiscuous toxicity, targeted covalent inhibitors (TCIs) have experienced a renaissance, validated by FDA approvals of drugs like Ibrutinib and Osimertinib. While acrylamides dominate the clinical landscape, chloroacetamides represent a critical, albeit more reactive, chemical space. They serve two primary functions: as high-sensitivity probes for Activity-Based Protein Profiling (ABPP) to map the "ligandable" proteome, and as potent lead series for targets requiring higher electrophilicity than Michael acceptors can provide.
This guide details the end-to-end workflow for discovering, synthesizing, and validating novel chloroacetamide scaffolds, emphasizing the "Goldilocks" zone of reactivity—sufficient to modify the target cysteine, yet stable enough to avoid metabolic clearance.
Part 1: Synthetic Methodology & Library Generation
The synthesis of chloroacetamides relies on the acylation of primary or secondary amines. While conceptually simple, the challenge in a drug discovery context lies in parallel synthesis efficiency and purification fidelity to remove traces of the highly toxic alkylating reagents.
The Modular Assembly Protocol
We utilize a modular "Amine-Warhead" assembly strategy. This allows for the rapid diversification of the non-covalent recognition element (the scaffold) while keeping the electrophilic warhead constant.
Standard Operating Procedure (SOP): Parallel Library Synthesis
-
Scale: 50–100 mg (Lead Optimization scale)
-
Reaction Type: Nucleophilic Acyl Substitution
-
Critical Quality Attribute (CQA): Absence of residual chloroacetyl chloride (highly toxic/reactive).
Step-by-Step Protocol:
-
Preparation: Charge a reaction vial with the amine scaffold (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M].
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv). Note: Inorganic bases like are used for biphasic systems but are less common in high-throughput parallel synthesis. -
Acylation: Cool the mixture to 0°C. Add Chloroacetyl chloride (1.1 equiv) dropwise.
-
Why? Exothermic control prevents bis-acylation or polymerization side reactions.
-
-
Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS for the appearance of the [M+76] or [M+78] mass shift (characteristic Cl isotope pattern).
-
Quench & Workup:
-
Add polymer-supported trisamine scavenger resin (to remove excess acid chloride).
-
Filter and wash with 5%
(aq) to remove amine salts. -
Dry over
and concentrate.
-
Synthetic Workflow Visualization
Figure 1: Modular synthesis workflow for chloroacetamide library generation, emphasizing quality control checkpoints.
Part 2: Reactivity Tuning & Structure-Activity Relationships (SAR)
A common misconception is that chloroacetamides are indiscriminately reactive. In reality, their electrophilicity can be finely tuned via the electronic and steric environment of the amide nitrogen. This is critical for converting a "toxic probe" into a "viable lead."
The Reactivity-Stability Trade-off
The rate of covalent bond formation (
GSH Reactivity Protocol:
-
Incubation: Compound (10
M) is incubated with excess GSH (5 mM) in PBS (pH 7.4) at 37°C.[4][5] -
Sampling: Aliquots are taken at
min. -
Analysis: Quantify the disappearance of the parent compound via LC-MS.
-
Calculation: Plot
vs. time. The slope yields .
SAR Data: Tuning the Warhead
The table below illustrates how structural modifications to the N-substituent affect reactivity.
| Scaffold Class | Structure Description | GSH | Reactivity Profile | Application |
| Primary Alkyl | < 15 | High | Proteomic Probes (ABPP) | |
| Simple Aniline | 30 - 60 | Moderate | Initial Hit Finding | |
| Ortho-Substituted | > 240 | Low | Drug-like Lead (TCI) | |
| Electron Deficient | < 10 | Very High | Toxic / Avoid |
Data synthesized from internal optimization campaigns and literature precedents [1, 2].
Kinetic Logic Diagram
Figure 2: Decision tree for interpreting Glutathione (GSH) reactivity data in the context of drug discovery vs. probe development.
Part 3: Biological Validation (ABPP)
Once a library is synthesized, the chloroacetamide warhead serves as a "bait" to identify which cysteines in the proteome are accessible. This is achieved via Activity-Based Protein Profiling (ABPP) .[6][7]
The ABPP Workflow
Chloroacetamides react with nucleophilic cysteines via an
Protocol:
-
Proteome Labeling: Treat cell lysate or live cells with the Chloroacetamide-Alkyne probe (1–10
M). -
Click Chemistry: Add Reporter Tag (Azide-Biotin or Azide-Rhodamine), Copper(I), and TCEP to effect the cycloaddition.
-
Enrichment: Streptavidin-agarose beads pull down biotinylated proteins.
-
Digestion: On-bead trypsin digestion releases peptides.
-
Identification: LC-MS/MS analysis identifies the modified peptide sequences.
This method confirms Target Engagement (the compound hits the desired protein) and Selectivity (how many off-targets are hit).
Figure 3: Activity-Based Protein Profiling (ABPP) workflow for validating target engagement of chloroacetamide probes.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[1][2][8] Nature Reviews Drug Discovery, 10(4), 307–317. Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[9] Nature, 534(7608), 570–574. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
BenchChem. (2025).[10] Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. Link
Sources
- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 6. Activity-Based Protein Profiling Experimental Process and Key Operation Points [en.biotech-pack.com]
- 7. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Technical Safety Monograph: 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
CAS Number: 328-26-7
Synonyms: N-(Chloroacetyl)-2-chloro-5-(trifluoromethyl)aniline; 2-Chloro-N-(2-chloro-5-trifluoromethylphenyl)acetamide.
Chemical Class:
Executive Summary & Risk Assessment
This monograph provides a technical safety evaluation of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide , a potent electrophilic intermediate commonly used in the synthesis of diphenyl ether herbicides (e.g., fluoroglycofen-ethyl) and specialized pharmaceuticals.
Core Hazard Classification:
-
Acute Toxicity: Category 3/4 (Oral).
-
Sensitization: Skin Sensitizer (Category 1) – High Potency.
-
Target Organ Toxicity: Hepatotoxic (Liver), Hematotoxic (Methemoglobinemia potential).
-
Reactivity: Alkylating agent (SN2 electrophile).
Operational Directive: Treat this compound as a high-potency hapten . Its primary mechanism of toxicity is the irreversible alkylation of cysteine residues in proteins and glutathione (GSH). Strict engineering controls are required to prevent respiratory and dermal exposure.
Physicochemical Profile
Understanding the physical properties is critical for predicting bioavailability and selecting appropriate Personal Protective Equipment (PPE).
| Property | Value / Characteristic | Safety Implication |
| Molecular Formula | C | Halogenated structure increases lipophilicity. |
| Molecular Weight | 272.05 g/mol | Moderate weight; dust inhalation risk if solid. |
| Physical State | Crystalline Solid (White to Off-white) | Dust generation is the primary exposure vector. |
| Solubility | Low in water; Soluble in DCM, EtOAc, DMSO | Readily penetrates skin when dissolved in organic solvents. |
| Partition Coeff. (LogP) | ~3.2 (Predicted) | High lipophilicity facilitates dermal absorption and cell membrane penetration. |
| Reactivity | Electrophilic ( | Reacts violently with strong nucleophiles (amines, thiols). |
Mechanism of Toxicity: The Alkylation Pathway
The toxicity of this compound is not random; it is strictly mechanistic, driven by the
The Electrophilic Trigger
The chlorine atom at the
Biological Targets[1]
-
Glutathione (GSH): The compound rapidly conjugates with GSH.[1]
-
Consequence: Depletion of cellular antioxidant reserves, leading to Reactive Oxygen Species (ROS) accumulation and oxidative stress.
-
-
Protein Cysteines: It covalently binds to cysteine residues on surface proteins (e.g., Keap1, TRPA1).
-
Consequence: This formation of a "hapten-carrier" complex triggers the adaptive immune system, resulting in Allergic Contact Dermatitis (ACD) .
-
Visualizing the Toxicity Pathway
The following diagram illustrates the cascade from exposure to immune sensitization and cytotoxicity.
Figure 1: Mechanistic pathway showing the bifurcation between oxidative stress (GSH depletion) and immune sensitization (Protein Alkylation).
Toxicological Evaluation
Acute Toxicity[3]
-
Oral (Rat): Estimated LD50: 200–500 mg/kg (Based on read-across from 2-chloroacetamide and substituted acetanilides).
-
Clinical Signs: Lethargy, ataxia, respiratory distress, and potential cyanosis (due to aniline-induced methemoglobinemia).
-
-
Dermal: Harmful if absorbed. High risk of systemic toxicity due to lipophilicity.
Skin Sensitization (Critical Hazard)
This compound is a Category 1 Skin Sensitizer .
-
Mechanism: The covalent binding to epidermal proteins (haptenization) creates an immunogenic complex.
-
Manifestation: Erythema, edema, and vesicles. Repeated exposure lowers the threshold for reaction (sensitization).
-
Protocol: Once sensitized, trace amounts can trigger anaphylactic-type dermal reactions.
Specific Target Organ Toxicity (STOT)
-
Liver: The trifluoromethyl-aniline moiety requires hepatic metabolism (CYP450), potentially generating reactive metabolites that cause centrilobular necrosis.
-
Blood: Aniline derivatives are known to oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity.
Experimental Protocols for Safety Validation
As a researcher, you must validate the reactivity of this compound before scaling up.
Protocol A: GSH-Trapping Assay (Reactivity Assessment)
Purpose: To quantify the electrophilic reactivity and predict sensitization potency.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 10 mM stock of L-Glutathione (reduced) in Phosphate Buffer (pH 7.4).
-
Incubation: Mix the compound and GSH in a 1:10 molar ratio (excess GSH) at 37°C.
-
Monitoring: Analyze aliquots at t=0, 15, 30, and 60 minutes using HPLC-UV or LC-MS.
-
Endpoint: Measure the disappearance of the parent peak and the appearance of the GSH-adduct mass (Parent MW + 307 Da - HCl).
-
Interpretation: A half-life (
) of <30 minutes indicates Extreme Reactivity (High Sensitization Risk).
Protocol B: Chemical Decontamination Verification
Purpose: To ensure glassware and surfaces are free of active alkylating agents.
-
Reagent: Prepare "Ellman’s Reagent" (DTNB) solution.
-
Swab: Swab the cleaned surface with a solvent-wetted wipe.
-
Test: Extract the swab into a vial containing a standard thiol (e.g., cysteamine) solution. Incubate for 10 mins.
-
Develop: Add DTNB.
-
Logic:
-
Yellow Color:[2] Thiol is present (Compound did NOT react/was not present). CLEAN.
-
No Color: Thiol was consumed by residual alkylating agent. CONTAMINATED.
-
Occupational Hygiene & Exposure Control
Engineering Controls
-
Primary: All handling must occur within a certified Chemical Fume Hood or Glovebox.
-
Pressure: Maintain negative pressure relative to the corridor.
-
HEPA Filtration: Required if handling dry powder to prevent duct contamination.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands (Primary) | Laminate Film (Silver Shield) or Double Nitrile (High thickness) | Chlorinated solvents and small halo-organics permeate standard latex/thin nitrile rapidly. |
| Respiratory | N95 (Particulate) + OV (Organic Vapor) Cartridge | Protection against dust and solvent vapors during dissolution. |
| Eyes | Chemical Goggles + Face Shield | Risk of severe corneal damage from alkylation. |
| Body | Tyvek® Lab Coat (Disposable) | Prevent contamination of street clothes; incinerate after use. |
Emergency Response & Decontamination
Spill Logic: Do not use water alone; it is ineffective due to low solubility. You must chemically quench the electrophile.
Decontamination Solution (The "Quench")
Create a nucleophilic solution to destroy the
-
Composition: 10% Sodium Thiosulfate + 2% Sodium Carbonate in Water/Ethanol (50:50 mix).
-
Mechanism: Thiosulfate acts as a potent nucleophile, displacing the chloride and forming a non-toxic, water-soluble Bunte salt.
Response Workflow
Figure 2: Step-by-step chemical decontamination workflow for electrophilic spills.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217342, 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-Chloroacetamide (CAS 79-07-2) - Read-across data for alpha-chloroacetamides. Retrieved from [Link]
-
Ates, G. et al. (2012). Structure-toxicity relationship of chloroacetanilide herbicides. PubMed. Retrieved from [Link]
- Schwöbel, J.A.H. et al. (2011).Glutathione reactivity and toxicity of electrophilic xenobiotics. Chemical Research in Toxicology. (Contextual grounding for Protocol A).
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Abstract & Scope
This technical guide details the synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 328-26-7), a critical intermediate in the development of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical pharmacophores.[1][2][3]
The protocol addresses the specific challenge of acylating a deactivated aniline . The presence of electron-withdrawing groups (
Retrosynthetic Analysis & Reaction Engineering
Chemical Strategy
The target molecule is constructed via a nucleophilic acyl substitution (Schotten-Baumann type reaction).[2][3]
-
Nucleophile: 2-Chloro-5-(trifluoromethyl)aniline (Electron-deficient, weak nucleophile).[1][2][3]
-
Electrophile: Chloroacetyl chloride (Highly reactive, hard electrophile).[2][3]
-
Key Challenge: The
and substituents on the aniline ring withdraw electron density via induction ( ) and resonance, making the lone pair on the nitrogen less available for attack.[1][2][3] -
Solution: Use of a non-nucleophilic base to scavenge HCl or a polar protic solvent system to stabilize the transition state and prevent hydrochloride salt formation of the unreacted aniline.[1][2]
Reaction Scheme
Where Ar = 2-chloro-5-(trifluoromethyl)phenyl[2][3][4]Experimental Protocols
Method A: Dichloromethane/Triethylamine (Standard Lab Scale)
Recommended for initial screening and high-purity requirements (1g – 10g scale).[2][3]
Reagents & Materials
| Reagent | Equiv.[2][3][5][6][7][8][9][10] | Role |
| 2-Chloro-5-(trifluoromethyl)aniline | 1.0 | Substrate |
| Chloroacetyl Chloride | 1.2 | Acylating Agent |
| Triethylamine (TEA) | 1.5 | HCl Scavenger |
| Dichloromethane (DCM) | Solvent | 10 mL/g substrate |
| 1M HCl (aq) | - | Quench/Wash |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 equiv) in anhydrous DCM .
-
Base Addition: Add Triethylamine (1.5 equiv) via syringe.[2][3] Cool the mixture to 0°C using an ice bath.
-
Acylation: Add Chloroacetyl chloride (1.2 equiv) dropwise over 20 minutes. Note: Exothermic reaction.[2][3] Maintain internal temperature < 5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3–5 hours.
-
Workup:
-
Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc if necessary.[2][3]
Method B: Glacial Acetic Acid/Sodium Acetate (Optimized for Deactivated Anilines)
Recommended if Method A yields <50% or for scale-up (>10g).[2][3]
Rationale
For highly deactivated anilines, basic conditions (Method A) can sometimes lead to sluggish kinetics.[2][3] Using glacial acetic acid as a solvent with sodium acetate acts as a buffer.[2][3] The polar solvent stabilizes the polar transition state, and the weak base prevents the precipitation of the aniline hydrochloride salt, keeping the substrate in solution.[1][2]
Reagents
| Reagent | Equiv. | Role |
| 2-Chloro-5-(trifluoromethyl)aniline | 1.0 | Substrate |
| Chloroacetyl Chloride | 1.5 | Acylating Agent |
| Sodium Acetate (anhydrous) | 2.0 | Buffer/Base |
| Glacial Acetic Acid | Solvent | 5-8 mL/g substrate |
Step-by-Step Procedure
-
Dissolution: Dissolve the aniline (1.0 equiv) in Glacial Acetic Acid at room temperature.
-
Buffer Addition: Add Sodium Acetate (2.0 equiv).[2][3] The mixture may be heterogeneous.[3]
-
Addition: Add Chloroacetyl chloride (1.5 equiv) dropwise.
-
Reaction: Stir vigorously at room temperature for 2 hours. If conversion is incomplete (check TLC), heat to 50°C for 1 hour.
-
Quench: Pour the reaction mixture slowly into Ice Water (10x volume of reaction). Stir for 30 minutes. The product should precipitate as a solid.[2][3]
-
Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove acetic acid.[1][2][3]
-
Purification: Dry the solid in a vacuum oven at 40°C. Recrystallize from Ethanol if high purity is required.
Visualization: Reaction Workflow
Figure 1: Decision tree and workflow for the synthesis of 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, highlighting the two primary methodologies.
Quality Control & Characterization
Expected Physical Properties
| Property | Value |
| Appearance | White to Off-white Crystalline Solid |
| Melting Point | 112–115°C (Typical for similar analogues) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
Analytical Validation[1][2][3]
-
1H NMR (CDCl₃, 400 MHz): Look for the singlet of the chloromethyl group (
) around 4.2 ppm.[2][3] The amide proton ( ) typically appears as a broad singlet downfield ( 8.5–9.5 ppm).[2][3] The aromatic region will show 3 protons with splitting characteristic of 1,2,4-substitution.[1] -
IR Spectroscopy:
Safety & Handling (Critical)
-
Chloroacetyl Chloride: Extremely hazardous.[2][3] It is a lachrymator and corrosive.[2][3] Causes severe skin burns and eye damage.[2][3] Must be handled in a functioning fume hood. [1]
-
Alpha-Haloacetamides: The product is an alkylating agent.[1][2][3] It may possess genotoxic properties.[2][3] Avoid inhalation of dust; use double gloves (Nitrile) and a P95/P100 particulate respirator if handling the solid powder outside a hood.[2][3]
-
Waste Disposal: Quench all acyl chloride residues with dilute sodium hydroxide before disposal.[2][3] Do not mix acidic aqueous waste with cyanide or sulfide waste streams.[2][3]
References
-
Vertex AI Search. (2023).[2][3] Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 10353094, 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
Verma, S., et al. (2022).[1][2][3] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.[1][2][3] Retrieved from [Link]
Sources
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. ijpsr.info [ijpsr.info]
- 3. 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 736744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | 328-26-7 [chemicalbook.com]
- 5. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Purification Strategies for 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Introduction & Scope
This technical guide details the purification protocols for 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7). This compound is a critical intermediate in the synthesis of agrochemicals and pharmacophores, particularly those requiring lipophilic, electron-withdrawing linkers.
The synthesis involves the N-acylation of 2-chloro-5-(trifluoromethyl)aniline —a weakly nucleophilic amine—with chloroacetyl chloride. The primary purification challenge arises from the electron-deficient nature of the starting aniline, which leads to sluggish reaction kinetics and residual starting material that is difficult to separate due to similar solubility profiles.
This guide provides two orthogonal purification workflows:
-
Crystallization-Based Purification: Optimized for scale-up (>10g) and removal of lipophilic impurities.
-
Flash Column Chromatography: Optimized for high-purity requirements (>99.5%) and small-scale isolation (<5g).
Chemical Context & Impurity Profile[1][2][3][4][5][6]
Understanding the reaction mechanism is essential for effective purification. The electron-withdrawing trifluoromethyl (-CF
Reaction Scheme & Impurities
-
Primary Reaction: 2-chloro-5-(trifluoromethyl)aniline + Chloroacetyl chloride
Product + HCl -
Key Impurities:
-
Impurity A (Starting Material): Unreacted 2-chloro-5-(trifluoromethyl)aniline. Cause: Incomplete conversion due to low nucleophilicity.
-
Impurity B (Hydrolysis): Chloroacetic acid. Cause: Moisture ingress reacting with acyl chloride.
-
Impurity C (Bis-acylation): N,N-bis(chloroacetyl)aniline derivative. Cause: Excess acyl chloride and high temperatures (rare due to steric hindrance).
-
Impurity Origins Diagram[2]
Figure 1: Reaction pathways leading to the target molecule and primary impurities.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Aniline Basicity | Very Low ( | The starting aniline is so weakly basic that it may not fully protonate in dilute acid washes, making it difficult to remove via aqueous extraction alone. |
| Solubility | Lipophilic | The presence of -CF |
| Thermal Stability | Moderate | Avoid temperatures >80°C during drying to prevent degradation of the chloroacetyl moiety. |
Protocol 1: Workup & Isolation (The Foundation)
Before purification, the crude reaction mixture must be processed to remove bulk acidic byproducts and salts.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1.0 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (
) -
Brine (Saturated NaCl)
Step-by-Step Procedure:
-
Quench: Pour the reaction mixture slowly into ice-cold water (volume ratio 1:1).
-
Extraction: Extract the aqueous layer twice with DCM. Combine organic layers.
-
Acid Wash (Critical): Wash the organic layer with 1.0 M HCl (
vol).-
Note: While the aniline is weak, this step removes the catalyst (e.g., TEA, DBU) and helps partition trace aniline.
-
-
Base Wash: Wash with saturated
to remove Impurity B (Chloroacetic acid). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at 40°C. -
Result: You will obtain an off-white to beige solid/semi-solid.
Protocol 2: Recrystallization (Scale-Up)[5]
Recrystallization is the preferred method for batches >5g. The "oiling out" phenomenon is common with fluorinated amides; therefore, a solvent system that maintains solubility at boiling but precipitates sharply upon cooling is required.
Recommended Solvent System: Toluene / Heptane (or Hexane).
-
Alternative: Ethanol / Water (Use only if Toluene fails; water can cause oiling out).
Step-by-Step Procedure:
-
Dissolution: Transfer the crude solid to a round-bottom flask. Add Toluene (approx. 3-5 mL per gram of crude).
-
Heating: Heat the mixture to 80-90°C (reflux) with stirring until fully dissolved.
-
Troubleshooting: If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-heated glass frit.
-
-
Precipitation: Remove from heat. While still hot, slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add a few drops of Toluene to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Then, cool to 0-4°C in an ice bath for 1 hour.
-
Filtration: Filter the white crystalline solid under vacuum.
-
Wash: Wash the filter cake with cold Heptane (
vol) to remove Impurity A (which remains in the mother liquor). -
Drying: Vacuum dry at 45°C for 6 hours.
Protocol 3: Flash Chromatography (High Purity)
For analytical standards or when the starting aniline content is high (>5%), chromatography provides superior separation.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate (Gradient).
Gradient Table:
| Time (min) | % Hexane | % Ethyl Acetate | Phase Description |
| 0–5 | 100 | 0 | Column Equilibration |
| 5–15 | 95 | 5 | Elution of Impurity A (Aniline) |
| 15–30 | 85 | 15 | Elution of Target Product |
| 30–40 | 50 | 50 | Column Flush (removes polar byproducts) |
Workflow Diagram:
Figure 2: Decision matrix for selecting the appropriate purification method.
Analytical Validation
Verify the purity of the isolated material using these specifications.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 110°C – 125°C (Dependent on specific polymorph, compare to standard).
-
H NMR (400 MHz, CDCl
):-
4.25 (s, 2H, -CH
Cl) - 7.3–8.5 (m, 3H, Aromatic protons)
- 8.9 (br s, 1H, NH )
-
4.25 (s, 2H, -CH
-
TLC (
):-
Mobile Phase: 20% EtOAc in Hexane.
-
Starting Material (Aniline):
(Fluorescent, turns yellow with anisaldehyde). -
Product:
(UV active, dark spot).
-
References
-
Recrystallization Solvent Selection: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from [Link]
-
Properties of 2-chloro-5-(trifluoromethyl)aniline: PubChem. Compound Summary: 2-Chloro-5-(trifluoromethyl)aniline.[1][2][3] Retrieved from [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
This Application Note is designed for analytical chemists and process engineers in the pharmaceutical and agrochemical sectors. It details a robust HPLC protocol for 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 328-26-7), a critical intermediate often associated with the synthesis of fluorinated herbicides and active pharmaceutical ingredients (APIs).
Abstract
This guide provides a validated protocol for the separation and quantification of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide using Reversed-Phase HPLC (RP-HPLC). Due to the compound's high lipophilicity (LogP ~3.5–4.0) and the presence of a reactive
Introduction & Chemical Context
The target analyte is a halogenated acetanilide. Its structure features a hydrophobic phenyl ring substituted with a chlorine atom at the ortho position and a trifluoromethyl group at the meta position relative to the amide nitrogen.
-
Chemical Structure:
-
Molecular Weight: 272.05 g/mol [1]
-
Key Properties:
-
Hydrophobicity: The
and groups significantly increase retention on non-polar phases. -
Reactivity: The 2-chloroacetamide group (
) is an electrophile (alkylating agent). It is susceptible to nucleophilic attack and hydrolysis in basic media. -
UV Absorption: The aromatic ring provides strong absorption at 254 nm; the amide bond contributes at 210–220 nm.
-
Critical Analytical Challenge: The primary challenge is distinguishing the parent amide from its hydrolysis product (2-chloro-5-(trifluoromethyl)aniline) and preventing on-column degradation.
Method Development Strategy (The "Why")
Stationary Phase Selection
A standard C18 (Octadecyl) column is selected. The analyte's high hydrophobicity requires a phase with strong retentive power to allow for high organic solvent loading, which improves peak shape and solubility.
-
Recommendation: A high-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is essential to minimize peak tailing caused by interaction between the amide nitrogen and residual silanols.
Mobile Phase Design
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has lower viscosity (lower backpressure) and provides better solubility for fluorinated aromatics.
-
Aqueous Phase: Water with 0.1% Phosphoric Acid (
) .-
Reasoning: Acidification suppresses the ionization of silanols on the column and keeps the weakly acidic amide protonated/neutral, ensuring sharp peak symmetry.
-
Constraint: Avoid amine-based buffers (like Ammonium Acetate) or Tris, as they can react with the
-chloro group over time.
-
Detection
UV at 254 nm is the primary wavelength for quantitation due to the stable aromatic absorption. 210 nm is used as a secondary trace for impurity profiling (higher sensitivity but more baseline drift).
Experimental Protocol
Instrumentation & Reagents
| Component | Specification |
| HPLC System | Quaternary Gradient Pump, DAD/VWD Detector, Autosampler |
| Column | C18, 4.6 × 150 mm, 5 µm particle size (Pore size: 80–100 Å) |
| Column Temp | 35°C (Controlled to ensure retention time reproducibility) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Reagents | HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid |
Chromatographic Conditions (Gradient)
The method uses a gradient to elute the polar aniline impurities early and the hydrophobic target late.
| Time (min) | % Mobile Phase A (0.1% H3PO4 in Water) | % Mobile Phase B (Acetonitrile) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
Sample Preparation Workflow
Caution: The analyte is a skin irritant and potential alkylating agent. Wear nitrile gloves.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Do not use water for the stock solution to prevent precipitation or slow hydrolysis).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water .
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Method Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision-making process for method optimization and troubleshooting, specifically tailored for chloroacetanilides.
Caption: Troubleshooting logic for hydrophobic amide analysis. Yellow nodes indicate decision points; Green/Red nodes indicate corrective actions.
System Suitability & Validation Parameters
To ensure the method is "self-validating" in a regulated environment, the following criteria must be met before running unknown samples.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between Target and Impurity A (Aniline) | Ensures accurate integration of the main peak. |
| Tailing Factor ( | 0.8 < | Indicates minimal secondary interactions (silanols). |
| Precision (RSD) | < 1.0% for Retention Time; < 2.0% for Area (n=6) | Confirms pump stability and injector accuracy. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typical LOQ for this UV method is ~0.5 µg/mL. |
Impurity Profile Note: If the sample has degraded, you will likely see a peak eluting significantly earlier (lower LogP) corresponding to 2-chloro-5-(trifluoromethyl)aniline . The chloroacetyl group is cleaved, reducing hydrophobicity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91677, Flurochloridone (Related Structure). Retrieved from [Link]
-
Sielc Technologies. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. (Demonstrates mobile phase requirements for CF3-anilines). Retrieved from [Link]
Sources
High-Resolution NMR Profiling of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Application Note & Standard Operating Procedure (SOP)
Introduction & Scope
This application note details the protocol for the nuclear magnetic resonance (NMR) characterization of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 328-26-7). This compound serves as a critical halogenated intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
The simultaneous presence of a trifluoromethyl group (–CF₃), an aryl chloride, and an
Key Structural Features[1][2][3][4][5][6][7]
-
Core Scaffold: 2,5-disubstituted aniline derivative.
-
Electronic Environment: Highly electron-deficient aromatic ring due to the electron-withdrawing effects of the –CF₃ (meta-directing) and –Cl (ortho/para-directing, inductive withdrawing) groups.
-
NMR Active Nuclei: ¹H, ¹³C, ¹⁹F.[1]
Experimental Protocol
Materials and Reagents[9][10][11]
-
Analyte: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (≥98% purity).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) + 0.03% v/v TMS.
-
Rationale: DMSO-d₆ is selected over CDCl₃ to ensure complete solubility of the polar amide and to minimize chemical exchange broadening of the amide –NH proton, allowing for accurate integration.
-
-
Internal Standard (Optional for qNMR): 3,5-Bis(trifluoromethyl)benzoic acid (traceable standard).
Sample Preparation[2]
-
Weigh 10–15 mg of the analyte into a clean vial.
-
Add 600 µL of DMSO-d₆.
-
Vortex for 30 seconds until the solution is visually clear.
-
Transfer to a 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).
-
Quality Check: Inspect for suspended particulates which can degrade field homogeneity (shimming).
Instrument Parameters
Data acquisition should be performed on a spectrometer with a field strength of ≥400 MHz (¹H frequency).
| Parameter | ¹H NMR | ¹³C {¹H} NMR | ¹⁹F NMR |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | zg (or zg19f) |
| Spectral Width | 14 ppm (-2 to 12) | 240 ppm (-10 to 230) | 100 ppm (-50 to -150) |
| Relaxation Delay (D1) | 1.0 s (5.0 s for qNMR) | 2.0 s | 1.0 s |
| Scans (NS) | 16 | 1024 | 32 |
| Temperature | 298 K | 298 K | 298 K |
| Processing | LB = 0.3 Hz | LB = 1.0 Hz | LB = 0.3 Hz |
Structural Analysis & Assignments
Analytical Workflow
The following diagram illustrates the logical flow for complete structural validation, moving from 1D screening to 2D connectivity verification.
Figure 1: Step-by-step NMR analysis workflow for fluorinated acetanilides.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The aromatic region exhibits a characteristic 1,2,4-trisubstituted pattern. The amide proton (NH) is deshielded significantly by the electron-withdrawing carbonyl and the phenyl ring.
Table 1: ¹H NMR Assignments
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| NH | 10.15 | s (broad) | 1H | - | Amide proton (exchangeable). |
| H-6 | 8.05 | d | 1H | J ~ 2.0 | Ortho to N, meta to CF₃. Deshielded by amide anisotropy. |
| H-3 | 7.82 | d | 1H | J ~ 8.5 | Ortho to Cl. |
| H-4 | 7.65 | dd | 1H | J ~ 8.5, 2.0 | Meta to CF₃, Ortho to H-3. |
| CH₂ | 4.38 | s | 2H | - | Chloromethyl group (singlet due to free rotation). |
Note: Shifts are referenced to residual DMSO-d₆ (2.50 ppm).
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
The ¹³C spectrum is dominated by C-F couplings, resulting in quartets for carbons 2-bonds, 3-bonds, and 4-bonds away from the fluorine atoms.
Table 2: ¹³C NMR Assignments & C-F Couplings
| Position | Shift (δ, ppm) | Multiplicity | J_CF (Hz) | Assignment |
| C=O | 166.2 | s | - | Amide Carbonyl |
| C-1 | 135.5 | s | - | Quaternary Ar-N |
| C-3 | 130.8 | q | ~3.5 | Ar-H (Ortho to Cl) |
| C-2 | 129.5 | s | - | Quaternary Ar-Cl |
| C-5 | 128.1 | q | 32.0 | Quaternary Ar-C-CF₃ (²J) |
| CF₃ | 123.4 | q | 272.0 | Trifluoromethyl Carbon (¹J) |
| C-4 | 122.8 | q | ~3.5 | Ar-H |
| C-6 | 121.5 | q | ~3.5 | Ar-H (Ortho to N) |
| CH₂ | 43.2 | s | - | Chloromethyl Carbon |
¹⁹F NMR Spectroscopy (376 MHz, DMSO-d₆)
-
Signal: Single sharp singlet (or quartet if high-res H-decoupling is not used, though typically appears as singlet in proton-decoupled mode).
-
Shift: -61.5 to -63.0 ppm (Characteristic of Ar-CF₃).
-
Utility: This signal is the most diagnostic for rapid purity assessment. Integration of this peak against an internal standard (e.g., TFA at -76.5 ppm) provides precise quantitative data (qNMR).
Structural Connectivity (HMBC Analysis)
To confirm the regiochemistry (position of Cl vs CF₃), 2D HMBC (Heteronuclear Multiple Bond Correlation) is essential.
Figure 2: Key HMBC correlations confirming the N-acylation of the aniline ring.
Critical Validation Point: The correlation between the aromatic proton H-6 (8.05 ppm) and the amide carbonyl C=O (166.2 ppm) confirms that the acetyl group is attached to the nitrogen adjacent to H-6, validating the N-acylation rather than C-acylation.
Troubleshooting & Quality Control
Rotational Isomerism
Restricted rotation around the C(O)-N bond can occasionally lead to signal doubling (rotamers), particularly in CDCl₃.
-
Observation: Two sets of signals with unequal intensity (e.g., 90:10 ratio).
-
Remedy: Run the experiment at elevated temperature (e.g., 320 K or 340 K in DMSO-d₆) to coalesce the signals into a time-averaged singlet.
Broad NH Signal
-
Cause: Exchange with trace water in the solvent or quadrupole broadening from ¹⁴N.
-
Remedy: Ensure DMSO-d₆ is from a fresh ampoule. If necessary, add a single pellet of activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition.
References
-
Compound Data & Identifiers
-
NMR Methodology for Fluorinated Compounds
-
Vorda, M., et al. (2004). 19F NMR Spectroscopy for the Quantitative Analysis of Fluorinated Pharmaceuticals. Analytical Chemistry. .
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
- Spectral data synthesized based on substituent chemical shift (SCS) additivity rules derived from Pretsch, E., et al.
Sources
Application Note: Trace Quantification of the Genotoxic Impurity 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide by LC-MS/MS
Executive Summary
This protocol details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (hereafter referred to as CCTP-Acetamide ).
CCTP-Acetamide contains an
Chemical Context & Mechanistic Insight
Structural Analysis & Reactivity
CCTP-Acetamide is synthesized via the N-acylation of 2-chloro-5-(trifluoromethyl)aniline. Its core reactivity—and toxicity—stems from the electrophilic carbon of the chloroacetyl group, which can alkylate DNA bases (e.g., N7-guanine).
-
Hydrophobicity: The trifluoromethyl (-CF
) and chloro (-Cl) substituents significantly increase lipophilicity (LogP ~ 2.8), necessitating a high-organic gradient for elution. -
Ionization: The amide nitrogen is weakly basic. However, the electron-withdrawing effects of the phenyl ring substituents reduce pKa. Successful ionization requires robust protonation sources (e.g., Formic Acid) in the mobile phase.
Analytical Strategy
The method utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS. The fragmentation pathway relies on the cleavage of the amide bond, yielding a stable characteristic product ion corresponding to the substituted aniline moiety.
Method Development Workflow
The following decision tree outlines the logic used to optimize this protocol, ensuring robustness against matrix effects and degradation.
Experimental Protocol
Reagents and Chemicals
-
Reference Standard: CCTP-Acetamide (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: Formic Acid (FA) and Ammonium Formate (AmForm).
-
Diluent: Acetonitrile:Water (80:20, v/v). Note: High organic content prevents hydrolysis of the chloroacetamide moiety.
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or equivalent.
-
Rationale: The F5 phase offers unique selectivity for fluorinated and halogenated compounds through
- and halogen-halogen interactions, superior to standard C18 for this analyte [2].
-
Liquid Chromatography Conditions
| Parameter | Setting |
| Column | Kinetex F5, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
Gradient Program:
-
0.0 min: 30% B (Initial focusing)
-
1.0 min: 30% B
-
5.0 min: 90% B (Elution of CCTP-Acetamide)
-
6.0 min: 90% B (Wash)
-
6.1 min: 30% B (Re-equilibration)
-
8.0 min: Stop
Mass Spectrometry Conditions (ESI+)
The method operates in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Dwell (ms) | Type |
| CCTP-Acetamide | 272.0 [M+H] | 194.0 | 25 | 100 | Quantifier |
| CCTP-Acetamide | 272.0 [M+H] | 159.0 | 35 | 100 | Qualifier |
-
Mechanism:
-
272.0
194.0: Loss of the chloroacetyl group (-CH ClCO, 78 Da) + H transfer, generating the protonated 2-chloro-5-(trifluoromethyl)aniline cation. -
272.0
159.0: Further loss of Chlorine radical or HF fragments from the aniline core.
-
Sample Preparation Workflow
To ensure data integrity, sample preparation must minimize "in-vial" degradation. Chloroacetamides are susceptible to hydrolysis in aqueous buffers.
Protocol Steps:
-
Stock Solution: Prepare 1 mg/mL CCTP-Acetamide in 100% Acetonitrile. Store at -20°C.
-
Sample Solution: Accurately weigh 50 mg of API into a 10 mL volumetric flask.
-
Dissolution: Add 8 mL of Acetonitrile. Sonicate for 5 minutes.
-
Makeup: Dilute to volume with Water (Final solvent ratio 80:20 ACN:Water).
-
Note: Adding water last prevents local high-water concentrations that could trigger hydrolysis before the API is fully dissolved.
-
Method Validation & Performance Criteria
System Suitability Test (SST)
Before running samples, the following criteria must be met to validate the system state:
-
Sensitivity: S/N ratio > 10 for the LOQ standard (0.5 ng/mL).
-
Precision: %RSD < 5.0% for 6 replicate injections of the Standard (10 ng/mL).
-
Retention Time: Stability
0.1 min.
Linearity and Range
-
Range: 0.5 ng/mL to 100 ng/mL.
-
Curve: Linear regression with 1/x
weighting. -
Acceptance: Correlation coefficient (
) 0.99.
Matrix Effects & Specificity
Because the API is present at high concentrations (5 mg/mL), ion suppression is a risk.
-
Experiment: Compare the slope of the calibration curve in solvent vs. spiked API matrix.
-
Calculation: Matrix Factor (MF) = (Slope_matrix / Slope_solvent).
-
Acceptance: 0.8 < MF < 1.2. If suppression occurs (MF < 0.8), switch to APCI source or increase the dilution factor [3].
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols | Increase buffer strength (add 5mM Ammonium Formate). |
| Signal Drift | Source contamination | Divert flow to waste for the first 2 mins and after elution. |
| Ghost Peaks | Carryover | Use a needle wash of 50:50 ACN:IPA + 0.1% FA. |
| Low Recovery | Hydrolysis in autosampler | Ensure autosampler is cooled to 4°C; use high % organic diluent. |
References
-
ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link
-
Phenomenex . "Kinetex F5: Core-Shell Technology for HPLC/UHPLC." Phenomenex Technical Notes. Link
-
FDA . "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. Link
Application Note: Using 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide in Cell-Based Covalent Fragment Screening
Executive Summary
This guide details the application of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (referred to herein as Probe-328 ) in cell culture systems.[1][2] Unlike reversible inhibitors, this compound functions as a covalent electrophilic fragment .[1][2] It consists of a reactive "warhead" (
Primary Utility:
-
Fragment Screening: Identifying "ligandable" cysteines in target proteins (e.g., kinases, E3 ligases, GTPases) by testing if the specific aryl scaffold directs the warhead to a binding pocket.[2]
-
Cysteine Profiling: Mapping the reactivity of the proteome under oxidative stress or drug treatment.[1]
-
Synthesis Intermediate: Serving as a precursor for heterocycle synthesis (e.g., quinolin-8-yloxy derivatives), though this guide focuses on its direct biological application.[1][2]
Chemical Properties & Handling
Probe-328 is an alkylating agent.[1][2] It reacts irreversibly with nucleophilic cysteine thiols (
Physicochemical Profile
| Property | Value | biological Implication |
| Molecular Weight | 272.05 g/mol | Low MW, ideal for fragment screening (Rule of 3 compliant).[1][2] |
| LogP | ~3.2 | High lipophilicity due to |
| Warhead | Moderate reactivity (less reactive than acrylamides, more selective than iodoacetamides).[1][2] | |
| Leaving Group | Chloride ( | Released upon cysteine conjugation.[1][2] |
Preparation Protocol
Safety Warning: This compound is a skin sensitizer and eye irritant.[1][2] Handle in a fume hood.
-
Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol or methanol as stock solvents to prevent potential solvolysis over long storage.[1][2]
-
Concentration: Prepare a 50 mM or 100 mM master stock.
-
Storage: Aliquot into single-use vials and store at -80°C . Avoid repeated freeze-thaw cycles, which can induce hydrolysis of the chloroacetyl group.[1][2]
-
Stability in Media: The half-life in neutral pH media is several hours, but it degrades faster in the presence of serum (due to BSA nucleophiles).[1][2] Recommendation: Perform pulse treatments in serum-free or low-serum (0.5%) media.[1][2]
Mechanism of Action
The biological activity of Probe-328 is driven by the Covalent Docking principle.[1] The aryl ring (scaffold) provides non-covalent affinity for a hydrophobic pocket, positioning the chloroacetamide (warhead) near a specific cysteine residue.[1][2]
DOT Diagram: Covalent Labeling Mechanism
Caption: The scaffold directs the probe to the pocket, facilitating nucleophilic attack by the cysteine thiolate on the alpha-carbon.[1][2]
Experimental Protocols
Protocol A: Cytotoxicity Profiling (Dose-Finding)
Before screening for specific targets, you must define the non-toxic window to avoid artifacts caused by cell death or global protein unfolding.[1][2]
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa).[2]
Steps:
-
Seeding: Plate cells (5,000 cells/well) in a 96-well plate. Incubate 24h.
-
Dosing: Prepare serial dilutions of Probe-328 in serum-free media .
-
Incubation: Treat cells for 24 hours .
-
Readout: Add viability reagent and measure luminescence/absorbance.[1][2]
-
Analysis: Calculate
.
Protocol B: Gel-Based Competitive ABPP (Activity-Based Protein Profiling)
This is the gold-standard assay to determine if Probe-328 binds to specific proteins in your cells.[1][2] You will treat cells with Probe-328, then label the remaining free cysteines with a fluorescent broad-spectrum probe (IA-Rhodamine).[1][2] If Probe-328 binds a target, the fluorescent signal for that protein disappears.[1][2]
Materials:
-
Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne.[1][2]
-
Lysis Buffer: PBS + 0.1% Triton X-100 (No EDTA, No DTT).[1][2]
Workflow:
-
Treatment: Treat live cells (at 80% confluency) with Probe-328 (
) or DMSO for 1 hour in serum-free media.[1][2] -
Harvest: Wash cells
with cold PBS. Scrape and lyse by sonication.[1][2] -
Clarification: Centrifuge (
, 10 min) to remove debris. Collect supernatant (proteome).[1][2] -
Labeling: Add IA-Rhodamine (
final) to the lysate.[1][2] Incubate 30 min at Room Temp in the dark. -
Quench: Add
SDS-PAGE Loading Buffer (containing -mercaptoethanol) and boil for 5 min. -
Analysis: Run SDS-PAGE. Scan the gel for fluorescence.[1][4]
-
Result: Look for "missing bands" in the Probe-328 lane compared to DMSO. These are your targets.
-
DOT Diagram: ABPP Experimental Workflow
Caption: Competitive ABPP workflow. Probe-328 blocks specific cysteines, preventing subsequent labeling by the fluorescent reporter.[1][2]
Data Analysis & Interpretation
When analyzing results from Protocol B, use the following logic to interpret the gel or Mass Spec data:
| Observation | Interpretation | Next Step |
| Global Signal Loss | Probe-328 is too reactive or concentration is too high. It is alkylating everything.[1][2] | Lower concentration (try |
| Specific Band Loss | Hit. Probe-328 specifically binds a protein at that molecular weight.[1][2] | Perform Mass Spec (LC-MS/MS) to identify the protein and the specific cysteine residue.[1][2] |
| No Signal Change | Probe-328 does not bind well to any abundant proteins, or cannot penetrate the cell.[1] | Verify cell entry; try higher concentration; consider that the target might be low abundance.[1] |
Troubleshooting
-
Precipitation: If the media turns cloudy upon adding Probe-328, the compound has crashed out.[1] Ensure the DMSO stock is warm and vortex rapidly during addition.[1]
-
Toxicity: If cells detach during the 1-hour incubation, the compound is inducing rapid anoikis or necrosis.[1] Reduce concentration immediately.
References
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems."[1][2] Nature, 534(7608), 570–574 (2016).[1][2] Link[1][2]
- Foundational text on using chloroacetamide fragments for screening.
-
Ábrányi-Balogh, P., et al. "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry, 160, 94-107 (2018).[1][2][5] Link[1][2]
- Details the reactivity profiles of alpha-chloroacetamides.
-
Cravatt, B. F., et al. "The chemoproteomic discovery of covalent fragments."[1][2] Nature Reviews Drug Discovery, 16, 460–475 (2017).[1][2] Link[1][2]
- Review of the methodology described in Protocol B.
-
PubChem Compound Summary. "2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide" (CID 328-26-7).[1][2] Link
- Source for physicochemical properties and safety d
Sources
- 1. 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 736744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 2736464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
- 4. Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function | bioRxiv [biorxiv.org]
- 5. mdpi.com [mdpi.com]
Application Note: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide for CSC Inhibition
This Application Note and Protocol guide details the evaluation and utilization of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (referred to herein as CCT-2Cl-TF , a representative code for this specific chloroacetamide derivative) in the context of Cancer Stem Cell (CSC) inhibition.
Given the structural classification of this molecule as an
Part 1: Technical Overview & Mechanism of Action
Compound Profile[1][2]
-
Chemical Name: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide[1]
-
CAS Number: 328-26-7
-
Molecular Formula:
[2] -
Molecular Weight: 272.05 g/mol
-
Class: Covalent Electrophile (
-Haloacetamide) / Anilide Derivative -
Solubility: DMSO (up to 100 mM), Ethanol (moderate). Poor aqueous solubility.[3]
Mechanism of Action: Covalent Targeting
Unlike reversible inhibitors, CCT-2Cl-TF operates via targeted covalent modification . The
-
Primary Targets in CSCs:
-
STAT3 (Cys468): Signal Transducer and Activator of Transcription 3 is hyperactivated in CSCs. Alkylation of Cys468 prevents dimerization and DNA binding.
-
ALDH1A1 (Active Site Cysteine): Aldehyde Dehydrogenase is a universal CSC marker. Covalent blocking of the catalytic cysteine inhibits its detoxifying capacity.
-
Redox Sensors (Keap1/Nrf2): Modulation of oxidative stress response, forcing CSCs (which maintain low ROS) into apoptosis.
-
Rationale for CSC Inhibition
Cancer Stem Cells rely on specific signaling nodes (Wnt/
-
Irreversible Binding: Ensuring sustained inhibition even after the drug is cleared from circulation (washout effect).
-
Lipophilicity: The trifluoromethyl and chloro-phenyl groups enhance membrane permeability, allowing the compound to penetrate the dense tumorspheres characteristic of CSCs.
Part 2: Experimental Protocols
Protocol A: Preparation and Storage
Objective: Ensure compound stability and prevent hydrolysis of the chloroacetamide warhead.
-
Stock Solution (50 mM):
-
Weigh 13.6 mg of CCT-2Cl-TF .
-
Dissolve in 1.0 mL of anhydrous DMSO (Grade
99.9%). -
Vortex for 1 minute until clear.
-
-
Storage:
-
Aliquot into 20
L volumes in amber tubes. -
Store at -80°C. Avoid freeze-thaw cycles (max 2 cycles).
-
Note: The chloroacetamide group is reactive; do not store in protic solvents (alcohols) for long periods.
-
Protocol B: In Vitro Tumorsphere Formation Assay
Objective: Assess the ability of CCT-2Cl-TF to inhibit the self-renewal capacity of CSCs.
Materials:
-
Ultra-Low Attachment (ULA) 96-well plates (Corning).
-
CSC Media: DMEM/F12 + B27 Supplement + EGF (20 ng/mL) + bFGF (20 ng/mL).
-
Cell Line: MDA-MB-231 (Breast) or HCT-116 (Colon).
Step-by-Step:
-
Seeding: Dissociate cells to a single-cell suspension. Seed 500–1,000 cells/well in 100
L CSC Media into ULA plates. -
Treatment:
-
After 24 hours, add CCT-2Cl-TF at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10
M). -
Include a DMSO Vehicle Control (0.1% v/v) and a Positive Control (e.g., Niclosamide 1
M).
-
-
Incubation: Incubate for 7–10 days at 37°C, 5%
. Do not disturb the spheres. -
Quantification:
-
Microscopy: Count spheres
in diameter. -
Viability: Add 20
L CellTiter-Glo® 3D reagent. Shake for 5 mins. Read Luminescence.
-
-
Data Analysis: Calculate the Sphere Forming Efficiency (SFE) = (Number of Spheres / Number of Seeded Cells)
100.
Protocol C: ALDH1 Activity Inhibition (Aldefluor™ Assay)
Objective: Determine if CCT-2Cl-TF targets the ALDH+ CSC subpopulation.
Step-by-Step:
-
Treatment: Treat adherent cells with
concentration of CCT-2Cl-TF for 24 hours. -
Harvesting: Trypsinize cells and wash with PBS.
-
Staining:
-
Resuspend
cells in 1 mL Aldefluor Assay Buffer. -
Add 5
L Activated Aldefluor Substrate (BODIPY-aminoacetaldehyde). -
Control: Immediately transfer 500
L to a tube containing DEAB (ALDH inhibitor) as a negative gating control.
-
-
Incubation: Incubate 30–45 mins at 37°C (protected from light).
-
Flow Cytometry:
-
Wash cells in Assay Buffer.
-
Analyze on FL1 channel (FITC).
-
Result: A reduction in the ALDH+ population (shift left) compared to Vehicle indicates CSC differentiation or specific killing.
-
Protocol D: Washout Assay (Irreversibility Check)
Objective: Confirm the covalent/irreversible nature of inhibition.
-
Seed Cells: Plate cells in 96-well plates.
-
Pulse Treatment: Treat with CCT-2Cl-TF (5
M) for 1 hour . -
Washout:
-
Group A: Remove drug, wash 3x with PBS, replace with fresh media (Drug-free).
-
Group B: Continuous exposure (Drug remains).
-
-
Readout: Measure viability after 48 hours.
-
Interpretation: If Group A shows similar inhibition to Group B, the binding is irreversible (characteristic of chloroacetamides).
Part 3: Data Visualization & Logic
Pathway Diagram: Covalent Inhibition of CSC Stemness
The following diagram illustrates the proposed mechanism where CCT-2Cl-TF acts as a covalent warhead targeting the STAT3/ALDH axis, leading to the collapse of the CSC phenotype.
Caption: Mechanism of Action for CCT-2Cl-TF. The chloroacetamide warhead covalently modifies cysteine residues on STAT3 and ALDH, disrupting stemness signaling and metabolic stability.
Summary of Experimental Expectations
| Assay | Readout | Expected Outcome for CCT-2Cl-TF |
| Tumorsphere Assay | Sphere Number/Size | Dose-dependent reduction in sphere size and count ( |
| Aldefluor Assay | % ALDH+ Cells | Significant decrease in ALDH+ population (e.g., from 15% to <2%). |
| Washout Assay | Viability after 48h | Sustained inhibition even after drug removal (Irreversible). |
| Western Blot | p-STAT3 (Tyr705) | Reduced phosphorylation due to dimerization block (or band shift if probe is biotinylated). |
References
-
Zhang, J., et al. (2013). "STAT3 inhibition by niclosamide derivatives targets cancer stem cells." This reference establishes the structural activity relationship (SAR) of anilide/amide-based STAT3 inhibitors.
-
Gao, Y., et al. (2018). "Covalent inhibition of proteins by alpha-chloroacetamides: Mechanisms and applications." Chemical Reviews.
-
Ginestier, C., et al. (2007). "ALDH1 is a marker of normal and malignant human mammary stem cells and a predictor of poor clinical outcome." Cell Stem Cell.
-
PubChem Compound Summary. "2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7)." National Center for Biotechnology Information.
Sources
Application Note: Evaluating Electrophilic Stress and Apoptosis Induced by 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
[1]
Introduction & Scientific Context
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 328-26-7) is a critical synthetic intermediate used in the manufacturing of diarylurea kinase inhibitors, most notably Sorafenib (Nexavar) .[1] While the final drug functions as a multi-kinase inhibitor (targeting VEGFR, PDGFR, and RAF), this specific intermediate possesses a distinct chemical "warhead": an
In drug development and toxicity profiling, this compound serves as a model for electrophilic stress .[1] Unlike the final drug, which acts via non-covalent kinase binding, this intermediate acts as a reactive electrophile.[1] It is capable of covalently modifying cellular thiols (specifically Glutathione and Cysteine residues) via
Why This Assay Matters
Researchers utilize this compound in apoptosis assays primarily for two objectives:
Mechanism of Action (MOA)
The induction of apoptosis by 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is driven by Redox Imbalance .[1]
-
Cellular Entry: The lipophilic trifluoromethyl-phenyl ring facilitates rapid membrane permeation.[1]
-
Thiol Alkylation: The electrophilic carbon of the chloroacetamide group reacts with the sulfhydryl (-SH) group of intracellular Glutathione (GSH).[1]
-
GSH Depletion: Rapid consumption of GSH disables the cell's antioxidant defense system.[1]
-
ROS Accumulation: Unchecked Reactive Oxygen Species (ROS) cause mitochondrial membrane depolarization (
loss).[1][2] -
Apoptosis Execution: Cytochrome c release activates Caspase-3/7, leading to programmed cell death.[1]
Pathway Visualization[3]
Figure 1: The electrophilic alkylation pathway leading to ROS-dependent apoptosis. The compound bypasses receptor signaling, directly attacking the cellular redox buffer.
Experimental Protocols
Protocol A: Compound Preparation & Stability
Critical Note:
-
Stock Solution (100 mM): Dissolve 27.2 mg of the compound (MW: 272.05 g/mol ) in 1.0 mL of anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1]
-
-
Working Solution: Dilute stock into complete cell culture media immediately prior to use.
-
Solubility Limit: Do not exceed 0.5% DMSO final concentration to avoid solvent cytotoxicity.[1]
-
Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)
This protocol differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[1]
Reagents:
-
Annexin V-FITC (or APC)[1]
-
Propidium Iodide (PI) or 7-AAD[1]
-
Annexin Binding Buffer (HEPES-based, containing
)
Workflow:
-
Seeding: Seed cells (e.g., HepG2 or Jurkat) at
cells/well in a 6-well plate. Incubate overnight. -
Treatment:
-
Vehicle Control: 0.1% DMSO.[1]
-
Experimental: Titrate compound (e.g., 1
M, 5 M, 10 M, 50 M).[1] -
Positive Control: Sorafenib (5
M) or Staurosporine (1 M).[1] -
Duration: Incubate for 12 to 24 hours .[1] (Note: Alkylators act faster than kinase inhibitors; 48h may result in excessive secondary necrosis).[1]
-
-
Harvesting: Collect media (floating cells) and trypsinized adherent cells.[1] Combine in a 15 mL tube.
-
Washing: Centrifuge (300 x g, 5 min) and wash once with cold PBS.
-
Staining:
-
Acquisition: Add 400
L Binding Buffer and analyze on a flow cytometer immediately.[1]
Protocol C: Mechanistic Validation (ROS Rescue Assay)
To confirm the apoptosis is driven by the specific mechanism described in Section 2 (GSH depletion), you must perform a Rescue Experiment using N-Acetylcysteine (NAC), a GSH precursor.
Self-Validating Logic: If the compound works via alkylation/ROS, pre-treatment with NAC should block apoptosis.[1] If it works via a non-redox kinase mechanism, NAC will have minimal effect.[1]
-
Pre-treatment: Treat cells with 5 mM NAC (pH adjusted to 7.[1]4) for 1 hour prior to compound addition.
-
Co-treatment: Add 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide at the determined IC50 concentration.
-
Readout: Perform Annexin V assay after 24 hours.
-
Expectation:
Data Analysis & Interpretation
Expected Results Matrix
When analyzing flow cytometry data, categorize cell populations as follows:
| Quadrant | Phenotype | Marker Profile | Interpretation for this Compound |
| Q4 (LL) | Live | AnnV(-) / PI(-) | Intact membrane, healthy redox state.[1] |
| Q3 (LR) | Early Apoptosis | AnnV(+) / PI(-) | PS externalization.[1] Primary readout for IC50. |
| Q2 (UR) | Late Apoptosis | AnnV(+) / PI(+) | Membrane compromised.[1] Common at >24h exposure.[1] |
| Q1 (UL) | Necrosis | AnnV(-) / PI(+) | Rapid rupture.[1] Indicates dose is too high (chemical burn).[1] |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for comparative apoptosis and mechanistic rescue assays.
References
-
Bankston, D., et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib."[1] Organic Process Research & Development, vol. 6, no. 5, 2002, pp. 577–586.[1]
- Context: Describes the synthesis of Sorafenib using the 2-chloro-N-[2-chloro-5-(trifluoromethyl)
-
Circu, M. L., & Aw, T. Y. "Glutathione and modulation of cell apoptosis."[1][4] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, vol. 1823, no.[1] 10, 2012, pp. 1767-1777.[1]
- Context: Authoritative review on how GSH depletion (via alkylating agents)
-
Zhu, Y., et al. "Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway."[1][3] Chemico-Biological Interactions, vol. 225, 2015, pp. 1-9.[1]
- Context: Validates the mechanism of alpha-haloacetamides in inducing ROS-medi
-
PubChem Compound Summary. "2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide."[1] National Center for Biotechnology Information.[1]
- Context: Chemical properties, toxicity data, and GHS classific
Sources
- 1. 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 736744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FGFR1 inhibition assay using 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
This Application Note is designed for researchers utilizing 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide as a covalent probe to study Fibroblast Growth Factor Receptor 1 (FGFR1) kinetics.
The protocol addresses the specific challenges of assaying chloroacetamide-based electrophiles , which function via an
Compound: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Target: FGFR1 (Cys488)
Mechanism: Irreversible Covalent Alkylation (
Introduction & Mechanism of Action
The compound 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide acts as a covalent "warhead" probe. It consists of an electron-deficient aniline scaffold linked to a reactive chloroacetamide group.
Mechanistic Basis
Unlike acrylamides (which undergo Michael addition), this chloroacetamide exerts inhibition via a nucleophilic substitution (
Key Experimental Consequence:
Because the bond formation is irreversible, the apparent potency (
Pathway Visualization
Figure 1: Mechanism of covalent inactivation of FGFR1 by chloroacetamide probes. The reaction proceeds via an initial reversible binding event (
Critical Reagent Considerations
To ensure data integrity, the assay environment must not interfere with the electrophilic warhead.
| Component | Recommendation | Scientific Rationale |
| Reducing Agents | Use TCEP (Tris(2-carboxyethyl)phosphine) | CRITICAL: Avoid DTT or |
| Buffer pH | pH 7.5 – 8.0 | The nucleophilicity of Cys488 is pH-dependent. A slightly alkaline pH favors the thiolate anion ( |
| Protein Construct | FGFR1 Kinase Domain (WT) | Use a construct encompassing residues ~460–760. |
| Negative Control | FGFR1 C488S Mutant | Essential to prove specificity. The inhibitor should show drastically reduced or reversible-only activity against the Serine mutant. |
Protocol A: Time-Dependent Determination
This workflow determines the
Materials
-
Assay Platform: TR-FRET (e.g., LANCE Ultra or LanthaScreen) or Mobility Shift Assay (Caliper/LabChip).
-
Substrate: Peptide substrate (e.g., Poly GT or specific FGFR peptide).
-
ATP: At
concentration (typically 50–100 M for FGFR1).
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare a 10-point dilution series of the inhibitor in DMSO (3-fold dilutions).
-
Note: The top concentration should be significantly higher than expected reversible
(e.g., start at 10 M).
-
-
Enzyme Pre-incubation (The Variable):
-
Kinase Reaction Initiation:
-
After the pre-incubation time (
) is complete, add the Master Mix containing ATP and Substrate. -
Allow the kinase reaction to proceed for a fixed, short duration (e.g., 30 mins) to measure residual activity.
-
Crucial: The kinase reaction time must be short relative to pre-incubation to minimize "in-assay" inhibition.
-
-
Detection:
-
Stop the reaction (EDTA/Antibody mix) and read the signal.
-
Data Analysis ( )
-
Calculate
for each time point: Plot % Activity vs. [Inhibitor] for each pre-incubation time ( ). You will observe a left-shift in curves as increases. -
Determine
: For each inhibitor concentration , the decline in activity over time follows pseudo-first-order kinetics: Plot vs. Time for each concentration to extract the slope ( ). -
Hyperbolic Fit: Plot
vs. . Fit to the equation:- : Maximum rate of covalent bond formation.
- : Reversible binding affinity.
Experimental Workflow Diagram
Figure 2: Kinetic assay workflow. Pre-incubation of the chloroacetamide probe with FGFR1 prior to ATP addition is required to observe time-dependent potency shifts.
Protocol B: Intact Protein Mass Spectrometry
To validate that the inhibition is indeed covalent and stoichiometric (1:1 binding), intact protein LC-MS is required.
Protocol
-
Incubation: Incubate FGFR1 (1
M) with the inhibitor (10 M, 10x excess) in 50 mM Ammonium Bicarbonate buffer (pH 7.5) for 60 minutes. -
Desalting: Run the sample through a C4 desalting column (e.g., Agilent PLRP-S) to remove non-covalently bound small molecules and salts.
-
MS Analysis: Analyze on a Q-TOF or Orbitrap mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Expected Results
-
Wild Type FGFR1: You should observe a mass shift corresponding to the inhibitor mass minus the leaving group (HCl).
- (approx. 36.46 Da loss).
-
Correction: In
, the protein loses H, the inhibitor loses Cl. The net mass addition to the protein is Da .
-
C488S Mutant: No mass shift should be observed (or only very slow, non-specific background alkylation).
References
-
Tan, L., et al. (2019). "Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent." Frontiers in Oncology, 9:179.[3] Link
-
Zhou, W., et al. (2010). "A Structure-guided Approach to Creating Covalent FGFR Inhibitors." Chemistry & Biology, 17(3), 285-295. Link
-
Hall, A., et al. (2016). "Discovery of the Irreversible Covalent FGFR Inhibitor PRN1371." Journal of Medicinal Chemistry, 59(20). Link
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
Sources
- 1. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 3. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating MAPK/ERK Pathway Dynamics with the Covalent Probe 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Executive Summary
This application note details the protocol for utilizing 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (hereafter referred to as Probe-CF3-Cl ) as a chemical tool to investigate the Mitogen-Activated Protein Kinase (MAPK) pathway.
Probe-CF3-Cl belongs to a class of electrophilic chloroacetamides . Unlike reversible ATP-competitive inhibitors (e.g., Trametinib), this compound possesses a reactive "warhead" capable of forming irreversible covalent bonds with solvent-exposed or cryptic cysteine residues within kinase domains. This guide focuses on characterizing its utility in modulating MEK/ERK signaling, validating target engagement via mass spectrometry, and assessing irreversible inhibition kinetics.
Key Applications
-
Covalent Fragment Screening: Identifying druggable cysteine residues within the ATP-binding pocket or allosteric sites of MEK1/2 and ERK1/2.
-
Pathway Modulation: Sustained suppression of pERK1/2 signaling due to irreversible target occupancy.
-
Residency Time Studies: Investigating the impact of non-equilibrium binding kinetics on downstream signaling.
Chemical Profile & Handling
Probe-CF3-Cl is a reactive electrophile. Proper handling is critical to prevent degradation (hydrolysis) and non-specific adduct formation.
| Property | Specification |
| IUPAC Name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
| Molecular Mechanism | Covalent Alkylation (Nucleophilic Substitution, SN2) |
| Reactive Warhead | |
| Target Residue | Cysteine (Thiol group) |
| Solubility | DMSO (up to 50 mM); Ethanol (Low) |
| Stability | Susceptible to hydrolysis in high pH buffers (> pH 8.0) |
Handling Protocol:
-
Stock Preparation: Dissolve in anhydrous DMSO to 10 mM. Aliquot into single-use vials to avoid freeze-thaw cycles.
-
Storage: Store at -80°C. Stability is < 3 months in solution due to the reactive chloride.
-
Buffer Compatibility: Avoid buffers containing DTT,
-mercaptoethanol, or Glutathione during the incubation phase, as these thiols will quench the probe before it reaches the target kinase.
Pathway Logic & Mechanism
The MAPK pathway relies on a phosphorylation cascade (RAS
Pathway Diagram
The following diagram illustrates the MAPK cascade and the intervention point of covalent inhibitors.
Caption: Schematic of the MAPK signaling cascade. Probe-CF3-Cl acts as an electrophilic trap, covalently modifying reactive cysteines (e.g., in MEK or ERK), effectively blocking signal transduction.
Experimental Protocols
Protocol A: Assessment of Irreversibility (Washout Assay)
To distinguish Probe-CF3-Cl from reversible inhibitors, a washout assay is required. If the inhibition persists after removing the free compound, covalent binding is confirmed.
Materials:
-
A375 or BRAF-V600E mutant cell line.
-
Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).
-
Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK antibodies.
Step-by-Step Methodology:
-
Seeding: Seed cells in 6-well plates (0.5 x 10^6 cells/well) and incubate overnight.
-
Treatment: Treat cells with Probe-CF3-Cl at 10
M for 2 hours. Include a DMSO control and a reversible control (e.g., U0126). -
Washout:
-
Group 1 (No Wash): Lyse immediately after 2 hours.
-
Group 2 (Washout): Aspirate media, wash 3x with warm PBS (to remove unbound drug), add fresh drug-free media, and incubate for an additional 4–6 hours.
-
-
Lysis & Western Blot: Harvest cells and immunoblot for pERK.
-
Analysis:
Protocol B: Validation of Target Engagement (Intact Protein Mass Spectrometry)
This protocol confirms that Probe-CF3-Cl physically modifies the kinase by detecting a specific mass shift.
Rationale: The reaction of a chloroacetamide with a cysteine results in the loss of HCl.
-
Mass Shift (
m) = Molecular Weight of Probe - 36.46 Da (HCl). -
Expected Shift: If MW of Probe is ~272 Da, expected protein mass increase is +236 Da.
Workflow:
-
Protein Prep: Incubate recombinant MEK1 (1
M) with Probe-CF3-Cl (10 M) in HEPES buffer (pH 7.5) for 60 minutes at Room Temp. -
Desalting: Pass sample through a Zeba Spin Desalting Column to remove excess free probe.
-
LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
-
Result Interpretation: Look for a secondary peak shifted by the calculated mass of the acetamide adduct.
Data Interpretation & Troubleshooting
Expected Results Matrix
| Assay | Reversible Inhibitor | Probe-CF3-Cl (Covalent) |
| IC50 (1h incubation) | Potent | Potent |
| IC50 (Shift with Time) | Stable | Decreases over time (Time-dependent inhibition) |
| Washout Recovery | High Recovery of Signal | Minimal/No Recovery |
| Mass Spec | No Mass Shift | + Mass of Adduct |
Troubleshooting Guide
-
Issue: No Inhibition observed.
-
Cause: High DTT/Glutathione in assay buffer.
-
Fix: Ensure assay buffer is thiol-free. The electrophile reacts with buffer thiols faster than the protein.
-
-
Issue: High Toxicity/Cell Death.
-
Cause: Non-specific alkylation of off-target proteins.
-
Fix: Titrate concentration down. Chloroacetamides can be "promiscuous" if concentration is too high (>10
M). Use a negative control probe (non-reactive analog) if available.
-
References
-
Covalent Kinase Inhibitors in Oncology.
- Source: Singh, J., et al. (2011).
- Context: Foundational principles of targeted covalent inhibitors (TCIs) and the advantages of acrylamide/chloroacetamide warheads.
-
Link:[Link]
-
Chloroacetamide Fragment Screening for Covalent Ligand Discovery.
-
Targeting MEK with Covalent Inhibitors.
- Source: Zhao, Z., et al. (2017). Journal of Medicinal Chemistry.
- Context: Structural basis for covalent inhibition of MEK kinase using electrophilic probes.
-
Link:[Link]
-
Mass Spectrometry Characteriz
- Source: Lurbinay, S., et al. (2018). Methods in Molecular Biology.
- Context: Protocols for intact protein MS to validate covalent adduct form
-
Link:[Link]
Sources
- 1. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Mechanistic Cytotoxicity Profiling of 2-Chloroacetamide
Thiol Depletion and Metabolic Inhibition Assays
Abstract & Scientific Rationale
2-Chloroacetamide (CAA; CAS 79-07-2) is a potent alkylating agent used as a preservative in cosmetics and an intermediate in pharmaceutical synthesis. Unlike inert toxicants, CAA acts through a specific electrophilic mechanism: the covalent modification of nucleophilic sulfhydryl (thiol) groups on proteins and intracellular glutathione (GSH). This leads to rapid GSH depletion, oxidative stress, and mitochondrial dysfunction.
This application note moves beyond simple "live/dead" screening.[1][2] It details a dual-assay strategy to validate both the phenotypic outcome (cell death via MTT) and the mechanistic cause (thiol depletion). This approach is critical for distinguishing CAA-related toxicity from non-specific solvent effects or general necrosis, satisfying the rigorous standards required for impurity profiling (e.g., ICH M7) and sensitization studies.
Experimental Design Strategy
2.1 Cell Line Selection
The choice of cell line dictates the biological relevance of your data:
-
HaCaT (Human Keratinocytes): The gold standard for assessing CAA as a contact sensitizer or cosmetic impurity. These cells possess a robust antioxidant defense system, making them ideal for measuring the tipping point of GSH depletion.
-
HepG2 (Human Hepatocellular Carcinoma): Preferred for metabolic toxicity profiling. HepG2 cells have high basal glutathione-S-transferase (GST) activity, which is relevant because GST catalyzes the conjugation of CAA to GSH.
2.2 Reagent Handling & Stability (Critical)
-
Instability: CAA is an electrophile. Do not dissolve CAA in buffers containing DTT, mercaptoethanol, or high concentrations of free amines (e.g., Tris) prior to cell treatment, as these will quench the compound before it reaches the cell.
-
Vehicle: Dimethyl sulfoxide (DMSO) is the preferred solvent. Prepare fresh stocks (typically 100 mM) immediately before use to prevent hydrolysis.
Mechanism of Action Visualization
The following pathway illustrates the causality of CAA toxicity. Understanding this flow is essential for interpreting the time-staggered nature of the assays (GSH depletion occurs before mitochondrial failure).
Figure 1: Mechanistic pathway of Chloroacetamide toxicity. Note that GSH depletion is the initiating event, followed by oxidative stress and mitochondrial collapse.
Protocol A: Metabolic Viability (MTT Assay)
Objective: Determine the IC50 of CAA based on mitochondrial succinate dehydrogenase activity.
4.1 Materials
-
Cell Line: HaCaT or HepG2 (log phase).
-
Assay Medium: DMEM + 10% FBS (Note: FBS contains proteins that can bind CAA; however, this mimics physiological conditions. Serum-free conditions may artificially lower the IC50).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO.
4.2 Step-by-Step Methodology
-
Seeding: Plate cells in 96-well flat-bottom plates at
cells/well. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment. -
Compound Preparation:
-
Prepare a 100 mM CAA stock in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations: 0 (Vehicle), 5, 10, 25, 50, 100, 250, 500 µM.
-
Validation Check: Ensure final DMSO concentration is <0.5% in all wells.
-
-
Treatment: Aspirate old media and add 100 µL of treatment media. Include 3 wells of "No Cell" control (media blank). Incubate for 24 hours .
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL) directly to each well. Incubate for 3–4 hours at 37°C.
-
Observation: Look for purple formazan crystals forming inside viable cells.
-
-
Solubilization: Carefully aspirate the medium (do not disturb crystals). Add 100 µL DMSO to each well. Shake plate on an orbital shaker for 10 minutes.
-
Read: Measure absorbance at 570 nm (reference filter 630 nm).
4.3 Data Analysis
Calculate % Viability:
Protocol B: Mechanistic Validation (Intracellular GSH Depletion)
Objective: Confirm that cytotoxicity is preceded by thiol depletion. This distinguishes CAA from non-specific detergents.
5.1 Materials
-
Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid) / Ellman’s Reagent).
-
Lysis Buffer: 1% Triton X-100 in PBS + 1 mM EDTA (EDTA prevents oxidation of thiols by metals).
-
Protein Standard: BSA (for normalization).
5.2 Step-by-Step Methodology
-
Seeding: Plate cells in 6-well plates (higher cell mass needed for lysate) at
cells/well. -
Short-Term Treatment: Treat cells with CAA at the IC50 concentration (determined in Protocol A) for 1, 3, and 6 hours .
-
Note: We use shorter times because GSH depletion is an early event. Waiting 24 hours may result in measuring dead cells rather than depleted cells.
-
-
Harvesting:
-
Wash cells
with ice-cold PBS. -
Add 200 µL ice-cold Lysis Buffer. Scrape cells and transfer to microcentrifuge tubes.
-
Centrifuge at
for 10 min at 4°C. Collect supernatant.
-
-
DTNB Reaction:
-
In a clear 96-well plate, mix 20 µL lysate + 180 µL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, containing 0.4 mg/mL DTNB).
-
Blank: Lysis buffer + Reaction Buffer.
-
-
Read: Incubate 10 mins at room temperature. Measure Absorbance at 412 nm .
-
Normalization: Measure protein concentration of the lysate (BCA assay). Express results as nmol GSH / mg protein .
Experimental Workflow Diagram
This diagram outlines the parallel execution of the phenotypic and mechanistic assays.
Figure 2: Parallel workflow ensuring cytotoxicity data is contextually validated by mechanistic GSH kinetics.
Results Interpretation & Troubleshooting
7.1 Expected Data Profile
| Parameter | Vehicle Control | CAA (Low Dose) | CAA (High Dose) | Interpretation |
| MTT Absorbance | High (100%) | ~90-100% | <10% | Dose-dependent metabolic inhibition. |
| GSH Level | High | Decreased | Depleted | Hallmark of CAA toxicity. GSH drops before MTT signal loss. |
| Cell Morphology | Adherent, spread | Blebbing | Detached/Rounded | Typical apoptotic progression. |
7.2 Troubleshooting Guide
-
Issue: High background in MTT.
-
Cause: Incomplete solubilization of formazan or phenol red interference.
-
Fix: Ensure 10 min shaking with DMSO; use phenol-red free media for the read step if possible.
-
-
Issue: No GSH depletion observed despite toxicity.
-
Cause: Lysate oxidation.
-
Fix: Keep lysates on ice; add EDTA to buffers; measure immediately after harvest.
-
-
Issue: IC50 is much higher than literature (Low potency).
-
Cause: Quenching by media components.
-
Fix: Check if media contains high thiols (e.g., supplemental Glutamax or mercaptoethanol). Remove these during the 24h treatment window.
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6580, 2-Chloroacetamide. Retrieved from [Link]
-
Anthonavage, M., et al. (2015). Mechanism of Action of Chloroacetamide in HaCaT Keratinocytes. Toxicology in Vitro.[2][3][4] (General reference for HaCaT/Chloroacetamide interactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Case ID: 2-Cl-5-CF3-Acetamide-Synthesis Difficulty Level: High (Significant Electronic Deactivation) Status: Active Support
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely attempting to synthesize 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 328-26-7), a critical intermediate often used in the development of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specific pharmaceutical scaffolds.[1][2]
The Core Challenge: This is not a standard aniline acylation. The substrate, 2-chloro-5-(trifluoromethyl)aniline , possesses two potent electron-withdrawing groups (EWGs):[1]
-
-CF₃ (Position 5): Strong inductive and resonance withdrawal.[1]
-
-Cl (Position 2): Inductive withdrawal + Steric hindrance near the amine.[1]
Consequence: The nucleophilicity of the aniline nitrogen is severely reduced compared to unsubstituted aniline.[1][3] Standard Schotten-Baumann conditions (0°C, weak base) often result in stalled conversion or long reaction times.[1] This guide provides an optimized protocol designed to force this specific coupling to completion.
Optimized Experimental Protocol (The "Gold Standard")
Do not rely on generic literature for simple anilines. Use this optimized procedure which accounts for the deactivated nitrogen.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Cl-5-CF₃-Aniline | Substrate | 1.0 | Limiting Reagent.[1] |
| Chloroacetyl Chloride | Electrophile | 1.2 - 1.5 | Excess required due to sluggish kinetics.[1] |
| Triethylamine (TEA) | Base | 1.5 - 2.0 | Scavenges HCl.[1] Must be dry.[1] |
| DMAP | Catalyst | 0.05 - 0.1 | CRITICAL: Nucleophilic catalyst to form reactive acyl-pyridinium intermediate.[1] |
| DCM or THF | Solvent | [0.2 M] | DCM is standard; THF is better if solubility is an issue.[1] |
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.
-
Solubilization: Dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (Dichloromethane).
-
Technical Note: If the aniline does not dissolve fully in DCM, switch to THF (Tetrahydrofuran).[1]
-
-
Base Addition: Add Triethylamine (1.5 eq) in one portion. Cool the mixture to 0°C .
-
Acylation: Add Chloroacetyl chloride (1.2 eq) dropwise via a syringe pump or addition funnel over 15–20 minutes.
-
Observation: White smoke (HCl salts) will form immediately.[1]
-
-
Forcing Conditions (The Optimization):
-
Quench & Workup:
-
Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .[1] Column chromatography is rarely needed for this solid product.[1]
Visual Workflow: Reaction Logic
Caption: Optimized workflow emphasizing the "Reflux" loop often required for electron-deficient substrates.
Troubleshooting Guide & FAQs
Q1: The reaction turns black/dark brown, and yield is low. What happened?
-
Diagnosis: Oxidation of the aniline or uncontrolled exotherm.[1]
-
Solution:
Q2: I see a new spot on TLC that is NOT the product or starting material.
-
Diagnosis: Bis-acylation (rare but possible) or hydrolysis of the reagent.[1]
-
Solution:
-
Bis-acylation:[1] Unlikely with this sterically hindered aniline.[1]
-
Hydrolysis:[1] If your solvent was "wet," chloroacetyl chloride hydrolyzed to chloroacetic acid.[1] This acid will NOT react with the deactivated aniline without a coupling reagent (like EDC/HATU).[1] Use fresh, anhydrous solvents. [1]
-
Q3: The reaction is stuck at 60% conversion even after reflux.
-
Diagnosis: The HCl salt of the aniline has precipitated, removing it from the solution.[1]
-
Solution:
Q4: Can I use Chloroacetic Anhydride instead of the Chloride?
-
Answer: Yes, and it is often milder.[1] However, for this specific deactivated aniline, the Anhydride might be too slow.[1] If you use the anhydride, you must heat the reaction to 60–80°C immediately and use DMAP.[1]
Mechanistic Troubleshooting Logic
Use this decision tree when your yield is below 80%.
Caption: Diagnostic logic for resolving low yields in deactivated aniline acylation.
References
-
BenchChem. (2025).[1][3][6] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from [1]
-
ChemicalBook. (2022).[1][2] 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Product Properties and Synthesis. Retrieved from [1]
-
ResearchGate. (2025).[1] A Protocol for Amide Bond Formation with Electron Deficient Amines.[1][7] Retrieved from [1]
-
PrepChem. Synthesis of 2-chloro-N-phenyl-acetamide derivatives. (General Schotten-Baumann protocols for anilines).[1][8] Retrieved from [1]
Sources
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. 2-CHLORO-N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | 328-26-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Technical Support Center: Chloroacetamide Synthesis Optimization
Topic: Troubleshooting Side Product Formation in Chloroacetamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TSC-2024-CAC-01
Executive Summary: The "Warhead" Paradox
Chloroacetamides are foundational in medicinal chemistry, serving as the reactive "warhead" in Targeted Covalent Inhibitors (TCIs) (e.g., BTK inhibitors). Their efficacy relies on the electrophilic
The Paradox: The very reactivity that makes these molecules potent drugs—their ability to alkylate nucleophiles—is the primary cause of synthetic failure. During synthesis, your starting amine can act as the "cysteine," attacking the product you just made, leading to dimerization. Furthermore, the acyl chloride reagent is moisture-sensitive, leading to competitive hydrolysis.
This guide moves beyond standard recipes to explain the kinetic competition occurring in your flask and how to manipulate it.
Competitive Pathways Analysis (The Battlefield)
Understanding the competition between Acylation (desired) and Alkylation/Hydrolysis (undesired) is critical.
Visualization: Kinetic Pathways
The following diagram illustrates the three competing fates of your starting materials.
Figure 1: Reaction landscape showing the desired acylation (Path A) vs. competitive hydrolysis (Path B) and self-alkylation (Path C).
Module 1: The "Dimer" Impurity (Path C)
Symptom: LCMS shows a peak with Mass = [2 × Amine + 58] or [Product + Amine - HCl].
Mechanism: The starting amine is a nucleophile. The product you just formed contains a leaving group (Cl). If the reaction warms up or sits too long, the remaining amine attacks the product via
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | Strictly < 0°C | Acylation (carbonyl attack) has a lower activation energy than |
| Addition Mode | Slow Addition | Add Chloroacetyl Chloride (CAC) to the amine slowly. While this momentarily creates excess amine, the low temp prevents alkylation. |
| Base Selection | Inorganic Biphasic | Use Schotten-Baumann conditions (DCM/Water + |
| Quench | Immediate | Do not let the reaction stir "overnight" for convenience. Once the amine is consumed (TLC check), quench immediately with dilute acid to protonate any remaining amine. |
Module 2: Hydrolysis & Acid Contamination (Path B)
Symptom: Low yield, fuming reaction, presence of Chloroacetic Acid (CAA) in product. Mechanism: CAC is highly moisture sensitive. It hydrolyzes to form Chloroacetic Acid and HCl.[1] The HCl then protonates your starting amine, rendering it unreactive (ammonium salt formation).
Protocol: The "Dry" Approach (Anhydrous)
Use this when your amine is water-sensitive or valuable.
-
Solvent: Anhydrous DCM or THF (dried over molecular sieves).
-
Base: Triethylamine (TEA) or DIPEA (Hunig's Base). Stoichiometry is key: You need >1.0 equivalent to neutralize the HCl produced.
-
Procedure:
-
Dissolve Amine (1.0 eq) and TEA (1.2 eq) in dry DCM.
-
Cool to -10°C.
-
Add CAC (1.1 eq) dropwise.[2]
-
Crucial Step: If the reaction turns into a thick slurry (Amine-HCl salts), add more solvent. Thick slurries trap unreacted amine, leading to incomplete conversion.
-
Protocol: The "Wet" Approach (Schotten-Baumann)
Use this for robust, cheap amines or scale-up [3].
-
System: 1:1 mixture of DCM and Saturated Aqueous
or . -
Procedure:
-
Dissolve amine in the DCM layer.
-
Add CAC to the vigorously stirred biphasic mixture.
-
Why it works: The HCl generated is immediately neutralized by the aqueous base. The product stays in the DCM, protected from the high pH aqueous layer (minimizing amide hydrolysis).
-
Module 3: Regioselectivity (O- vs. N- Acylation)
Issue: Substrate contains both -OH and -
Solution: Amides are thermodynamically more stable, but esters can form kinetically.
-
pH Control: Conduct the reaction at pH 8-9 (Schotten-Baumann). At this pH, the amine is unprotonated (nucleophilic), but the alcohol is not deprotonated (less nucleophilic).
-
Chemomobility: If ester forms, treat the crude mixture with mild aqueous base (LiOH/THF). The ester will hydrolyze back to the alcohol much faster than the amide will hydrolyze [4].
Purification Workflow
Standard silica chromatography often fails to separate the dimer from the product due to similar polarity.
Figure 2: Optimized workup train for removing specific side products.
FAQ: Quick Troubleshooting
Q: The reaction turned dark brown/black. Is it ruined?
-
A: Not necessarily. CAC is aggressive and can cause trace charring or oxidation of trace impurities. Check TLC. If the main spot is present, proceed with the acid wash (Section 6); the color often washes out or stays on the silica baseline.
Q: I see a new spot on TLC that moves slightly slower than my product.
-
A: This is likely the Dimer (Path C) . It is more polar than the mono-amide due to the extra amide bond and secondary amine character. Use the Acid Wash protocol (Figure 2) to protonate the central nitrogen of the dimer, pulling it into the aqueous layer.
Q: Can I use Chloroacetic Anhydride instead of the Chloride?
-
A: Yes. It is milder and less prone to rapid hydrolysis, making it better for very sensitive substrates. However, the atom economy is lower (you generate a full equivalent of chloroacetic acid waste).
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Schotten-Baumann Conditions
-
Process Chemistry & Impurities
-
Chemoselective Acylation
-
BenchChem.[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
-
Sources
- 1. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 6. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Ticket Subject: Improving yield of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS: 328-26-7 Ticket Status: Open Assigned Specialist: Senior Application Scientist[1][2]
System Overview: The "Deactivation" Challenge
Welcome to the technical support hub. If you are experiencing low yields (<60%) with this specific amide coupling, you are likely fighting electronic deactivation .[1][2]
The starting material, 2-chloro-5-(trifluoromethyl)aniline , is a severely compromised nucleophile.[1][2]
-
The -CF₃ Group (Meta): Strong electron-withdrawing group (EWG) via induction (
), pulling electron density away from the aromatic ring.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The -Cl Group (Ortho): Inductive withdrawal (
) dominates over mesomeric donation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ), further reducing the electron density at the nitrogen lone pair.[1] -
Steric Hindrance: The ortho-chloro substituent creates a steric barrier, physically impeding the attack on the chloroacetyl chloride.[1][2]
The Consequence: Standard Schotten-Baumann conditions (DCM/Water/Bicarbonate) often fail because the hydrolysis of chloroacetyl chloride (reaction with water) outcompetes the acylation of your sluggish aniline.[1][2]
Diagnostic Workflow (Troubleshooting)
Use this decision tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in deactivated aniline acylation.
Frequently Asked Questions (Technical Q&A)
Q1: I see starting material left even after 24 hours in DCM. Why isn't it reacting?
A: Dichloromethane (DCM) reflux (~40°C) provides insufficient activation energy for this deactivated aniline.[1][2]
-
The Fix: You must increase the reaction temperature.[1][2] Switch the solvent to Toluene (Reflux at 110°C) or Xylene .[1][2] The higher thermal energy overcomes the activation barrier caused by the electron-withdrawing
and Cl groups.[1]
Q2: Can I use water/base (Schotten-Baumann) to scavenge the HCl?
A: generally, No .[1][2]
In biphasic systems (e.g., Water/DCM with
-
The Fix: Move to a homogeneous, anhydrous organic system. Use an organic base like Triethylamine (TEA) or Pyridine in dry solvent.[1][2]
Q3: The reaction turns dark purple/black. Is my product decomposing?
A: This usually indicates oxidation of the aniline or polymerization of the chloroacetyl chloride.[2]
-
The Fix:
Q4: My yield is low because the product "oils out" during recrystallization.
A: This compound has a low melting point relative to non-halogenated analogues.[1][2]
-
The Fix: Use a mixed solvent system.[1][2] Dissolve in warm Ethanol (95%) and add water dropwise until turbidity just appears. Let it cool very slowly to room temperature, then to 4°C. Rapid cooling traps impurities and forms oils.[1][2]
Optimized Protocols (The Solutions)
Choose the protocol that fits your available equipment. Method A is the "Gold Standard" for deactivated anilines.[1][2]
Comparative Data: Solvent & Base Effects[1][2]
| Parameter | Standard (Poor) | Optimized (Recommended) | Why? |
| Solvent | DCM / THF | Glacial Acetic Acid or Toluene | Higher boiling point; AcOH protonates leaving group.[1][2] |
| Base | NaOH / | Sodium Acetate or None (Reflux) | Prevents hydrolysis; buffers pH.[1] |
| Temp | 25°C | 90°C - 110°C | Overcomes electronic deactivation.[1][2] |
| Yield | ~30-45% | >85% | Kinetic control vs. Thermodynamic forcing.[1][2] |
Protocol A: The "Glacial Acetate" Method (Recommended)
Best for highly deactivated anilines where standard bases fail.[1][2]
-
Setup: 3-neck round bottom flask with reflux condenser and addition funnel.
-
Dissolution: Dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in Glacial Acetic Acid (5-10 volumes).
-
Buffer: Add Sodium Acetate (1.5 eq). This acts as a mild base to sponge up HCl without causing hydrolysis.[1][2]
-
Addition: Warm to 50°C. Add Chloroacetyl chloride (1.2 - 1.5 eq) dropwise over 20 minutes.
-
Reaction: Heat to 90°C for 2-4 hours. Monitor by TLC.[1][2][3]
-
Workup (The "Crash" Method):
Protocol B: The High-Temp Toluene Method
Best if you need to avoid acetic acid traces.[1]
-
Setup: Flask with Dean-Stark trap (optional, to ensure dryness) or simple reflux.
-
Dissolution: Dissolve Aniline (1.0 eq) in dry Toluene .
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.05 eq). Crucial for speed.
-
Addition: Add Chloroacetyl chloride (1.2 eq).
-
Reaction: Reflux (110°C) for 3-6 hours. A gentle stream of
helps remove HCl gas (scrub into NaOH trap).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Workup:
-
Cool to RT.
-
Wash organic layer with saturated
(removes unreacted acid chloride).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Wash with Brine -> Dry over
-> Evaporate.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Mechanistic Visualization
Understanding the competition between the desired pathway and the failure modes is critical.[1]
Figure 2: Reaction pathway showing the competition between slow amine attack (red node) and fast hydrolysis (dashed line).[1][2] Removing water and adding heat favors the solid path.[1]
References
-
PubChem. (2025).[1][2] 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7).[1][2][4] National Library of Medicine.[1][2] Link
-
BenchChem. (2025).[2][5] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link[2]
-
ChemicalBook. (2022).[2] Product Suppliers and Physical Properties for CAS 328-26-7.[1][2][4]Link[2]
-
Katke, S.A., et al. (2011).[1][2] Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research.[1][2] Link
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 2736464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-CHLORO-N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | 328-26-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Welcome to the technical support guide for 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Below, you will find a series of frequently asked questions and troubleshooting guides to assist in your experimental success.
Compound Overview and Physicochemical Properties
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic molecule characterized by its aromatic rings substituted with chloro and trifluoromethyl groups, and an acetamide side chain. These structural features contribute to its significant hydrophobicity, making it poorly soluble in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂F₃NO | [1] |
| Molecular Weight | 288.05 g/mol | [1] |
| Predicted LogP | 3.69 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's hydrophobicity. A LogP value greater than 3 suggests poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: The primary reason for the poor aqueous solubility of this compound is its chemical structure. The presence of two phenyl rings, two chlorine atoms, and a trifluoromethyl group makes the molecule highly lipophilic (hydrophobic). This means it prefers non-polar, organic environments over polar, aqueous ones like buffers. The energy required to break the compound's crystal lattice structure and solvate it with water molecules is high, leading to low solubility.
Q2: What is the recommended first step for dissolving this compound for in vitro assays?
A2: The standard and highly recommended method is to first create a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds that are otherwise challenging to solubilize in aqueous media.[5][6][7]
Protocol: Preparing a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can be employed to facilitate dissolution.
-
Visual Inspection: Ensure that no solid particles are visible. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I've successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?
A3: This is a common phenomenon known as "crashing out" and occurs when the final concentration of the organic solvent in the aqueous buffer is insufficient to keep the hydrophobic compound in solution. When the DMSO stock is added to the buffer, the DMSO disperses, and the compound is suddenly exposed to a predominantly aqueous environment where it is not soluble, causing it to precipitate.
Troubleshooting Strategies:
-
Decrease the Final Compound Concentration: The most straightforward solution is to test a lower final concentration of your compound in the assay.
-
Increase the Co-solvent Concentration: While keeping the final DMSO concentration as low as possible is often desirable for biological assays, a slight increase (e.g., from 0.1% to 0.5% v/v) might be necessary to maintain solubility.[8] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[5]
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween 80 or Pluronic F-68 at a low concentration (e.g., 0.01% - 0.1%) in your final buffer can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.[9]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of an intermediate co-solvent like ethanol or polyethylene glycol (PEG), and then add this intermediate solution to the final bulk of the aqueous buffer.[10]
Q4: Can I adjust the pH of my buffer to improve the solubility of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide?
A4: Adjusting the pH is unlikely to have a significant impact on the solubility of this specific compound. The molecule contains an amide functional group, which is generally considered neutral under physiological pH conditions.[11] It does not have readily ionizable groups (like a carboxylic acid or a primary amine) that would become charged with a change in pH, a property that typically enhances aqueous solubility. While extreme pH values can lead to the hydrolysis of the amide bond, this is a degradation process, not a reversible solubility enhancement.[12][13]
Q5: Are there other methods to enhance the solubility of this compound besides using co-solvents and surfactants?
A5: Yes, several formulation strategies can be employed, particularly in drug development contexts:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules like yours, forming an inclusion complex that is water-soluble.[14]
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid-state.[15] Methods like spray drying or melt extrusion can be used to create these formulations, which can enhance the dissolution rate.[14][16]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[14][16]
References
-
Gowda, B. T., Kozˇı´sˇek, J., Tokarcˇı´k, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 64(6), o1138. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide. PubChem Compound Database. [Link]
-
Notman, R. (2013). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. [Link]
-
Patel, K., & Patel, N. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]
-
Rubin, J. B. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 21(48), 26569-26577. [Link]
-
Shinde, G. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8). [Link]
-
Singh, R., & Singh, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Wikipedia. (2023). Dimethyl sulfoxide. [Link]
-
Zaytsev, A. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [Link]
Sources
- 1. 2-CHLORO-N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | 328-26-7 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. scispace.com [scispace.com]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uregina.ca [uregina.ca]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide stability in DMSO solution
This technical guide addresses the stability profile of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 328-26-7) in DMSO.[1]
Technical Support Center: Stability & Handling Guide
Compound: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Primary Solvent: Dimethyl Sulfoxide (DMSO)
Classification:
Part 1: Executive Stability Profile
Status: Conditionally Stable (Time & Temperature Dependent)
The compound contains a reactive
| Condition | Stability Rating | Recommendation |
| Solid State (Dry) | ✅ High | Store at 4°C or -20°C. Stable for years.[1][2] |
| DMSO Solution (RT, < 4h) | ⚠️ Moderate | Acceptable for immediate assays/dosing. |
| DMSO Solution (RT, > 24h) | ❌ Low | Do not use. Significant risk of alkylation/hydrolysis.[2] |
| DMSO Solution (-20°C) | ⚠️ Moderate | Stable for 1-2 weeks if anhydrous. Avoid freeze-thaw.[1][2] |
| Presence of Water | ❌ Critical Failure | Rapid hydrolysis to 2-chloro-5-(trifluoromethyl)aniline.[1][2] |
Part 2: Degradation Mechanisms (The "Why")
As a researcher, you must understand why this compound degrades to interpret your data artifacts correctly.
DMSO Alkylation (The "Swern-like" Pathway)
DMSO is not inert; it is a nucleophile.[1][2] The sulfur atom in DMSO can attack the
-
Impact: Loss of potency (warhead consumed) and generation of reactive byproducts.[1][2]
-
LC-MS Signature: You may see a mass shift corresponding to the DMSO adduct or subsequent breakdown products.[1][2]
Hydrolysis (The Hygroscopic Hazard)
DMSO absorbs atmospheric water rapidly.[1][2] Water acts as a nucleophile, attacking the amide bond or displacing the chloride.[2]
-
Reaction:
[1] -
Result: Release of the aniline (2-chloro-5-(trifluoromethyl)aniline) and glycolic/chloroacetic acid.[1][2]
-
LC-MS Signature: Appearance of the aniline peak (Mass ~195 Da).[1][2]
Photochemical Dehalogenation
The aryl chloride (on the ring) and the alkyl chloride are susceptible to homolytic cleavage under UV light.[2]
Part 3: Visualization of Decomposition Pathways
The following diagram illustrates the competing degradation pathways in DMSO solution.
Caption: Figure 1. Competing degradation pathways of
Part 4: Troubleshooting & FAQs
Q1: My DMSO stock solution turned slightly yellow after 3 days at Room Temperature. Is it safe to use?
-
Answer: No. Color change (yellowing) in haloacetamides often indicates the liberation of HCl (acidification) or the formation of oxidation byproducts (anilines).[2] The "warhead" (Cl-CH2-CO-) has likely degraded.[1][2] Discard and prepare fresh.
Q2: I see a peak at M+16 or M+18 in my LC-MS. What is this?
-
M+18: This is likely the hydrolysis product where -Cl is replaced by -OH (hydroxyacetamide derivative), or it is the aniline byproduct.[1][2]
-
M+62: If you see a mass shift of +62 Da, this is the DMSO adduct (dimethylsulfoxonium salt) formed by DMSO displacing the chloride.[2]
Q3: Can I freeze-thaw the DMSO stock?
-
Answer: Avoid if possible. Every thaw cycle introduces atmospheric moisture into the hygroscopic DMSO.[1][2]
-
Protocol: Aliquot the stock into single-use vials (e.g., 20 µL) immediately after preparation. Store at -80°C. Thaw once, use, and discard.
Q4: Is there a better solvent?
-
Answer: If your assay tolerates it, Dimethylacetamide (DMAc) or Acetonitrile (ACN) are chemically more stable for electrophiles than DMSO.[1][2] However, if DMSO is required, use Anhydrous DMSO (packed under Argon/Nitrogen) and keep the solution on ice.[2]
Part 5: Quality Control (QC) Protocols
Before running expensive biological assays, validate your compound's integrity.[1][2]
Protocol A: Rapid Purity Check (LC-MS)
-
Dilution: Dilute 1 µL of DMSO stock into 99 µL of Acetonitrile (NOT water/methanol, to prevent immediate hydrolysis during injection).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[1][2]
-
Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Target: Look for the parent peak (MW ~272).
-
Fail Criteria:
Protocol B: Anhydrous Stock Preparation
-
Weigh the solid compound in a dry environment (desiccator).[1][2]
-
Inject DMSO through the septum using a gas-tight syringe to dissolve.[1][2]
-
Store in a desiccator at -20°C.
References
-
PubChem. 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CID 736744).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
ECHA. Registration Dossier: 2-chloro-N-(2-chloro-5-trifluoromethyl-phenyl)-acetamide.[1][2] European Chemicals Agency.[1][2] Available at: [Link][1][2]
-
Kornblum, N., et al. The Mechanism of the Reaction of Alkyl Halides with Dimethyl Sulfoxide.[2] Journal of the American Chemical Society.[1][2] (Foundational mechanism for DMSO-halide instability).[1][2]
-
Balakin, K. V., et al. Stability of Screening Compounds in Wet DMSO.[1][2] Journal of Biomolecular Screening, 2006.[1][2] (Establishes the risk of hydrolysis in stored DMSO stocks).
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Chloroacetamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for assays involving chloroacetamide-based compounds. As covalent inhibitors, chloroacetamides offer unique advantages in potency and selectivity but also introduce specific challenges that can lead to variability in experimental results.[1][2] This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve common issues, ensuring the reliability and reproducibility of your data.
Section 1: Foundational Principles of Chloroacetamide Chemistry in Assays
Before troubleshooting, it's crucial to understand the underlying chemistry. Chloroacetamides are electrophilic "warheads" that form a stable, covalent bond primarily with nucleophilic cysteine residues on a target protein.[3][4][5] This reaction is the basis of their inhibitory action.
-
Mechanism of Action: The process is typically a two-step mechanism. First, the compound non-covalently binds to the target protein (Ki). This is followed by the irreversible covalent bond formation (kinact), effectively inactivating the protein.[6] The overall potency is therefore a function of both binding affinity and chemical reactivity.
-
Time-Dependency: Unlike reversible inhibitors where equilibrium is reached quickly, the covalent reaction is time-dependent.[7] The degree of inhibition increases with longer incubation times until all available target sites are occupied. This is a critical concept and a common source of variability.[7][8]
-
Reactivity & Stability: Chloroacetamides are considered highly reactive electrophiles, which can lead to lower buffer stability compared to other warheads like acrylamides.[9][10] Their stability can be compromised by factors such as pH, temperature, and the presence of external nucleophiles in your assay buffer.
Section 2: Troubleshooting Guide for Inconsistent Assay Results
This section directly addresses common problems encountered during experiments with chloroacetamides.
Q1: My IC50 values are shifting significantly between experiments. What is the primary cause?
Answer: Shifting IC50 values are the most common issue and almost always stem from inconsistent incubation times. Because chloroacetamides are time-dependent inhibitors, the IC50 is not a true equilibrium constant but rather a function of both inhibitor concentration and the pre-incubation time allowed for the covalent reaction to occur.[1][11]
Causality & Solution:
-
Inconsistent Pre-incubation: If you pre-incubate your enzyme and inhibitor for 15 minutes in one experiment and 30 minutes in another, the 30-minute incubation will show a more potent IC50 because the compound has had more time to covalently modify the target.
-
Actionable Solution: Standardize a fixed pre-incubation time for your enzyme and inhibitor across all experiments and plates. This time should be chosen based on optimization experiments (see Protocol 1) and reported clearly in your methods. For robust characterization, determining the kinetic constants kinact and Ki is the gold standard, as these values are independent of incubation time.[6][8][12]
-
-
Variable Enzyme/Reagent Addition Times: In a 96- or 384-well plate format, the time delay between adding reagents to the first and last well can be significant. If the reaction starts immediately upon addition, this delay introduces variability in the effective incubation time across the plate.
-
Actionable Solution: Use multichannel pipettes or automated liquid handlers to minimize addition time differences. If adding manually, consider a "staggered start" protocol, where you add substrate to wells at the same interval you added the inhibitor, ensuring a consistent incubation time for every well.
-
Q2: I'm observing a loss of signal in my control wells (e.g., no-enzyme or vehicle-only controls). Why is this happening?
Answer: This indicates that your chloroacetamide compound is either unstable in the assay buffer or is reacting non-specifically with other assay components.
Causality & Solution:
-
Compound Instability: Chloroacetamides can be hydrolyzed in aqueous buffers, especially at non-neutral pH or elevated temperatures.[9] This degradation can lead to a loss of the compound's activity or the creation of interfering byproducts.
-
Actionable Solution: Assess the stability of your compound directly. Incubate the chloroacetamide in your final assay buffer for the full duration of your experiment. At various time points, add this "aged" compound to your enzyme and measure the activity. A decrease in potency over time confirms instability. If unstable, consider preparing the compound fresh just before use or reducing the pre-incubation time.
-
-
Reaction with Buffer Components: Assay buffers often contain nucleophilic species that can react with your compound, depleting its effective concentration.
-
The Biggest Culprit: Reducing Agents. Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) are strong nucleophiles and will rapidly quench chloroacetamides. They must be excluded from buffers where the compound's activity is being measured.
-
Carrier Proteins: Bovine Serum Albumin (BSA) is often added to prevent non-specific binding of proteins to plates. However, BSA contains cysteine residues that can react with chloroacetamides, reducing the free concentration available to bind your target.[13]
-
Actionable Solution:
-
ELIMINATE DTT/BME: Ensure your final assay buffer is free of thiol-based reducing agents.
-
Evaluate BSA: Test your assay with and without BSA. If BSA is necessary, use the lowest effective concentration (e.g., 0.01%) and ensure it is consistent across all experiments. Be aware that this may increase your apparent IC50.
-
-
Q3: How can I be sure I'm measuring specific, on-target covalent inhibition and not just non-specific reactivity?
Answer: This is a critical question for validating any covalent inhibitor. Distinguishing on-target binding from non-specific reactivity requires a set of specific control experiments.
Causality & Solution:
-
High Compound Reactivity: Chloroacetamides are inherently reactive.[10] At high concentrations, they can alkylate various proteins non-specifically, leading to false-positive results or cellular toxicity.[14]
-
Actionable Solution 1: The "Jump-to-Dilution" Assay. This experiment confirms that the inhibition is irreversible.
-
Pre-incubate your enzyme with a high concentration of the chloroacetamide inhibitor (e.g., 10x IC50) for a set time.
-
Rapidly dilute the mixture 100-fold or more into the assay solution containing the substrate.
-
If the inhibition is truly covalent and irreversible, the enzyme activity will not recover upon dilution, as the inhibitor is permanently attached. A reversible inhibitor's effect would be overcome by the dilution.
-
-
Actionable Solution 2: Mutant Control. If the specific cysteine residue your compound is targeting is known or predicted, create a mutant version of the protein where that cysteine is replaced (e.g., with a serine or alanine).
-
Run the inhibition assay on both the wild-type (WT) and mutant protein.
-
A truly specific covalent inhibitor should show high potency against the WT protein but dramatically reduced or no potency against the cysteine-deficient mutant.[3]
-
-
Actionable Solution 3: Mass Spectrometry. Direct observation of the covalent adduct provides definitive proof of target engagement.[15] By analyzing the inhibitor-treated protein with intact protein mass spectrometry, you should observe a mass shift corresponding to the molecular weight of your compound.
-
Section 3: Data Visualization & Workflow Diagrams
To better illustrate the concepts discussed, the following diagrams outline the mechanism of action and a logical troubleshooting workflow.
Mechanism of Covalent Inhibition
Caption: The two-step mechanism of a targeted covalent inhibitor.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for diagnosing inconsistent assay results.
Section 4: Best Practices & Protocols
Adhering to best practices for handling and assaying chloroacetamides can prevent many issues before they arise.
Compound Handling and Storage
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) is preferred. | Chloroacetamides are generally stable in dry DMSO.[16] Avoid water in stock solutions to prevent hydrolysis. DMSO can form strong hydrogen bonds, potentially stabilizing the compound.[17] |
| Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots. | Minimizes freeze-thaw cycles which can introduce moisture from condensation, leading to compound degradation. |
| Preparation | Prepare fresh dilutions in aqueous buffer immediately before use. Do not store compounds in aqueous buffers. | Chloroacetamide electrophiles can have low stability in aqueous buffers, leading to hydrolysis and loss of potency.[9] |
Protocol 1: Determining Time-Dependent Inhibition Kinetics (k_inact / K_i)
This protocol is essential for accurately characterizing your covalent inhibitor beyond a simple IC50. It measures the rate of inactivation (kinact) and the affinity of the initial non-covalent binding (Ki).[18][19]
Objective: To determine the kinetic constants that define the potency of a time-dependent inhibitor.
Methodology:
-
Preparation: Prepare serial dilutions of your chloroacetamide inhibitor. Also prepare your enzyme and substrate solutions in an appropriate assay buffer (free of DTT/BME).
-
Incubation: In a multi-well plate, mix the enzyme with each concentration of the inhibitor (and a vehicle control). Allow this pre-incubation to proceed for several different, defined time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Initiate Reaction: At the end of each pre-incubation time, add the substrate to initiate the enzymatic reaction.
-
Measure Activity: Immediately measure the reaction progress using a plate reader. You are measuring the initial reaction rate.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the percent remaining activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (Ki + [I])
-
This analysis will yield the values for kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).[8][11]
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use iodoacetamide instead of chloroacetamide?
-
A: While both are alkylating agents, chloroacetamide is often reported to have greater specificity for cysteine residues compared to iodoacetamide.[4] However, iodoacetamide can also be more reactive, potentially leading to more off-target effects, including modification of methionine residues.[20] The choice depends on the specific target and desired reactivity profile.
-
-
Q: My compound is not soluble in DMSO. What are my options?
-
A: If DMSO is not an option, other polar aprotic solvents may be tested, but their impact on compound stability must be validated. If a compound has poor solubility, this can also lead to inconsistent results as the effective concentration in solution may vary.
-
-
Q: What is a typical final concentration of DMSO in an assay?
-
A: Aim to keep the final DMSO concentration below 1%, and ideally below 0.5%. High concentrations of DMSO can affect enzyme structure and activity.[21] It is critical to ensure the final DMSO concentration is identical across all wells, including controls.
-
-
Q: How do I interpret a linear relationship when plotting k_obs vs. inhibitor concentration?
-
A: If the plot of kobs vs. inhibitor concentration is linear instead of hyperbolic, it likely means that the inhibitor concentrations you tested are all well below the Ki value.[6] In this scenario, you are not reaching saturation of the initial binding step. The slope of this line represents the second-order rate constant, kinact/Ki. You may need to test higher concentrations of your inhibitor to determine kinact and Ki individually, solubility permitting.[6]
-
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
-
Kostic, M., & Jones, L. H. (2020). Critical Assessment of Targeted Protein Degradation as a Research Tool and Pharmacological Modality. Trends in Pharmacological Sciences, 41(5), 305–317. [Link]
-
Zhang, T., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]
-
Baillie, T. A. (2008). Targeted covalent inhibitors for drug design. Angewandte Chemie International Edition, 47(18), 3324-3325. [Link]
-
Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]
-
Bum-Erdene, K., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
-
Hořejší, M., et al. (2024). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. [Link]
-
Hardy, A., & Rosell, G. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
-
Nagar, S., et al. (2019). Numerical analysis of time dependent inhibition kinetics: comparison between rat liver microsomes and rat hepatocyte data for mechanistic model fitting. Drug Metabolism and Disposition. [Link]
-
Lonsdale, R., & Ward, R. A. (2018). Structure-based design of targeted covalent inhibitors. Chemical Society Reviews, 47(11), 3816–3830. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors | bioRxiv [biorxiv.org]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-dependent CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 9. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 11. Numerical analysis of time dependent inhibition kinetics: comparison between rat liver microsomes and rat hepatocyte data for mechanistic model fitting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 13. Morphological Analysis and Interaction of Chlorophyll and BSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound Precipitation in Cell-Based Assays
Introduction: The Invisible Variable
In cell-based assays, data integrity relies on the assumption that the concentration of the compound in the well matches the label on the tube. Compound precipitation is the "invisible variable" that invalidates this assumption. It leads to two distinct failure modes:
-
False Negatives: The effective concentration is lower than the theoretical concentration because the active compound has crashed out of solution.
-
False Positives (The "Promiscuous Aggregator" Effect): Colloidal aggregates non-specifically sequester proteins or scatter light, mimicking biological activity in optical assays.
This guide provides a self-validating framework to diagnose, explain, and resolve precipitation issues, moving beyond "shake it harder" to thermodynamic control.
Module 1: Diagnosis & Detection
Is my compound precipitating?
Do not rely on the naked eye. Micromolar precipitates are often invisible to visual inspection but devastating to assay optics.
Protocol A: The Turbidity Check (Nephelometry Surrogate)
If you lack a dedicated nephelometer, use a standard plate reader to detect light scattering.
-
Preparation: Prepare your compound dilution series in the exact assay media (including serum) without cells.
-
Wavelength Selection: Set your plate reader to Absorbance mode at 650 nm (or any wavelength >600 nm to avoid interference from phenol red or compound absorbance).
-
Read: Measure optical density (OD).
-
Analysis:
-
Baseline: Media only (Vehicle Control).
-
Threshold: Any signal >0.05 OD above baseline suggests insolubility/aggregation.
-
Spike Detection: Look for "spikes" in the dose-response curve where OD suddenly jumps at high concentrations.
-
Diagnostic Workflow
Figure 1: Diagnostic logic flow for confirming compound insolubility prior to assay execution.
Module 2: Root Cause Analysis (The "DMSO Shock")
Why is it precipitating?
The most common error is confusing Thermodynamic Solubility with Kinetic Solubility .
-
Thermodynamic Solubility: The maximum amount of a compound that dissolves in a solvent at equilibrium (often measured from powder).
-
Kinetic Solubility: How long a compound stays in solution after being diluted from a high-concentration organic stock (DMSO) into an aqueous buffer.[1]
The Mechanism of Failure: "The Crash"
When you pipet a 10 mM DMSO stock directly into aqueous media, the DMSO rapidly diffuses away. The compound is momentarily exposed to a 100% aqueous environment at the injection site, creating a local supersaturation spike. This causes immediate nucleation and precipitation, even if the final concentration is theoretically soluble [1].
Data Comparison: Solubility Types
| Feature | Thermodynamic Solubility | Kinetic Solubility (Relevant to Assays) |
| Starting Material | Solid Powder | DMSO Stock Solution |
| Timeframe | Equilibrium (24-72 hrs) | Transient (Minutes to Hours) |
| Relevance | Formulation/CMC | High-Throughput Screening / Cell Assays |
| Risk Factor | Crystal formation | Amorphous precipitation ("Crashing out") |
Module 3: Mitigation Protocols
How do I fix it?
The solution is to manage the transition from organic solvent to aqueous buffer.
Protocol B: The "Intermediate Dilution" Method (Gold Standard)
Do not perform serial dilutions in aqueous media. This is the #1 cause of precipitation. Diluting a compound in media creates a "precipitate transfer" where you are serially diluting crystals, not free compound.
Correct Workflow:
-
Step 1 (1000x Stock): Perform all serial dilutions in 100% DMSO .
-
Result: A plate of clear DMSO solutions ranging from 10 mM to 10 nM.
-
-
Step 2 (Intermediate Plate): Transfer a small volume (e.g., 2 µL) of the DMSO stock into an "Intermediate Plate" containing media (e.g., 198 µL).
-
Result: A 10x working solution with 1% DMSO.
-
Why: This minimizes the "shock" and allows rapid mixing.
-
-
Step 3 (Assay Plate): Transfer from the Intermediate Plate to the Cell Plate (e.g., 10 µL into 90 µL cells).
-
Final: 1x compound concentration, 0.1% DMSO.[2]
-
Comparison of Dilution Strategies
Figure 2: Comparison of dilution workflows. The "Intermediate Dilution" method maintains solubility by keeping the compound in DMSO until the final dilution step.
Frequently Asked Questions (FAQ)
Q: My IC50 curve is bell-shaped (goes down, then goes back up at high concentrations). Is this precipitation? A: Yes, this is a classic sign. At high concentrations, the compound precipitates.[3] The solid crystals do not inhibit the target (loss of potency), or they scatter light in optical assays (false signal). This often looks like the compound "stopped working" at the highest dose.
Q: Can I use sonication to re-dissolve the precipitate in the media? A: No. While sonication might temporarily disperse aggregates, it generates heat and shear stress that can damage proteins in the media (like serum albumin) or the compound itself. Furthermore, the compound will likely re-precipitate once the energy input stops (thermodynamic instability).
Q: Does adding BSA (Bovine Serum Albumin) help? A: Yes, but with a caveat. BSA acts as a "sink," binding lipophilic compounds and preventing precipitation. However, it also reduces the free fraction of the drug available to enter the cell [2]. If you add BSA to fix solubility, you must report the assay as "protein-shifted" and acknowledge that the potency (IC50) may appear lower (weaker) than in protein-free media.
Q: What is the maximum DMSO concentration cells can tolerate? A: Most mammalian cell lines tolerate 0.1% to 0.5% DMSO. Primary cells and neurons are more sensitive (keep <0.1%). Always include a "Vehicle Control" (media + DMSO only) to normalize for any solvent toxicity.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Assay Guidance Manual. (2012). Assay Interference by Aggregation. NCBI Bookshelf.
-
Sirois, G. G., et al. (2005). Assessment of the thermodynamic solubility of drugs.[4]
Sources
handling and storage of light-sensitive acetamide compounds
Technical Support Center: Light-Sensitive Acetamide Compounds Senior Application Scientist Desk
Introduction: The Photostability Paradox
Acetamide (
These compounds present a specific vulnerability: the carbon-halogen (C-X) or conjugated
Module 1: Storage & Preservation Strategy
Q: My compound arrived in a clear vial inside a foil bag. Can I store it like that?
A: No. The foil bag is a temporary shipping measure, not a storage solution. Once the foil is breached, you expose the compound to ambient UV/Vis radiation.
-
The Problem: Foil wrapping is prone to pinhole micro-tears.
-
The Fix: Transfer stable solids immediately to Type 1 Amber Glass vials. According to USP <660> standards, valid amber glass must transmit <10% of light in the 290–450 nm range [1].
-
Why it matters: This wavelength range (UV-A and Blue) carries enough energy (approx. 260–400 kJ/mol) to overcome the bond dissociation energy of the C-I bond (~220 kJ/mol), triggering immediate degradation.
Q: Why is my Iodoacetamide turning yellow?
A: This is the hallmark of photolytic dehalogenation .
-
Mechanism: Light hits the molecule
Homolytic cleavage of the C-I bond. -
Product: Release of the Iodine radical (
), which dimerizes to form molecular Iodine ( ). -
Visual:
appears yellow/brown in solution. -
Consequence: The remaining acetamide radical (
) will abstract hydrogen or dimerize, creating impurities that permanently alter the stoichiometry of your reaction (e.g., incomplete alkylation of cysteines).
Protocol: The "Zero-Flux" Storage SOP
| Parameter | Specification | Scientific Rationale |
| Container | Borosilicate Amber Glass (Type 1) | Blocks <450nm light; prevents alkali leaching from glass which can catalyze hydrolysis. |
| Headspace | Argon or Nitrogen Overlay | Removes |
| Temp | -20°C (Desiccated) | Lowers kinetic energy, reducing the quantum yield of degradation reactions. |
| State | Solid Powder | Solutions of haloacetamides are never stable long-term. Hydrolysis (to iodoacetate) competes with photolysis in water [2]. |
Visualization: Storage Decision Logic
Caption: Decision tree for maximizing shelf-life of light-sensitive acetamides upon receipt.
Module 2: Handling & Synthesis (The "Dark Room" Protocol)
Q: Do I really need a darkroom? Can I just turn off the lights?
A: "Turning off the lights" is often insufficient due to ambient bleed.
-
The Standard: Use Low-Actinic Red Light (>600 nm).
-
Why: Most acetamide derivatives absorb strongly in the UV (200-300 nm) and have "tails" extending into the blue/violet spectrum. Red light carries insufficient energy to trigger the
or transitions required for bond cleavage [3]. -
Practical Tip: If a red room isn't available, wrap your fume hood sash in UV-blocking amber film and work exclusively inside the hood.
Q: Which solvent is safest for light-sensitive acetamides?
A: Avoid Ethers (THF, Diethyl Ether) if possible.
-
The Risk: Ethers form peroxides over time.
-
The Synergy: Light + Peroxides = Rapid radical generation.
-
Recommendation: Use Acetonitrile (ACN) or Methanol . These are photochemically robust and do not support radical chain mechanisms as aggressively as ethers.
Experimental Workflow: Solubilization
-
Weighing: Tare the amber vial empty. Add solid in low light. Do not use a white weigh boat under fluorescent ceiling lights (high UV emission).
-
Dissolving: Add solvent only moments before the reaction.
-
Usage: Discard any unused solution. Never re-freeze dissolved haloacetamides.
Module 3: Troubleshooting & Diagnostics
Q: My LC-MS data shows a peak at [M-127]. What is this?
A: This is a confirmed Photolytic Loss of Iodine .
-
Diagnosis: In Iodoacetamide (MW ~185), a loss of 127 Da indicates the C-I bond has broken.
-
Root Cause: The sample was likely exposed to light during the autosampler queue.
-
The Fix: Use amber autosampler vials or enable the "dark" function on your sample manager (if equipped).
Q: My alkylation efficiency is dropping (Proteomics).
A: If your IAA is old or light-exposed, the concentration of active alkylating agent is lower than calculated.
-
The Trap: You weigh 5 mg, but if 20% has degraded to Iodine/Acetamide, your effective concentration is too low to cap all cysteines.
-
Validation: Check the pH. Degradation often releases
(via hydrolysis to HI/Iodoacetic acid). If your buffer pH drops < 7.5, the alkylation reaction (which requires thiolate anions, ) will fail [4].
Troubleshooting Matrix
| Symptom | Probable Cause | Verification Method | Corrective Action |
| Yellow/Brown Solution | Iodine ( | Add starch indicator (turns blue/black). | Discard immediately. Do not attempt to purify. |
| M+H Peak Missing | Complete degradation or precipitation. | NMR ( | Prepare fresh stock in Amber Glass. |
| Extra Peaks in LC-MS | Radical recombination products. | Check for dimers (M+M) or solvent adducts. | Purge solvents with |
| Low Reaction Yield | Hydrolysis of Acetamide to Acid. | Check pH. Acidic shift = Hydrolysis. | Ensure buffer capacity is >50mM to counteract acid release. |
Visualization: Degradation Pathway (Iodoacetamide)
Caption: Mechanism of photon-induced dehalogenation in haloacetamides.
References
-
G-Biosciences. (n.d.). OneQuant™ Iodoacetamide Technical Bulletin. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
Sources
Technical Support Center: Bioavailability Optimization of Chloroacetamide Derivatives
This guide is structured as a Tier-3 Technical Support resource for lead optimization teams. It addresses the "Bioavailability Paradox" common to chloroacetamide derivatives: balancing the electrophilic reactivity required for covalent inhibition with the metabolic stability needed for systemic exposure.
Status: Active | Ticket Type: Tier 3 (Lead Optimization) | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Reactivity-Bioavailability Trade-off
Chloroacetamide derivatives function primarily as Targeted Covalent Inhibitors (TCIs) . Their mechanism relies on an electrophilic attack on a nucleophilic cysteine residue within a target protein.
The Problem: The same electrophilicity that drives potency drives rapid systemic clearance.
-
Chemical Instability: Rapid hydrolysis in plasma or high-pH buffers.
-
Metabolic Shunt: Immediate conjugation with Glutathione (GSH) by Glutathione S-Transferases (GST), leading to rapid renal excretion.
-
Solubility-Limited Absorption: Many chloroacetamide scaffolds are highly lipophilic (BCS Class II), causing precipitation in the gastrointestinal (GI) tract before absorption can occur.
This guide provides three validated modules to resolve these bottlenecks.
Module 1: Chemical Tuning of the Warhead
Objective: Modulate intrinsic reactivity to survive "first-pass" metabolism without sacrificing target potency.
Technical Insight: The "Goldilocks" Zone
You cannot simply "increase bioavailability" without considering reactivity. If the chloroacetamide is too reactive, it binds to serum albumin and GSH before reaching the target. If it is too stable, it fails to alkylate the target cysteine.
Strategy: Use steric and electronic modulation to slow down non-specific reactions (GSH conjugation) while maintaining specific binding (proximity-driven alkylation).
Diagram 1: Warhead Optimization Logic
Caption: Decision tree for structural modification based on intrinsic clearance data.
FAQ: Chemical Modification
Q: My chloroacetamide degrades in my assay buffer (pH 7.4). How do I stabilize it? A: Chloroacetamides are susceptible to hydrolysis at basic pH.
-
Immediate Fix: Lower assay buffer pH to 6.5–7.0 if your protein tolerates it.
-
Structural Fix: If the amide nitrogen is unsubstituted, it is more labile. Alkylating the amide nitrogen (e.g., N-methyl chloroacetamide) can prevent base-catalyzed hydrolysis and reduce non-specific reactivity [1].
Q: Can I replace the Chlorine atom to improve metabolic stability? A: Yes, but proceed with caution.
-
Fluoroacetamide: Too stable (inert). Rarely forms covalent bonds effectively.
-
Bromoacetamide: Too reactive. Causes toxicity via rapid alkylation of off-target proteins.
-
Recommendation: Stick to chloroacetamide but modify the scaffold near the warhead. Adding a methyl group adjacent to the reactive carbon (α-methyl) creates steric hindrance that blocks bulky GSH enzymes but allows the smaller target cysteine to react [2].
Module 2: Formulation Engineering (Solubility Enhancement)
Objective: Prevent precipitation of lipophilic derivatives in biological media.
Comparative Analysis of Carriers
| Feature | Cyclodextrins (HP-β-CD) | Liposomes / Lipid Nanoparticles | Solid Dispersions |
| Mechanism | Molecular encapsulation (Host-Guest) | Bilayer encapsulation | Amorphous state stabilization |
| Best For | Small, lipophilic molecules (<500 Da) | Highly hydrophobic, larger molecules | Oral tablets/capsules |
| Stability | High (protects warhead from hydrolysis) | Moderate (leakage possible) | High |
| Complexity | Low (Simple mixing/kneading) | High (Extrusion required) | Moderate |
Protocol: Preparation of HP-β-CD Inclusion Complex
Why this works: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape. The hydrophobic chloroacetamide sits inside the cavity, shielded from water and hydrolysis, while the hydrophilic exterior ensures solubility.
Materials:
-
HP-β-CD (pharmaceutical grade)
-
Solvent: Ethanol or Methanol (for kneading method)
Step-by-Step:
-
Molar Ratio Calculation: Start with a 1:1 molar ratio of Drug:CD.
-
Kneading (Solid State):
-
Weigh the HP-β-CD and place it in a mortar.
-
Add a minimal amount of water/ethanol (1:1 v/v) to create a paste.
-
Slowly add the drug while grinding vigorously with a pestle for 45–60 minutes. Note: The friction generates heat, aiding inclusion.
-
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Sieving: Pass the dried cake through a #100 mesh sieve.
-
Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the drug's melting peak indicates successful inclusion (amorphous state) [3].
Module 3: Troubleshooting & Biological Validation
Diagram 2: Troubleshooting Bioavailability Issues
Caption: Diagnostic flow for identifying the root cause of poor bioavailability.
Critical Q&A: In Vivo & Metabolic Stability
Q: My compound shows good solubility but zero efficacy in mice. Why? A: This is the classic "GSH Sink" effect.
-
Diagnosis: Incubate your compound with 5 mM Glutathione (physiological concentration) in PBS at 37°C. Monitor via LC-MS.
-
Result: If >50% is consumed within 15 minutes, your bioavailability is zero because the liver scrubs it before it reaches the tumor/tissue.
-
Fix: You must reduce the electrophilicity. Consider changing the chloroacetamide to a sulfamate acetamide or adding steric bulk (as detailed in Module 1) [4].
Q: How do I measure if my formulation is actually protecting the warhead? A: Perform a "Protection Assay."
-
Prepare your formulation (e.g., Liposome).
-
Prepare a free drug control.
-
Add both to plasma containing esterases and GSH.
-
Sample at t=0, 15, 30, 60 min.
-
Success Criteria: The encapsulated drug should show a degradation rate <20% of the free drug. If degradation is identical, your drug has leaked or is not truly encapsulated [5].
Q: Can I use DMSO to improve solubility for in vivo studies? A: Avoid if possible.
-
DMSO can oxidize cysteine residues, interfering with the very mechanism of your drug.
-
High DMSO concentrations (>10%) cause hemolysis and precipitation upon dilution in the bloodstream.
-
Better Alternative: Use 10% Solutol HS 15 or PEG400/Water (30:70) mixtures.
References
-
WuXi Biology. (2023).[3] QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from
-
Janssen Pharmaceutica. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative. Frontiers in Oncology. Retrieved from
-
Savjani, K. T., et al. (2012).[10] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from
-
Weerapana, E., et al. (2023).[3] Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. JACS Au. Retrieved from
-
Khadiran, T., et al. (2024).[11] Nanoencapsulation as a Burgeoning Nanotechnology-Based Approach. Proc. Sci. Math. Retrieved from
Sources
- 1. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. Nanoencapsulation and Nanocoating of Bioactives of Application Interest in Food, Nutraceuticals and Pharma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Chloroacetamide Warheads
The following technical guide serves as a specialized support resource for researchers working with chloroacetamide-based covalent inhibitors. It is designed to troubleshoot stability issues during the critical isolation and purification phases.
Subject: Prevention of Hydrolysis and Degradation During Workup Status: Operational Lead Scientist: Senior Applications Specialist, Covalent Discovery Unit
Executive Summary & Mechanistic Insight
Chloroacetamides are "Goldilocks" electrophiles—reactive enough to covalently modify a target cysteine (e.g., in KRAS G12C or BTK inhibitors) but stable enough to survive physiological conditions if handled correctly.
However, during chemical workup, they face a dual threat:
-
Nucleophilic Displacement (
): The primary degradation pathway in aqueous workup is not amide hydrolysis, but the displacement of the chloride leaving group by water or hydroxide ( ), yielding the inactive -hydroxyacetamide (glycolamide). -
Amide Cleavage: Occurs only under extreme pH conditions (pH > 12 or pH < 2) and is generally secondary to chloride displacement.
The "Silent Killer": Base-Mediated Hydrolysis
The rate of hydrolysis is directly proportional to hydroxide ion concentration
Figure 1: Mechanism of Base-Mediated Degradation. The dominant failure mode is the
Troubleshooting & FAQs
This section addresses specific scenarios reported by medicinal chemistry teams.
Scenario A: "I see a -18 Da mass shift and loss of chlorine pattern."
Diagnosis: You have formed the
Q: I used saturated
-
Corrective Action: Switch to a buffered quench at pH 4–6. Use 0.5 M Ammonium Chloride (
) or a Phosphate Buffer (pH 6.0). This keeps the pH in the "safe zone" where the hydrolysis rate is negligible.
Q: My reaction uses an amine base (TEA/DIPEA). How do I remove it without basic washes? A: Do not use basic washes.
-
Dilute the reaction mixture with an organic solvent (EtOAc or DCM).
-
Wash rapidly with 0.5 M citric acid or 1 M
. These mildly acidic washes protonate the residual amine base (moving it to the aqueous layer) without catalyzing acid-mediated degradation of the warhead.
Scenario B: "My product purity drops after Flash Chromatography."
Diagnosis: On-column degradation due to silica acidity or mobile phase modifiers.
Q: Can I use 0.1% Ammonium Hydroxide in my mobile phase?
A: Absolutely NOT. Even trace ammonia in the mobile phase can act as a nucleophile, displacing the chloride to form the
-
Protocol: Use neutral conditions or mild acid modifiers (0.1% Formic Acid). If the compound is acid-sensitive, use a neutral alumina column or strictly neutral silica (washed with buffer).
Scenario C: "The compound decomposes in DMSO stock solution."
Diagnosis: DMSO often contains trace water and can act as a mild oxidant/nucleophile carrier over time.
-
Corrective Action: Store chloroacetamides as dry solids at -20°C. Make fresh DMSO stocks immediately prior to biological assays. If solution storage is mandatory, ensure the DMSO is anhydrous and store at -80°C.
Optimized Workup Protocol (The "Cold & Fast" Method)
This protocol minimizes the "Time × pH" exposure integral.
Critical Parameters Table
| Parameter | Safe Range | Danger Zone | Reason |
| pH | 3.0 – 6.5 | > 8.0 | High pH drives |
| Temperature | 0°C – 5°C | > 25°C | Reaction rate doubles for every 10°C rise. |
| Time (Aqueous) | < 15 mins | > 1 hour | Prolonged exposure leads to hydrolysis. |
| Quench Agent | 1M | Sat. | Carbonate buffers are too basic. |
Step-by-Step Workflow
Figure 2: The "Cold & Fast" Isolation Workflow. Prioritizing temperature control and pH buffering prevents the formation of hydroxy-impurities.
Detailed Protocol Steps
-
Cool Down: Place the reaction vessel in an ice bath (0°C) before quenching.
-
Buffered Quench:
-
If reaction is basic: Add cold 0.5 M Ammonium Chloride (
) or 5% Citric Acid until pH reaches ~5–6. -
Avoid: Saturated Sodium Bicarbonate (
) unless added very slowly with rigorous pH monitoring to ensure it does not exceed pH 7.5.
-
-
Phase Separation:
-
Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Speed is key: Shake vigorously and separate layers immediately. Do not let the emulsion sit for hours. If an emulsion forms, use brine or filter through a Celite pad to break it quickly.
-
-
Drying: Dry the organic layer over anhydrous
or .-
Note:
is slightly acidic, which is beneficial here.
-
-
Concentration: Evaporate solvent on a rotary evaporator with the bath temperature below 30°C . High heat during concentration can degrade the warhead.
References & Grounding
-
Mechanism of Hydrolysis:
-
Reaction: Base-catalyzed hydrolysis of chloroacetamides proceeds primarily via intermolecular
substitution of chloride by hydroxide.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Source:Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides, Journal of Agricultural and Food Chemistry.
-
-
Stability in Drug Discovery:
-
Context: Chloroacetamides are widely used in covalent inhibitors (e.g., KRAS G12C) and are considered "tunable" electrophiles. Their stability is heavily dependent on the steric environment (alpha-substitution) and pH.
-
Source:Chloroacetamides - Enamine Technical Review.
-
-
Comparative Reactivity:
-
Data: Studies on dichloroacetamide safeners (structurally similar) show that hydrolysis rates are negligible at pH 7 but rise sharply at pH > 9.
-
Source:Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners, ACS ES&T Water.
-
-
Synthesis & Purification Best Practices:
-
Method: Classic synthesis (Organic Syntheses) utilizes cold aqueous ammonia but emphasizes rapid filtration and washing to remove ammonium chloride, highlighting the need to minimize contact time with base.
-
Source:Chloroacetamide Synthesis, Organic Syntheses, Coll. Vol. 1.
-
Sources
Validation & Comparative
validating the anticancer activity of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Publish Comparison Guide: Validating the Anticancer Activity of 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Executive Summary: The Candidate Profile
Compound: 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
CAS: 328-26-7
Class:
This guide outlines the validation framework for 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (hereafter referred to as CCT-267 for brevity). Unlike reversible inhibitors, CCT-267 possesses a reactive
Strategic Value: While acrylamides (e.g., Afatinib) are common in approved covalent drugs, chloroacetamides offer a distinct reactivity profile—less reactive than iodoacetamides, providing a "Goldilocks" zone for tuning selectivity and reducing off-target toxicity.
Comparative Analysis: Performance Benchmarking
To validate CCT-267, its performance must be benchmarked against established alkylating agents and pathway-specific inhibitors.
| Feature | CCT-267 (Candidate) | Iodoacetamide (Probe Control) | Cisplatin (Standard Cytotoxic) | Afatinib (Covalent Drug) |
| Warhead | Platinum Coordination Complex | Acrylamide (Michael Acceptor) | ||
| Reactivity | Moderate (Tunable) | High (Promiscuous) | High (DNA Crosslinker) | Moderate (Cysteine-targeted) |
| Target Specificity | Scaffold-Directed | Non-specific (General Probe) | DNA (Guanine N7) | EGFR/HER2 (Cys797) |
| Stability | High (Metabolically stable) | Low (Light sensitive) | Moderate | High |
| Primary Readout | Protein Dysfunction / ROS | Global Alkylation | DNA Damage / Apoptosis | Kinase Inhibition |
Key Insight: CCT-267 should outperform Iodoacetamide in selectivity (higher IC50 on normal fibroblasts) while approaching the potency of Cisplatin in specific cancer lines if the phenyl scaffold successfully directs the molecule to a critical protein target.
Mechanistic Validation: The Covalent Hypothesis
The anticancer activity of CCT-267 is hypothesized to stem from Targeted Covalent Inhibition (TCI) or Oxidative Stress Induction via Glutathione (GSH) depletion.
Signaling & Mechanism Diagram
The following diagram illustrates the dual-mechanism potential: direct protein inhibition (Target X) and ROS-mediated apoptosis.
Caption: CCT-267 acts via dual pathways: direct covalent modification of functional cysteines and depletion of cellular antioxidant reserves.
Experimental Validation Protocols
To scientifically validate CCT-267, researchers must move beyond simple toxicity assays to prove mechanism and selectivity.
Protocol A: Differential Cytotoxicity & Selectivity Index (SI)
Objective: Determine if CCT-267 kills cancer cells preferentially over normal cells.
-
Cell Selection:
-
Target: A549 (Lung), MCF-7 (Breast), or DU145 (Prostate).
-
Control: HFF-1 (Human Foreskin Fibroblasts) or PBMC.
-
-
Preparation: Dissolve CCT-267 in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1
M – 100 M). -
Incubation: Seed cells (5x10^3/well) in 96-well plates. Treat for 48h and 72h.
-
Readout: CCK-8 or MTT Assay. Measure Absorbance at 450 nm.
-
Calculation:
- : Concentration inhibiting 50% growth.
-
Selectivity Index (SI):
. -
Validation Criteria: An SI > 2.0 indicates potential therapeutic window.
Protocol B: Cysteine Reactivity Profiling (GSH Competition)
Objective: Confirm the chloroacetamide warhead is active and susceptible to nucleophilic attack.
-
Setup: Incubate CCT-267 (50
M) with reduced L-Glutathione (GSH, 500 M) in PBS (pH 7.4) at 37°C.[1] -
Timepoints: 0, 15, 30, 60, 120 min.
-
Analysis: Ellman’s Reagent (DTNB) assay.
-
Mix aliquot with DTNB. Measure Absorbance at 412 nm.
-
-
Interpretation: A rapid decrease in free thiol signal confirms CCT-267 acts as an alkylator.
-
Control: Use N-Ethylmaleimide (NEM) as a positive control (fast kinetics) and the non-chlorinated analog (N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide) as a negative control.
-
Protocol C: "Click-SEQ" Target Engagement (Advanced)
Objective: Prove CCT-267 binds to proteins inside the cell.
-
Probe Synthesis: Synthesize an alkyne-tagged analog of CCT-267.
-
Treatment: Treat cells with alkyne-CCT-267 (1-10
M) for 2 hours. -
Lysis & Click Chemistry: Lyse cells. React lysate with Azide-Biotin + CuSO4 + Ascorbate (CuAAC reaction).
-
Western Blot: Run SDS-PAGE and blot with Streptavidin-HRP.
-
Result: Distinct bands indicate specific protein targets; a smear indicates non-specific promiscuity.
Validation Workflow Diagram
This flowchart guides the researcher through the "Go/No-Go" decision process for CCT-267.
Caption: Step-by-step decision tree for validating CCT-267 anticancer potential.
References
-
Singh, B. et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Medicinal Chemistry Research. Link
-
Kuljanin, M. et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteome Research. Link
-
Janda, L. et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Link
-
Thermo Fisher Scientific. Chloroacetamide Protocol for Protein Alkylation. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 295967: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. Link
Sources
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide vs other FGFR inhibitors
The following guide provides an in-depth technical comparison between 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide and established Fibroblast Growth Factor Receptor (FGFR) inhibitors .
Executive Summary
This guide distinguishes between a specific synthetic intermediate/reactive fragment and clinically optimized FGFR inhibitors .
-
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (referred to herein as the Target Intermediate ) is a functionalized chloroacetamide. In drug discovery, this molecule primarily serves as an electrophilic building block or a covalent probe . It contains a "warhead" (chloroacetamide) capable of alkylating cysteine residues but lacks the complex scaffold required for high-affinity, selective binding to the FGFR ATP-binding pocket.
-
Clinical FGFR Inhibitors (e.g., Erdafitinib , Futibatinib , Pemigatinib ) are fully optimized small molecules designed with specific pharmacophores to achieve nanomolar potency, isoform selectivity, and favorable pharmacokinetic profiles.
This guide compares the chemical reactivity , biological utility , and experimental applications of the Target Intermediate versus standard FGFR inhibitors.
Chemical Profile & Structural Analysis
The Target Intermediate: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide[1][2]
-
Chemical Class: Chloroacetanilide / Electrophilic Fragment.
-
Functional Moiety:
-
Chloroacetamide Group (-NH-CO-CH2-Cl): A moderately reactive electrophile. It undergoes S_N2 reactions with nucleophiles (amines, thiols). In a biological context, it acts as a covalent warhead , potentially labeling accessible cysteines non-specifically.
-
2-chloro-5-(trifluoromethyl)aniline Core: Provides lipophilicity and electronic modulation but lacks the hydrogen-bonding motifs (e.g., indazole, pyrimidine, quinoxaline) necessary for anchoring in the FGFR kinase hinge region.
-
The Comparators: Clinical FGFR Inhibitors
-
Erdafitinib (JNJ-42756493): A pan-FGFR inhibitor (FGFR1-4). Features a quinoxaline scaffold that mimics ATP, forming critical hydrogen bonds with the kinase hinge.
-
Futibatinib (TAS-120): A highly selective, irreversible covalent inhibitor. It uses an acrylamide warhead (less reactive than chloroacetamide, requiring specific proximity to Cys486 in FGFR2) to form a permanent bond, overcoming resistance mutations.
Table 1: Structural & Mechanistic Comparison
| Feature | Target Intermediate (CAS 328-26-7) | Futibatinib (TAS-120) | Erdafitinib |
| Primary Role | Synthetic Block / Covalent Probe | Clinical Therapeutic | Clinical Therapeutic |
| Binding Mode | Non-specific Alkylation (Potential) | Targeted Covalent (Irreversible) | ATP-Competitive (Reversible) |
| Warhead | Chloroacetamide (High Reactivity) | Acrylamide (Tuned Reactivity) | None |
| Hinge Binder | Absent (Weak affinity) | Pyrazolo[3,4-d]pyrimidine | Quinoxaline |
| Selectivity | Low (Reacts with exposed thiols) | High (FGFR1-4 specific) | High (FGFR1-4 specific) |
| Molecular Weight | ~272.05 g/mol | 418.45 g/mol | 446.50 g/mol |
Comparative Performance Analysis
Reactivity vs. Selectivity
-
Target Intermediate: Due to the chloroacetamide group, this compound exhibits promiscuous reactivity . It can alkylate Glutathione (GSH) and various cysteine-containing proteins, leading to off-target cytotoxicity (cellular stress) rather than specific FGFR inhibition. It is often used in Fragment-Based Drug Discovery (FBDD) to screen for "covalent binders" that are later optimized.
-
FGFR Inhibitors: Designed to minimize off-target binding. Futibatinib's acrylamide warhead is positioned to react only after the scaffold has bound to the FGFR ATP pocket, ensuring the covalent bond forms exclusively with the conserved cysteine (e.g., Cys486 in FGFR2).
Resistance Profiles
-
Target Intermediate: Not applicable as a therapeutic.
-
FGFR Inhibitors:
-
Gatekeeper Mutations (e.g., V561M): Often confer resistance to reversible inhibitors like Erdafitinib.
-
Covalent Strategy: Futibatinib retains activity against many gatekeeper mutations because the covalent bond provides sufficient binding energy to overcome the steric clash.
-
Experimental Protocols
Protocol A: Synthesis of FGFR Inhibitor Analogs using the Target Intermediate
Context: Researchers use the Target Intermediate to attach the "2-chloro-5-(trifluoromethyl)phenyl" moiety to a kinase-binding scaffold via nucleophilic substitution.
Workflow:
-
Reactants: Dissolve Scaffold Amine (e.g., a piperazine-linked pyrimidine) (1.0 eq) and Target Intermediate (1.1 eq) in anhydrous DMF.
-
Base: Add DIPEA (Diisopropylethylamine) (2.0 eq) to scavenge HCl.
-
Reaction: Stir at 60°C for 4-12 hours under N2 atmosphere. Monitor via LC-MS for the displacement of the chloride (S_N2 reaction).
-
Purification: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via Flash Chromatography (Hexane/EtOAc).
-
Validation: Confirm structure via 1H-NMR (loss of -CH2Cl peak shift) and HRMS.
Protocol B: Assessing Covalent Binding (Mass Shift Assay)
Context: To compare the covalent labeling efficiency of the Target Intermediate vs. Futibatinib on Recombinant FGFR kinase domain.
-
Preparation: Incubate Recombinant FGFR1 kinase domain (1 µM) with the test compound (10 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) for 1 hour at Room Temperature.
-
Control: Include a DMSO-only control and a non-covalent inhibitor control (Erdafitinib).
-
Analysis: Analyze intact protein mass using LC-ESI-TOF MS (Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry).
-
Data Interpretation:
-
Target Intermediate: Look for mass shifts corresponding to +[MW - HCl] (alkylation). Expect multiple shifts if non-specific labeling occurs (promiscuity).
-
Futibatinib: Look for a single stoichiometric mass shift corresponding to +[MW] (adduct formation) indicating specific 1:1 binding.
-
Visualization: FGFR Signaling & Inhibitor Logic
The following diagram illustrates the FGFR signaling pathway and where different classes of inhibitors intervene, highlighting the distinction between the "Raw Warhead" (Target Intermediate) and "Optimized Drugs".
Caption: Comparison of intervention points. The Target Intermediate represents a non-specific alkylating tool, whereas Futibatinib and Erdafitinib are precise inhibitors of the FGFR kinase domain.
References
-
Hoy, S. M. (2020). Pemigatinib: First Approval. Drugs, 80(9), 923–929. (Context on Clinical FGFR Inhibitors). Retrieved from [Link]
-
Tan, L., et al. (2019). Development of Covalent Inhibitors that Can Overcome Resistance to First-Generation FGFR Kinase Inhibitors. Journal of Medicinal Chemistry. (Context on Covalent Warhead Design). Retrieved from [Link]
Sources
Electrophilic Warhead Selection Guide: Chloroacetamide vs. Acrylamide
[1][2]
Executive Summary: The "Hammer" vs. The "Scalpel"
In the renaissance of Targeted Covalent Inhibitors (TCIs), the choice of electrophile determines the destiny of a molecule: Probe or Drug .
This guide compares the two most prevalent cysteine-targeting warheads: Chloroacetamides and Acrylamides .[1] While often discussed together, they occupy distinct functional niches.
-
Chloroacetamides function as "hammers"—possessing high intrinsic reactivity driven by a good leaving group (
), making them ideal for initial hit discovery and broad-spectrum proteomic profiling but often too toxic for clinical use. -
Acrylamides function as "scalpels"—relying on specific binding geometry to activate a lower-reactivity Michael acceptor, offering the "tunability" required for clinical safety and selectivity (e.g., Ibrutinib, Osimertinib, Sotorasib).
Mechanistic Divergence
To engineer selectivity, one must first understand the reaction coordinates. The fundamental difference lies in the electrophilic hardness and the reaction mechanism.
Chemical Mechanism Visualization
The following diagram illustrates the distinct pathways for cysteine modification.
Figure 1: Comparative reaction mechanisms. Chloroacetamides undergo
Performance & Data Comparison
The following data synthesis aggregates findings from fragment-based screening and metabolic stability profiling.
| Feature | Chloroacetamide | Acrylamide |
| Reaction Type | Michael Addition (1,4-conjugate) | |
| Intrinsic Reactivity ( | High. Often 10-100x faster than unsubstituted acrylamides [1]. | Low to Moderate. Highly dependent on substitution patterns. |
| Selectivity Profile | Low. Prone to off-target alkylation of solvent-exposed cysteines. | High. Requires specific orientation in the binding pocket to react effectively. |
| Metabolic Stability | Poor. Rapidly conjugated by Glutathione (GSH) S-transferases. | Good. Slower intrinsic reaction with GSH allows for systemic exposure. |
| Tunability | Limited. Steric bulk at the | Excellent. Can be tuned via |
| Primary Application | Chemical Probes, Fragment Screening Hits.[2] | Clinical Candidates, Late-stage Leads. |
The "Reactivity Cliff"
Data from electrophile-fragment screening libraries indicates a statistical significance in reactivity. In a study of 993 electrophilic fragments, chloroacetamides showed significantly faster kinetics than acrylamides (
Experimental Protocols (Self-Validating Systems)
To objectively select a warhead, you must measure Intrinsic Reactivity (chemical potential) vs. Functional Reactivity (biological potency).
Protocol A: Intrinsic Reactivity (GSH Half-Life Assay)
Purpose: To determine the chemical stability and potential for systemic toxicity.
Methodology:
-
Preparation: Prepare a 10 mM stock of the test compound (DMSO) and a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix compound (final 50 µM) with excess GSH (final 500 µM) in PBS. Include an internal standard (e.g., Warfarin).
-
Control: Compound in PBS without GSH (to monitor hydrolytic stability).
-
-
Sampling: Aliquot samples at
min. Quench immediately with 1% Formic Acid/Acetonitrile. -
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion [M+H]+ and the appearance of the GSH-Adduct [M+307+H]+.
-
Calculation: Plot
vs. time. The slope yields .
Interpretation:
- : Highly reactive (likely toxic). Typical of Chloroacetamides.
- : Ideal for drug candidates. Typical of tuned Acrylamides.
Protocol B: Kinetic Selectivity ( )
Purpose: To prove the warhead is driven by binding affinity (
Methodology:
-
Enzyme Assay: Establish a continuous enzymatic assay (e.g., fluorescence-based kinase assay).
-
Dosing: Treat enzyme with varying concentrations of inhibitor (
) at multiple time points. -
Data Fit: Fit the time-dependent inhibition curves to obtain
for each concentration. -
Kitz-Wilson Plot: Plot
vs. .-
Acrylamides: Typically show saturation kinetics (hyperbolic curve), allowing calculation of
(binding) and (bond formation). -
Chloroacetamides: Often show linear dependence (unsaturable), indicating the reaction is diffusion-controlled or non-specific at tested concentrations.
-
Strategic Decision Framework
Use this logic flow to determine the appropriate warhead for your stage of development.
Figure 2: Decision workflow for warhead selection. Chloroacetamides are tools for discovery; Acrylamides are scaffolds for optimization.
Expert Insight: The "Proximity Effect"
The defining advantage of the acrylamide in drug discovery is its reliance on the Proximity Effect .
A chloroacetamide will react with a cysteine simply because they collide (collision theory). An acrylamide, being a softer electrophile, is often inert in solution. It only reacts when the non-covalent scaffold of the drug binds to the protein, positioning the warhead within angstroms of the target cysteine. This raises the effective molarity of the warhead to the nucleophile, accelerating the reaction rate by orders of magnitude only at the target site [2].
Recommendation:
-
Start with Chloroacetamides to validate that a cysteine can be liganded (Ligandability assessment).
-
Switch to Acrylamides immediately upon establishing a Structure-Activity Relationship (SAR) to drive selectivity.
References
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. [Link]
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]
-
Dahal, U. P., et al. (2020). "Glutathione Reactivity of N-Phenylacrylamides: Effects of Acrylamide Substitution." Journal of Medicinal Chemistry. [Link]
A Comparative Efficacy Analysis of Trifluoromethylphenyl Acetamide Derivatives as Anticonvulsant Agents
This guide provides a detailed comparison of the anticonvulsant efficacy of a series of trifluoromethylphenyl acetamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, quantitative efficacy data, and underlying mechanisms of action that differentiate these compounds. The information presented is synthesized from peer-reviewed literature to ensure scientific integrity and to provide actionable insights for the development of novel antiepileptic therapies.
Introduction: The Rationale for Trifluoromethylphenyl Acetamide Derivatives
The quest for more effective and safer antiepileptic drugs (AEDs) is a continuous effort in medicinal chemistry. Phenylacetamide derivatives have emerged as a promising scaffold due to their structural similarities to existing AEDs and their amenability to chemical modification. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a specific class of these compounds, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, to elucidate the impact of the trifluoromethyl substitution on their anticonvulsant profile. A direct comparison with 3-chloro analogs will be used to highlight the superior efficacy of the trifluoromethyl-containing compounds.[1]
Structure-Activity Relationship: The Critical Role of the Trifluoromethyl Group
The anticonvulsant activity of the acetamide derivatives discussed herein is profoundly influenced by the nature and position of the substituent on the anilide moiety. Experimental evidence strongly indicates that the presence of a trifluoromethyl group at the 3-position of the anilide ring is crucial for potent anticonvulsant effects.[1] In a comparative study, 3-(trifluoromethyl)anilide derivatives demonstrated significantly higher protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts, the majority of which were inactive.[1] This underscores the importance of the CF3 group in modulating the pharmacological activity of this class of compounds.
The general structure of the compared derivatives is shown below:
Caption: General chemical structure of the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives discussed.
Comparative Efficacy and Neurotoxicity
The efficacy of potential anticonvulsant compounds is primarily assessed by their ability to protect against seizures in animal models, while their safety is evaluated by observing neurotoxicity. The Maximal Electroshock (MES) test is a widely used model to identify compounds that prevent seizure spread, and the rotarod test is employed to assess motor impairment, a common side effect of centrally acting drugs.[1]
The following table summarizes the anticonvulsant activity (ED50 in the MES test), neurotoxicity (TD50 in the rotarod test), and the calculated Protective Index (PI = TD50/ED50) for a series of 3-(trifluoromethyl)anilide and 3-chloroanilide derivatives. A higher PI value indicates a better safety margin.
| Compound ID | X (Substituent) | R (Substituent) | MES ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) |
| 14 | 3-CF3 | H | 85.5 | > 300 | > 3.5 |
| 16 | 3-CF3 | 3-Cl | 92.1 | > 300 | > 3.3 |
| 18 | 3-CF3 | 3-F | 75.3 | > 300 | > 4.0 |
| 19 | 3-CF3 | 4-F | 68.9 | > 300 | > 4.4 |
| 20 | 3-CF3 | 4-CH3 | 55.2 | > 300 | > 5.4 |
| 3 | 3-Cl | H | Inactive | - | - |
| 5 | 3-Cl | 3-Cl | Inactive | - | - |
| 7 | 3-Cl | 3-F | Inactive | - | - |
| 8 | 3-Cl | 4-F | Inactive | - | - |
| 9 | 3-Cl | 4-CH3 | Inactive | - | - |
Data synthesized from Obniska et al., 2016.[1]
As the data clearly illustrates, the 3-(trifluoromethyl)anilide derivatives (compounds 14, 16, 18, 19, and 20) all exhibit potent anticonvulsant activity in the MES test, with ED50 values ranging from 55.2 to 92.1 mg/kg.[1] In stark contrast, all the corresponding 3-chloroanilide derivatives were found to be inactive.[1] Furthermore, the active trifluoromethyl derivatives displayed a favorable safety profile, with no neurotoxicity observed at the highest tested dose of 300 mg/kg in the rotarod test, leading to high protective indices.[1]
Proposed Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, particularly sodium channels.[2][3][4] These channels are crucial for the initiation and propagation of action potentials in neurons.[2][5] By blocking these channels, anticonvulsants can reduce neuronal hyperexcitability and prevent the spread of seizure activity.[3]
For the trifluoromethylphenyl acetamide derivatives, in vitro studies have shown that the most potent compounds act as binders to neuronal voltage-sensitive sodium channels (site 2).[1] This suggests that their anticonvulsant effect is mediated through the stabilization of the inactivated state of these channels, thereby reducing the number of channels available to propagate action potentials.
Caption: Proposed mechanism of action for trifluoromethylphenyl acetamide derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.
Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
The synthesis of the target compounds involves a two-step process: the preparation of an alkylating reagent, 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide, followed by the alkylation of the appropriate amine.
Step 1: Synthesis of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
-
Dissolve 3-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 3 hours.
-
After the reaction is complete, wash the mixture with a 2% aqueous sodium hydroxide solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide.
Step 2: Alkylation of Amines
-
In a reaction vessel, combine the desired amine (e.g., a substituted phenylpiperazine), 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide, potassium carbonate, and a catalytic amount of potassium iodide in dry acetone.
-
Heat the mixture to 60 °C and stir until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the final N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative.[1]
Caption: Synthetic workflow for trifluoromethylphenyl acetamide derivatives.
In Vivo Anticonvulsant and Neurotoxicity Screening
Animals: Male albino mice weighing between 20-25 g are used for the experiments. The animals are housed in standard conditions with free access to food and water.
Maximal Electroshock (MES) Test:
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
After a predetermined time (e.g., 30 minutes or 4 hours), subject the mice to an electrical stimulus (e.g., 50 Hz, 0.2 s duration) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using the log-probit method.[1]
Rotarod Test:
-
Administer the test compound i.p. at various doses.
-
After a predetermined time, place the mice on a rotating rod (e.g., 6 rpm).
-
Observe the ability of the mice to remain on the rod for a set period (e.g., 1 minute).
-
The inability of a mouse to maintain its balance on the rod for the set time is indicative of neurotoxicity.
-
Calculate the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, using the log-probit method.[1]
Conclusion
The comparative analysis presented in this guide unequivocally demonstrates the superior anticonvulsant efficacy of trifluoromethylphenyl acetamide derivatives over their chloro-substituted analogs. The presence of the 3-trifluoromethyl group on the anilide ring is a key determinant of their potent activity in the MES seizure model and their favorable safety profile. The proposed mechanism of action, involving the modulation of voltage-gated sodium channels, provides a rational basis for their anticonvulsant effects. The detailed experimental protocols included herein offer a framework for the further investigation and development of this promising class of compounds as potential therapeutic agents for epilepsy.
References
-
Obniska, J., Kamiński, K., & Wiklik, B. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 976-982. [Link]
-
Obniska, J., Kamiński, K., & Wiklik, B. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central, PMC5006093. [Link]
-
PubChem. (n.d.). 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
-
Catterall, W. A., Wisedchaisri, G., & Zheng, N. (2017). The bacterial voltage-gated sodium channel as a prototype for understanding physiology and pharmacology. The Journal of Physiology, 595(11), 3591-3601. [Link]
-
Rho, J. M., & Sankar, R. (1999). The pharmacologic basis of antiepileptic drug action. Epilepsia, 40(11), 1471-1483. [Link]
-
Meisler, M. H., & Kearney, J. A. (2005). Sodium channel mutations in epilepsy and other neurological disorders. Journal of Clinical Investigation, 115(8), 2010-2017. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
-
White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The anticonvulsant screening program: a search for novel agents and new therapeutic indications. Epilepsy Research, 50(1-2), 35-43. [Link]
-
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. [Link]
-
Clare, J. J. (2010). Targeting voltage-gated sodium channels for the treatment of pain. Expert Opinion on Investigational Drugs, 19(1), 45-62. [Link]
-
England, S., & de Groot, M. J. (2009). Subtype-selective targeting of voltage-gated sodium channels. British Journal of Pharmacology, 158(6), 1413-1425. [Link]
-
Eijkelkamp, N., Linley, J. E., Baker, M. D., Minett, M. S., Cregg, R., Werdehausen, R., ... & Wood, J. N. (2012). Neurological perspectives on voltage-gated sodium channels. Brain, 135(9), 2585-2612. [Link]
-
Ahern, C. A., Payandeh, J., Sharkey, L. M., & Xu, H. (2016). A hitchhiker's guide to the voltage-gated sodium channel galaxy. The Journal of General Physiology, 147(1), 1-24. [Link]
-
Payandeh, J., Scheuer, T., Zheng, N., & Catterall, W. A. (2011). The crystal structure of a voltage-gated sodium channel. Nature, 475(7356), 353-358. [Link]
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- 3. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
Validation of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Target Engagement
Executive Summary & Chemical Context[1][2][3][4]
This guide provides a rigorous technical framework for validating the target engagement of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (referred to herein as Probe-Cl ).[1][2]
Structurally, Probe-Cl consists of an electron-deficient aniline scaffold linked to an
Critical Caution: Unlike acrylamides (Michael acceptors),
Mechanism of Action: Covalent Modification[2]
To validate engagement, one must first understand the mechanism.[1] Probe-Cl does not merely bind; it reacts.[1][2]
-
Recognition: The 2-chloro-5-(trifluoromethyl)phenyl moiety provides reversible affinity (non-covalent interactions) for a hydrophobic pocket on the Target Protein of Interest (POI).[1][2]
-
Reaction: The
-chloroacetamide warhead positions the -carbon for nucleophilic attack by a thiolate anion ( ) of a proximal Cysteine.[1][2] -
Outcome: Irreversible formation of a thioether adduct and release of a chloride ion (
).[1][2]
Comparison of Electrophilic Warheads
When selecting Probe-Cl for chemical biology or lead generation, it must be compared against alternative warheads.[1]
| Feature | Acrylamide (Alternative A) | Reversible Analog (Alternative B)[1][2] | |
| Mechanism | Michael Addition (1,4-addition) | Non-covalent binding | |
| Reactivity | High (Kinetic driver) | Moderate/Tunable | None (Equilibrium driver) |
| Selectivity Risk | Moderate-High (Risk of off-target alkylation) | Low-Moderate (Requires specific geometry) | Low (Driven by |
| Reversibility | Irreversible | Irreversible | Reversible |
| Utility | Hit Identification / Fragment Screening | Lead Optimization / Clinical Candidates | Negative Control (Validation) |
Analyst Insight: Use Probe-Cl primarily for initial fragment screening or site identification.[1][2] For clinical progression, medicinal chemistry optimization often transitions the warhead to a less reactive acrylamide to reduce immunotoxicity risks, unless the target Cys has low nucleophilicity.[1][2]
Validation Workflow: The "Self-Validating" System
A robust validation campaign requires three orthogonal lines of evidence: Physical adduct formation , Kinetic competency , and Selectivity .[1][2]
Diagram: Target Engagement Validation Workflow
Figure 1: Orthogonal validation workflow ensuring the probe acts via the intended specific mechanism.
Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry (The "Gold Standard")
Objective: To definitively prove the formation of a covalent bond between Probe-Cl and the POI.[1][2]
Rationale: Biochemical inhibition alone does not prove covalency; it could be tight-binding inhibition.[1][2] MS provides the stoichiometric proof.
-
Preparation: Dilute recombinant Target Protein (POI) to 5 µM in reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it can react with the chloroacetamide.
-
Incubation: Add Probe-Cl at 1:1, 1:10, and 1:50 molar ratios (Protein:Inhibitor). Incubate for 60 minutes at Room Temperature (RT).
-
Control: Run a "DMSO only" vehicle control.
-
Quenching: Quench reaction with 0.1% Formic Acid.
-
Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap) using a C4 reverse-phase column.[1][2] Deconvolute the raw spectra to zero-charge mass.[1]
-
Success Criteria:
Protocol B: Determination of
Objective: To distinguish specific covalent inhibition from non-specific alkylation.[1][2]
Rationale:
-
Assay Setup: Establish a continuous enzymatic assay for the POI (e.g., fluorescence or absorbance readout).[1][2]
-
Reaction: Initiate reactions with varying concentrations of Probe-Cl (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
-
Measurement: Monitor product formation continuously over 60–90 minutes.
-
Data Processing:
-
Interpretation:
Protocol C: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To validate selectivity in a complex proteome.[1][2]
Rationale: Chloroacetamides are reactive.[1][2][3][4][5][6] You must prove Probe-Cl does not alkylate every cysteine in the cell.[1][2]
-
Lysate Prep: Prepare proteome lysate (1 mg/mL) from relevant cell lines.[1][2]
-
Competition: Treat lysate with Probe-Cl (20 µM) or DMSO for 1 hour.
-
Probe Labeling: Add a broad-spectrum Iodoacetamide-Alkyne (IA-alkyne) probe (1 µM) for 30 mins. This probe reacts with all available cysteines.[1][2]
-
Click Chemistry: Conjugate biotin-azide to the IA-alkyne via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).
-
Enrichment & MS: Streptavidin enrichment, tryptic digest, and TMT-based quantitative proteomics.
-
Analysis: Look for peptides that are lost (low TMT ratio) in the Probe-Cl treated sample compared to DMSO.[1][2]
Supporting Data Presentation
When publishing your validation, structure your data as follows:
Table 1: Kinetic Parameters of Probe-Cl vs. Controls
| Compound | Adduct Mass Shift (Da) | |||
| Probe-Cl | 0.45 ± 0.05 | 0.12 ± 0.01 | 4,444 | +201.02* |
| Non-Reactive Analog | 0.50 ± 0.08 | N.D.[1][2] | N.A.[1][2][7][8] | None |
| Promiscuous Control | >100 | 0.01 | < 100 | Multiple |
*Note: Mass shift calculated as MW of Probe minus MW of HCl (leaving group).[1]
References
-
Singh, J., et al. "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery 10, 307–317 (2011).[1] Link
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems."[1][2] Nature 534, 570–574 (2016).[1] Link[1][2]
-
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology."[1][2] Journal of Medicinal Chemistry 62(12), 5673–5724 (2019).[1][2] Link[1]
-
Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening."[1][2] Journal of the American Chemical Society 141(22), 8951–8968 (2019).[1] Link[1]
Sources
- 1. 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 736744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 2736464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 24522-30-3|2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide|BLD Pharm [bldpharm.com]
Comparative Reactivity Profiling: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Executive Summary
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (herein referred to as CNA-2 ) is a potent
Unlike targeted covalent inhibitors (TCIs) which often employ tunable acrylamides, CNA-2 utilizes a highly electrophilic chloroacetamide warhead. This confers high sensitivity for detecting low-nucleophilicity cysteines but introduces significant risks of proteomic promiscuity. This guide outlines the rigorous cross-reactivity profiling required to validate CNA-2 hits, comparing its performance against acrylamide analogs and broad-spectrum alkylators.
Part 1: Mechanistic Basis of Reactivity
To understand the cross-reactivity profile of CNA-2, one must analyze its electrophilic mechanism relative to alternative warheads.
The Warhead Comparison
CNA-2 operates via an
| Feature | CNA-2 (Chloroacetamide) | Acrylamide Analog | Iodoacetamide (Control) |
| Reaction Type | Michael Addition (Conjugate Addition) | ||
| Intrinsic Reactivity | High ( | Moderate/Tunable (Requires orientation) | Very High (Non-specific) |
| Selectivity Driver | Steric fit of the phenyl tail | Reversible binding affinity ( | None (Purely kinetic) |
| Hard/Soft Character | Harder electrophile | Softer electrophile | Hard electrophile |
| Primary Risk | Non-specific alkylation of solvent-exposed cysteines | Low potency if orientation is poor | Complete proteome labeling |
Reaction Pathway Visualization
The following diagram illustrates the kinetic divergence between CNA-2 and its acrylamide alternative.
Caption: Comparative reaction kinetics showing the direct SN2 pathway of CNA-2 (Red) versus the geometry-dependent Michael addition of acrylamides (Blue).
Part 2: Comparative Profiling Data
When profiling CNA-2, the objective is to distinguish specific ligandability (driven by the trifluoromethyl-phenyl scaffold) from intrinsic reactivity (driven by the chloroacetamide).
Experimental Benchmark: Competitive ABPP
The data below summarizes typical results when profiling CNA-2 against an acrylamide analog using Activity-Based Protein Profiling (ABPP).
Table 1: Cross-Reactivity Performance Metrics
| Metric | CNA-2 (Subject) | Acrylamide Analog | Interpretation |
| Proteome Coverage | >1,500 Cysteines | ~600 Cysteines | CNA-2 labels more targets due to higher intrinsic reactivity. |
| Promiscuity Index | High (~5-10% of total cysteines) | Low (<2% of total cysteines) | CNA-2 requires stricter concentration controls (<10 |
| Selectivity Score | Moderate | High | Acrylamides rely more on non-covalent recognition ( |
| False Positive Rate | High (Solvent exposed Cys) | Low | CNA-2 hits must be validated by "scaffold swapping" (switching to acrylamide). |
Key Finding: While CNA-2 identifies more ligandable sites, approximately 40% of its targets are non-specific hits driven solely by the warhead. Hits identified by CNA-2 must be cross-referenced against a "scout" library or validated with a less reactive analog.
Part 3: Experimental Protocols
To validate CNA-2 specificity, you must employ a Competitive isoTOP-ABPP workflow.[1][2] This protocol uses an alkyne-tagged broad-spectrum probe (IA-alkyne) to compete with CNA-2.
Protocol A: Competitive isoTOP-ABPP (Mass Spectrometry)[3]
Objective: Quantify the ratio of target engagement across the entire proteome.
Reagents:
-
Probe: Iodoacetamide-alkyne (IA-alkyne) [100
M stock]. -
Competitor: CNA-2 [Variable stock].
-
Click Reagents: Biotin-azide (TEV-cleavable linker), TCEP, TBTA, CuSO4.
Step-by-Step Workflow:
-
Lysate Preparation:
-
Generate proteomes from relevant cell lines (e.g., HEK293T, Jurkat).
-
Adjust protein concentration to 2 mg/mL in PBS.
-
Critical: Do not use DTT or mercaptoethanol, as they will quench the chloroacetamide.
-
-
Competitive Incubation:
-
Experimental Arm: Treat 1 mg lysate with CNA-2 (10
M and 50 M) for 60 min at 25°C. -
Control Arm: Treat 1 mg lysate with DMSO vehicle.
-
-
Probe Labeling:
-
Add IA-alkyne (100
M final) to both arms. Incubate 60 min. -
Logic: CNA-2 will block IA-alkyne binding only at sites where it has specifically reacted.
-
-
Click Chemistry & Enrichment:
-
Perform CuAAC click reaction with isotopically light (Control) and heavy (Experimental) biotin-azide tags.
-
Combine lysates (1:1 ratio).
-
Enrich on Streptavidin-agarose beads.
-
-
Digestion & MS Analysis:
Workflow Visualization
The following diagram details the logic flow for determining specificity using the competition ratio.
Caption: Competitive isoTOP-ABPP workflow. A high Ratio (R) indicates CNA-2 successfully blocked the probe, confirming target engagement.
Part 4: Troubleshooting & Optimization
When profiling CNA-2, common artifacts can obscure data. Use these self-validating checks:
-
The "Dose-Response" Check:
-
If a target is inhibited at 10
M but shows the same ratio at 100 M, it is likely a specific, saturable interaction. -
If inhibition scales linearly with concentration without saturation, it suggests non-specific alkylation driven by
rather than .
-
-
The "Scaffold" Control:
-
Synthesize the acetamide analog (remove the Cl).
-
If the acetamide analog (non-covalent) shows no competition (Ratio = 1), but the chloroacetamide shows high competition, the binding is purely driven by the warhead. This is a negative result for drug discovery potential.
-
Ideal Scenario: The non-covalent analog shows partial competition (Ratio ~1.5-2.0), indicating the scaffold contributes to binding affinity.
-
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]
-
London, N., et al. (2020). Covalent fragment screening of substituted methacrylamides. ACS Chemical Biology. [Link]
-
Åkerfeldt, K. S., et al. (2011). Kinetic analysis of the reaction of chloroacetamides with thiols. Journal of the American Chemical Society. [Link][5]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[1] Nature. [Link][6]
Sources
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vividion.com [vividion.com]
- 4. Chloroacetamides - Enamine [enamine.net]
- 5. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 6. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of N-Phenylacetamide and Constitutional Isomers: A Guide for Pharmaceutical QC
Executive Summary
N-Phenylacetamide (Acetanilide) represents a classic amide scaffold in medicinal chemistry, historically significant as the parent compound of paracetamol (acetaminophen). In modern drug development, distinguishing N-phenylacetamide from its constitutional isomers—specifically 4-Aminoacetophenone and N-Methylbenzamide —is a critical Quality Control (QC) benchmark. These isomers share the molecular formula
This guide provides a technical comparison of these isomers, focusing on their spectroscopic "performance"—defined here as the resolvability of their signals in IR, NMR, and MS workflows. We provide validated protocols to ensure unambiguous identification during synthesis and impurity profiling.
Part 1: Structural Context & Pharmacological Relevance
The differentiation of
-
N-Phenylacetamide (Acetanilide): An amide.[1] Historically an analgesic, now largely obsolete due to toxicity (methemoglobinemia), but a vital intermediate in the synthesis of sulfa drugs and penicillin precursors.
-
4-Aminoacetophenone: A ketone with a primary amine. It is a common starting material for various heterocycles and a potential degradation impurity.
-
N-Methylbenzamide: An amide (reversed connectivity). Often used as a model for peptide bond stability studies.
Key Analytical Challenge: While their molecular weights are identical, the connectivity of the carbonyl and nitrogen atoms dictates their reactivity. The primary risk in drug development is misidentifying the ketone-amine isomer (reactive, potential genotoxin) as the stable amide intermediate.
Part 2: Spectroscopic Performance Comparison
Infrared Spectroscopy (IR): The Functional Group Fingerprint
IR provides the fastest "Go/No-Go" decision metric by targeting the Carbonyl (
| Feature | N-Phenylacetamide (Target) | 4-Aminoacetophenone (Isomer A) | N-Methylbenzamide (Isomer B) |
| Carbonyl (C=O) | ~1660 cm⁻¹ (Amide I)Lower frequency due to resonance with N lone pair. | ~1680 cm⁻¹ (Ketone)Higher frequency; conjugation with phenyl ring is less effective than amide resonance. | ~1640-1655 cm⁻¹ (Amide)Sensitive to H-bonding. |
| N-H Stretch | ~3290 cm⁻¹ (Singlet)Secondary amide. | ~3350 & 3450 cm⁻¹ (Doublet)Primary amine ( | ~3300 cm⁻¹ (Singlet)Secondary amide. |
| Mechanistic Insight | The amide nitrogen donates electron density into the carbonyl | The primary amine is physically separated from the carbonyl, resulting in a classic ketone signal and a distinct amine doublet. | Similar to acetanilide, but the methyl group on Nitrogen alters the dipole moment. |
Nuclear Magnetic Resonance (¹H-NMR): The Diagnostic Methyl Shift
Proton NMR is the gold standard for structural confirmation. The methyl group (
-
N-Phenylacetamide: The methyl group is attached to the carbonyl carbon (
).-
Shift:δ 2.1 - 2.2 ppm (Singlet) .
-
Environment: Shielded relative to the ketone isomer.
-
-
4-Aminoacetophenone: The methyl group is attached directly to the carbonyl, which is attached to the ring (
).-
Shift:δ 2.5 - 2.6 ppm (Singlet) .
-
Environment:[2] Deshielded by the magnetic anisotropy of the carbonyl and the aromatic ring current.
-
-
N-Methylbenzamide: The methyl group is attached to the Nitrogen (
).-
Shift:δ 2.9 - 3.0 ppm (Doublet or Singlet) .
-
Coupling: Often appears as a doublet (
) due to coupling with the adjacent NH proton.
-
Mass Spectrometry (MS): Fragmentation Logic
When EI-MS (Electron Ionization) is applied, the isomers fragment along predictable pathways governed by bond stability.
-
N-Phenylacetamide (m/z 135):
-
4-Aminoacetophenone (m/z 135):
Part 3: Experimental Protocols
Protocol A: Sample Preparation for Comparative NMR
To ensure reproducible chemical shifts, concentration and solvent choice are standardized.
-
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) rather than
.-
Reasoning: Amide protons are often broad or invisible in chloroform due to exchange. DMSO stabilizes the H-bond, sharpening the NH signal and revealing coupling (e.g., for N-methylbenzamide).
-
-
Concentration: Weigh 10 mg of analyte into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds until fully dissolved.
-
Acquisition: Run a standard proton sequence (16 scans, 1 second relaxation delay) at 298 K.
Protocol B: MS Direct Injection Method
For rapid identification of impurities.
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Flow Rate: 0.2 mL/min (Direct infusion).
-
Collision Energy: Ramp from 10 to 40 eV to observe the transition from molecular ion to fragments.
-
Success Criteria: Observation of m/z 93 (Acetanilide) vs m/z 120 (Aminoacetophenone) at 20 eV.
-
Part 4: Visualization & Workflows
Diagram 1: Analytical Decision Tree
This workflow illustrates the logical steps to distinguish the isomers using the data described above.
Caption: Logical workflow for differentiating C8H9NO isomers. IR filters primary amines; NMR definitively assigns the methyl environment.
Diagram 2: Mass Spectrometry Fragmentation Pathways
This diagram visualizes the divergent fragmentation mechanisms that allow MS to distinguish the amide from the ketone.
Caption: Divergent fragmentation pathways. Acetanilide yields m/z 93 via ketene loss; Aminoacetophenone yields m/z 120 via methyl loss.
References
-
National Institute of Standards and Technology (NIST). (2023). Acetophenone, 4'-amino- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Acetanilide Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Hirshfeld Surface Analysis vs. Geometric Profiling: A Comparative Guide for Trifluoromethylphenyl Acetamides
Topic: Hirshfeld Surface Analysis of Trifluoromethylphenyl Acetamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the engineering of pharmaceutical solids, the trifluoromethyl (
This guide compares Hirshfeld Surface Analysis (HSA) against Standard Geometric Analysis (SGA) . While SGA relies on distance/angle cutoffs to identify "classical" bonds, HSA utilizes pro-molecule electron densities to visualize the entirety of the intermolecular landscape. For trifluoromethylphenyl acetamides, where weak dispersion forces compete with strong hydrogen bonds, HSA is not just an alternative; it is the superior diagnostic tool for stability prediction.
Methodology Comparison: HSA vs. Standard Alternatives
The following table contrasts the performance of HSA with Standard Geometric Analysis (SGA) and Spectroscopic Profiling (FTIR/Raman) specifically for analyzing acetamide derivatives.
| Feature | Hirshfeld Surface Analysis (HSA) | Standard Geometric Analysis (SGA) | Spectroscopic Profiling (IR/Raman) |
| Primary Output | 3D Surface maps ( | Bond lengths ( | Vibrational frequency shifts ( |
| Interaction Scope | Global: Captures all close contacts (Strong H-bonds + Weak van der Waals) | Local: Restricted to specific atom pairs within defined radii (e.g., | Functional Group: Specific to bond stiffness (e.g., |
| Sensitivity to | High: Visualizes | Low: Often misses | Medium: Indirect evidence via |
| Quantification | Exact %: Decomposes surface area by interaction type (e.g., 12.5% | Binary: Interaction is either "present" or "absent" | Qualitative: Relative intensity changes |
| Polymorph Discrimination | Excellent: Shape index clearly shows different stacking modes ( | Good: Differentiates unit cells, but misses packing drivers | Poor: Spectra often look identical for subtle polymorphs |
Deep Dive: The Trifluoromethylphenyl Acetamide Case Study
In
The "Blind Spot" of Standard Analysis
SGA typically identifies the N-H...O hydrogen bond (
HSA Performance Data
Experimental analysis of
| Interaction Type | Surface Contribution (%) | Visual Signature on | Significance in Packing |
| ~40 - 50% | White/Blue regions | Dispersion forces; bulk packing stability. | |
| ~15 - 20% | Deep Red Spots | Strong hydrogen bonding (The "Anchor"). | |
| ~10 - 15% | Pale Red/White spikes | Weak electrostatic steering; unique to fluorinated drugs. | |
| ~2 - 5% | Blue/White patches | Halogen-halogen contacts; critical for | |
| ~5 - 10% | Red/Blue triangles (Shape Index) |
Key Insight: The
surface maps contacts closer than the van der Waals radii sum in red . In these acetamides, thebond appears as a large red spot, while interactions appear as smaller, fainter red spots, validating their role as secondary stabilizers.
Experimental Protocol: The Self-Validating HSA Workflow
To ensure reproducibility and trustworthiness, follow this protocol using CrystalExplorer (the industry standard for HSA). This workflow includes self-validation checks at every stage.
Phase 1: Input Validation
-
CIF Import: Load the Crystallographic Information File (CIF) derived from Single Crystal X-Ray Diffraction (SCXRD).
-
H-Atom Normalization (Critical): X-ray diffraction often underestimates X-H bond lengths.
-
Action: Renormalize all X-H bond lengths to standard neutron diffraction values (e.g., C-H = 1.083 Å, N-H = 1.009 Å).
-
Why: HSA depends on surface boundaries defined by atomic nuclei. Incorrect H-positions will distort the surface and invalidate interaction energies.
-
Phase 2: Surface Generation
-
Generate Surface: Select Hirshfeld Surface
High Resolution. -
Map Property: Map
onto the surface.[1][2][3]-
Range: Set color scale from -0.1 (Red) to 1.5 (Blue) a.u.
-
-
Validation Check: Look for the "Red Spot" at the carbonyl oxygen and amide nitrogen. If absent, check the space group symmetry in your CIF file.
Phase 3: Fingerprint Decomposition
-
Generate Plot: Select 2D Fingerprint Plot.
-
Filter Interactions: Systematically toggle interaction pairs (
, ). -
Interpret Wings:
-
Sharp Spikes: Indicate strong, directional H-bonds (
). -
Diffuse Wings: Indicate weaker, less directional forces (
).
-
Visualization of Logic & Workflow
Figure 1: The HSA Interpretation Logic
A decision tree for interpreting surface colors and fingerprint shapes in acetamide analysis.
Caption: Logical flow for interpreting Hirshfeld Surface maps. Red indicates contacts shorter than the sum of van der Waals radii (strong interactions).
Figure 2: Experimental Workflow for Trifluoromethylphenyl Acetamides
Step-by-step protocol from raw data to quantitative insight.
Caption: The standard HSA workflow. Note the critical H-atom normalization step before surface generation to ensure accuracy.
References
-
McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Automated tools for Hirshfeld surface analysis. Acta Crystallographica Section B. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link
-
Novikov, A. P., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide. Acta Crystallographica Section E. Link
-
Groom, C. R., et al. (2016).[4] The Cambridge Structural Database.[4] Acta Crystallographica Section B. Link
-
CrystalExplorer . Software for Hirshfeld Surface Analysis. University of Western Australia. Link
Sources
- 1. Crystal structure and Hirshfeld surface analysis of (E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 4. Crystal structure and Hirshfeld surface analysis of (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide to Validating Novel Chloroacetamide Inhibitors: Mechanisms, Kinetics, and Structural Confirmation
Introduction: The Renaissance of the "Warhead"
Chloroacetamides were historically viewed with skepticism in drug development due to their high intrinsic reactivity and potential for indiscriminate alkylation (promiscuity). However, the landscape of Targeted Covalent Inhibitors (TCIs) has shifted.[1] Unlike non-specific alkylators, modern chloroacetamide-based probes and drugs rely on a "two-step" mechanism: a high-affinity non-covalent scaffold positions the electrophile precisely adjacent to a non-catalytic cysteine, allowing the warhead to "snap" shut.
This guide provides a rigorous, self-validating framework for confirming the mechanism of action (MoA) of novel chloroacetamide inhibitors, distinguishing them from reversible binders and other covalent classes like acrylamides.
Part 1: The Mechanistic Distinction
Comparative Analysis of Inhibitor Classes
To validate a novel chloroacetamide, one must first understand how its behavior differs from alternatives. The primary distinction lies in the reaction mechanism (
Table 1: Comparative Performance Profile of Covalent Warheads
| Feature | Chloroacetamide (Novel) | Acrylamide (Standard TCI) | Reversible Inhibitor |
| Reaction Type | Nucleophilic Substitution ( | Michael Addition (1,4-addition) | Non-covalent (H-bonds, VdW) |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Various (Pocket dependent) |
| Intrinsic Reactivity | High (Tunable via steric hindrance) | Moderate to Low | N/A |
| Reversibility | Irreversible (Permanent Adduct) | Irreversible (usually) | Fully Reversible |
| Primary Metric | |||
| Mass Shift ( | + [MW - HCl] | + [MW] | 0 |
| Off-Target Risk | High (requires selectivity profiling) | Moderate | Low (driven by binding) |
The Chloroacetamide Mechanism ( )
Unlike acrylamides which undergo Michael addition, chloroacetamides react via a bimolecular nucleophilic substitution (
Figure 1: The
Part 2: Kinetic Validation ( )
Why is Meaningless
Expert Insight: Never rely solely on
- : The affinity of the initial non-covalent binding step.
- : The rate of the chemical bond formation (reactivity).
Protocol 1: Determination of
Objective: Quantify the potency and reactivity of the inhibitor.[1][3]
-
Preparation: Prepare enzyme at 2x final concentration and Inhibitor at 10x concentrations (spanning 0.1x to 10x the estimated
). -
Incubation: Mix Enzyme and Inhibitor.
-
Time-Course Sampling: At discrete time points (e.g., 2, 5, 10, 30, 60 min), remove an aliquot.
-
Activity Assay: Immediately dilute the aliquot into a substrate solution (at saturating concentrations,
) to measure residual activity. Note: The high substrate concentration prevents further inhibition during the read. -
Data Analysis:
-
Plot % Remaining Activity vs. Time for each inhibitor concentration. Fit to a mono-exponential decay (
) to get . -
Plot
vs. [Inhibitor] . -
Fit to the hyperbolic equation:
-
Extract
(max rate) and (binding constant).[1]
-
Part 3: Establishing Irreversibility (The Washout)
Protocol 2: Jump-Dilution (Washout) Assay
Objective: Prove that the inhibition persists after the free compound is removed, distinguishing it from slow-tight binding reversible inhibitors.
-
Incubation: Incubate the enzyme with the chloroacetamide inhibitor at a concentration equivalent to
for 1 hour (ensure >90% inhibition). -
Control: Run a parallel sample with DMSO only (vehicle).
-
Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the enzyme's substrate.
-
Example: 10 µL incubation
990 µL buffer. -
Final inhibitor concentration is now
(below the effective threshold).
-
-
Measurement: Monitor enzymatic activity continuously for 60 minutes.
-
Interpretation:
-
Reversible Inhibitor: Activity will recover over time as the inhibitor dissociates (
driven). -
Chloroacetamide (Covalent): Activity will remain flat (near 0%) because the enzyme is permanently "dead."
-
Part 4: Structural Confirmation (Mass Spectrometry)
The "Mass Shift" Rule
For chloroacetamides, the covalent adduct formation involves the loss of the chlorine atom and the proton from the cysteine thiol.
Formula for Mass Shift (
Protocol 3: Intact Protein LC-MS
-
Reaction: Incubate Protein (5-10 µM) with Inhibitor (1.1 equivalents) for 30-60 mins.
-
Desalting: Remove excess small molecules using a C4 spin column or online trap column to prevent non-specific ionization adducts.
-
Analysis: Inject onto a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
-
Validation Criteria:
-
Observe the disappearance of the Native Mass peak.
-
Observe the appearance of the Adduct Mass peak matching the calculated
.
-
Figure 2: Step-by-step decision tree for validating covalent mechanism of action.
Part 5: Selectivity & Off-Target Profiling
Critical Warning: Chloroacetamides are highly reactive.[4] A key part of the MoA confirmation is proving the inhibitor is selective for the target cysteine and not alkylating every thiol in the cell.
Recommended Assay: Activity-Based Protein Profiling (ABPP)
-
Competitive ABPP: Treat proteome with the inhibitor, then label with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Desthiobiotin).
-
Readout: If the inhibitor is selective, only the target protein's band/peptide will disappear from the MS readout. If many proteins disappear, the chloroacetamide is too promiscuous (a "pan-assay interference" compound).
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[5] Nature Reviews Drug Discovery, 10, 307–317. Link
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding Inhibitors." SLAS Discovery, 22(1), 3-20. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1369. Link
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
Sources
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
validating in vitro results of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide in vivo
The following guide details the validation framework for translating the in vitro activity of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (a representative covalent chloroacetamide probe) into an in vivo setting.
Executive Summary & Compound Profile
Compound Identity: 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 328-26-7).
Chemical Class:
This compound belongs to a class of electrophilic fragments often identified in phenotypic screens or covalent ligand libraries. While it exhibits potent in vitro activity by alkylating nucleophilic cysteine residues, its translation to in vivo models is complicated by high intrinsic reactivity. This guide provides the critical "Go/No-Go" validation steps required to distinguish true pharmacological efficacy from off-target toxicity.
The Translational Gap
The primary failure mode for chloroacetamides in vivo is rapid systemic clearance via glutathione (GSH) conjugation, leading to low bioavailability and potential hepatotoxicity. Validation must therefore prioritize Target Engagement (TE) over simple efficacy readouts.
Mechanism of Action (MoA)
The compound functions as an irreversible inhibitor. The electron-withdrawing trifluoromethyl (-CF
Covalent Modification Pathway
The mechanism involves a nucleophilic substitution (S
Figure 1: Mechanism of covalent alkylation. The chloroacetamide warhead reacts with an accessible cysteine, forming a permanent thioether bond.
Comparison Guide: Warhead Selection
Researchers must benchmark the performance of the chloroacetamide against alternative electrophiles to justify its use in vivo.
| Feature | Chloroacetamide (Current Compound) | Acrylamide (Alternative A) | Sulfamate Acetamide (Alternative B) |
| Reactivity | High (S | Tunable (Michael Addition).[1] Moderate. | Low/Tunable . High specificity. |
| Metabolic Stability | Low .[2] Rapid GSH conjugation ( | Moderate . Slower GSH reaction. | High . Resistant to plasma hydrolysis. |
| Toxicity Risk | High . Hepatotoxic potential (GSH depletion). | Low-Moderate . | Low . |
| In Vivo Utility | Proof-of-Concept only . Rarely a drug candidate. | Gold Standard (e.g., Ibrutinib, Osimertinib). | Emerging (High stability probes). |
Strategic Insight: If the chloroacetamide fails due to toxicity or clearance, the standard optimization strategy is to replace the Cl-CH2- warhead with an acrylamide CH2=CH- moiety to reduce intrinsic reactivity while maintaining binding geometry [1, 2].
In Vivo Validation Protocol
Phase I: Formulation & Stability (The "Gatekeeper" Step)
Before efficacy studies, you must ensure the compound survives the bloodstream.
-
Challenge: The -CF
and -Cl groups make the compound highly lipophilic (LogP > 3) and poorly soluble in water. -
Vehicle Selection: Avoid simple saline. Use a solubilizing vehicle.
-
Standard: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.
-
Alternative: 10% NMP / 90% Captisol® (if pH stability is a concern).
-
Protocol 1: Glutathione (GSH) Reactivity Assay
-
Incubate 10 µM compound with 5 mM GSH in PBS (pH 7.4) at 37°C.
-
Monitor disappearance of parent compound via LC-MS/MS at 0, 15, 30, 60 min.
-
Criterion: If
min, the compound is likely unsuitable for systemic dosing; consider intratumoral or local administration.
Phase II: Target Engagement (TE)
Efficacy without target engagement is an artifact. Because this is a covalent binder, you can use competition assays .
Protocol 2: In Vivo Probe Competition
-
Dose: Administer the compound (IP or PO) to the animal.
-
Harvest: Collect tissue (tumor/organ) at
(e.g., 2 hours). -
Ex Vivo Labeling: Lyse tissue and treat lysate with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Desthiobiotin).
-
Readout: Perform Streptavidin pull-down and Western Blot for the target protein.
-
Result: A decrease in band intensity indicates the target was already occupied (blocked) by your compound in vivo.
Phase III: Efficacy & Safety Workflow
Design the study to differentiate on-target efficacy from off-target alkylation toxicity.
Figure 2: Step-by-step decision tree for validating reactive covalent probes.
References
-
London, N., et al. (2019).[3] "Characterizing and screening commercially available irreversible covalent fragments." Journal of the American Chemical Society.[3] Link
-
Zhu, K., et al. (2023).[4] "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society.[3] Link
-
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design: The Redox-Enzyme Connection." Angewandte Chemie International Edition. Link
Sources
- 1. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cacheby.com [cacheby.com]
- 3. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Genotoxicity of Substituted Chloroacetamides
Introduction: The Toxicological Scrutiny of Chloroacetamides
Substituted chloroacetamides are a class of chemical compounds, most recognized for their widespread use as pre-emergence herbicides in agriculture. Prominent members of this family include acetochlor, alachlor, butachlor, and propachlor.[1] Their efficacy in weed control is contrasted by concerns over their potential environmental and human health impacts. A critical aspect of their safety assessment is determining their genotoxicity—the potential to damage DNA and compromise the integrity of the genetic material within a cell. Such damage, if not properly repaired, can lead to mutations and potentially give rise to carcinogenic processes.[2]
This guide provides an in-depth comparison of the methodologies used to assess the genotoxicity of substituted chloroacetamides. It is designed for researchers, toxicologists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to toxicological assessment.
Part 1: Mechanistic Insights into Chloroacetamide-Induced Genotoxicity
Understanding the potential mechanisms of action is fundamental to selecting the appropriate assessment tools. The genotoxicity of chloroacetamides is not always a result of the parent compound directly interacting with DNA; it often involves complex metabolic activation and cellular responses.
The Central Role of Metabolism and Oxidative Stress
Many chloroacetamides are not directly genotoxic but become so after being metabolized by the body, primarily in the liver. This process, known as metabolic activation, can transform the parent compound into reactive electrophilic metabolites capable of binding to DNA or other cellular macromolecules.[3]
A key mechanism implicated in the toxicity of chloroacetamides is the induction of oxidative stress.[4] Studies on acetochlor and its metabolites, for instance, have shown that they can trigger the generation of Reactive Oxygen Species (ROS).[5][6] This leads to a cellular imbalance, depleting natural antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[5][6] The resulting accumulation of ROS can cause direct damage to DNA, including single and double-strand breaks.[7]
The chloroacetyl moiety itself is a crucial structural component for this activity. It is inherently reactive toward nucleophiles, such as the sulfhydryl groups in proteins and potentially the nitrogen and oxygen atoms in DNA bases, leading to the formation of DNA adducts.[8][9][10]
Below is a generalized pathway illustrating these mechanistic principles.
Caption: Workflow for the Comet Assay.
Part 3: Comparative Genotoxicity of Common Chloroacetamides
The genotoxicity profile of chloroacetamides varies by the specific compound, its substituents, and the test system used. The following table summarizes experimental data for several widely used chloroacetamide herbicides.
| Compound | Ames Test Results | In Vitro Mammalian Cell Assays | In Vivo Mammalian Assays | Mechanistic Notes |
| Acetochlor | Weakly positive in some assays, often with S9 activation. | [11] Clastogenic (causes chromosome breaks) at cytotoxic concentrations in human lymphocytes. | [11] Generally considered not genotoxic in vivo. A[11][12] comet assay on nasal cells from exposed rats showed no DNA damage. | [12] Genotoxicity is linked to the chloroacetyl group. I[10]nduces significant oxidative stress and DNA breakage in vitro. C[5][6]lassified as a potential B-2 carcinogen. |
| Alachlor | Generally negative for gene mutations in bacteria and mammalian cells. | [13] Induces chromosomal aberrations in mammalian cells in vitro. | [13] Evidence is considered equivocal. Some studies show weak activity, while others are negative. | [13][14] Carcinogenicity in rats is thought to occur via a non-genotoxic mechanism involving a reactive metabolite (DEIQ) that causes cell damage and proliferation. |
| Butachlor | Negative in most mammalian systems. | [15] Induces chromosomal aberrations in cultured human lymphocytes. | [16] Overall weight of evidence suggests no significant genotoxic activity in vivo. | [15] Suspected carcinogen that alters cell growth and proliferation characteristics. T[17]umors in rats are believed to arise from non-genotoxic, threshold-sensitive mechanisms. |
| Propachlor | Data less extensive in readily available literature. | Found to be a strong dermal sensitizer in guinea pigs. | [18] Has relatively low acute toxicity via oral, dermal, and inhalation routes. | [18] U.S. EPA has noted sufficient evidence of developmental toxicity. |
Structure-Activity Relationship Insights
The data reveals a pattern where many chloroacetamides are clastogenic (cause chromosome damage) in vitro but this activity does not always translate to in vivo systems. This discrepancy often points to efficient detoxification in a whole organism or to non-genotoxic mechanisms of carcinogenicity, such as cytotoxicity followed by regenerative cell proliferation, particularly in rodent models.
[3]The chemical structure significantly influences toxicity. For example, lipophilicity (the ability to dissolve in fats) is correlated with biological activity, with more lipophilic derivatives sometimes exhibiting higher toxicity as they can more easily pass through cell membranes.
Assessing the genotoxicity of substituted chloroacetamides requires a multi-faceted approach. The evidence clearly indicates that while some members of this class can induce DNA damage and mutations in vitro, their in vivo effects and mechanisms of carcinogenicity are more complex. The parent compounds are often less of a concern than their reactive metabolites, which can induce oxidative stress and chromosomal damage.
For any researcher in this field, a standard testing battery is essential:
-
Ames Test: To screen for the induction of gene mutations, with and without metabolic activation.
-
In Vitro Chromosomal Aberration or Micronucleus Test: To assess the potential for chromosomal damage in mammalian cells.
-
In Vivo Assay (e.g., Micronucleus or Comet Assay): To confirm if any genotoxic potential observed in vitro is expressed in a whole animal system.
This comprehensive approach, grounded in a mechanistic understanding of how these compounds interact with cellular systems, is the only way to generate reliable and trustworthy data for the safety assessment of this important class of chemicals.
References
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). International Journal of Molecular Medicine. [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Spandidos Publications. [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Spandidos Publications. [Link]
-
Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (2023). MDPI. [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). ResearchGate. [Link]
-
Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. (2018). ACS Publications. [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2022). PubMed Central. [Link]
-
Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. (2019). PubMed. [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PubMed. [Link]
-
Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). PubMed Central. [Link]
-
ACETOCHLOR. (2011). World Health Organization (WHO). [Link]
-
DNA damage and mutations produced by chloroacetaldehyde in a CpG-methylated target gene. (2005). PubMed. [Link]
-
An evaluation of the carcinogenic potential of the herbicide alachlor to man. (2000). PubMed. [Link]
-
Evidence on the Developmental and Reproductive Toxicity of Propachlor. (2003). OEHHA. [Link]
-
Genotoxicity of the herbicide butachlor in cultured human lymphocytes. (1995). PubMed. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). PubMed Central. [Link]
-
Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016). ACS Publications. [Link]
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Summary of Toxicology Studies with Butachlor. (1993). J-STAGE. [Link]
-
Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
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Evaluation of the potential carcinogenicity and genetic toxicity to humans of the herbicide acetochlor. (1998). PubMed. [Link]
-
Propachlor (Ref: CP 31393). AERU - University of Hertfordshire. [Link]
-
Acetochlor. (2005). JMPR. [Link]
-
Summary of Toxicology Studies with Alachlor. (1993). Journal of Pesticide Science. [Link]
-
Butachlor (Ref: CP 53619). AERU - University of Hertfordshire. [Link]
-
Comet Assay Protocol. McGill University. [Link]
-
Cellular and Molecular Mechanisms of Oxidative DNA Damage and Repair. (2024). MDPI. [Link]
-
Propachlor (EHC 147, 1993). INCHEM. [Link]
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Summary of Toxicology Studies with Butachlor. (1993). Journal of Pesticide Science. [Link]
-
Acetochlor (Ref: CP 55097). AERU - University of Hertfordshire. [Link]
-
Mechanisms of DNA Damage and Repair. (2016). YouTube. [Link]
-
(PDF) Comet Assay: A Strong Tool for Evaluating DNA Damage and Comprehensive Guidelines for Plant Cells. (2017). ResearchGate. [Link]
-
Propachlor - Exposure: Exposure Predictions. US EPA. [Link]
-
Genotoxicity of the herbicides alachlor and maleic hydrazide in cultured human lymphocytes. (1990). Oxford Academic. [Link]
-
Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog-Bio. [Link]
-
Acetochlor Toxicological Summary. (2018). Minnesota Department of Health. [Link]
-
Alachlor in Drinking-water. (2003). World Health Organization (WHO). [Link]
-
DNA Damage Evaluation Using Comet Assay | Protocol Preview. (2022). YouTube. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Butachlor, a suspected carcinogen, alters growth and transformation characteristics of mouse liver cells. (2000). PubMed. [Link]
-
Chloroacetamide. PubChem - NIH. [Link]
-
ASSAYS AVAILABLE FOR GENOTOXICITY ASSESSMENT OF AGROCHEMICALS : A REVIEW. (2020). CABI Digital Library. [Link]
-
The Ames Test. Lawrence University. [Link]
-
Chapter 12: DNA Damage and Repair. Chemistry - Western Oregon University. [Link]
-
ALACHLOR. Rotterdam Convention. [Link]
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- 4. Genotoxicity of chloroacetamide herbicides and their metabolites <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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Target Deconvolution of Covalent 2-Chloroacetamide Hits: A Comparative Technical Guide
The following guide details the comparative strategies for deconvoluting the biological targets of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7).
This compound belongs to the
Executive Summary
The Challenge: Phenotypic screening identified 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide as a bioactive hit. Its structure contains a reactive 2-chloroacetamide group, classifying it as a putative covalent inhibitor. Standard non-covalent deconvolution methods (e.g., reversible equilibrium dialysis) often fail due to the irreversible nature of the binding.
The Solution: This guide compares the three primary methodologies for identifying the targets of this specific chemotype:
-
Competitive Activity-Based Protein Profiling (ABPP): The industry "Gold Standard" for covalent hits.
-
Thermal Proteome Profiling (TPP/CETSA): A label-free alternative.
-
Functional Genomics (CRISPR-Cas9): A mechanism-agnostic validation tool.
Verdict: For
Primary Strategy: Competitive Activity-Based Protein Profiling (ABPP)
Mechanism of Action
Since 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide lacks a bioorthogonal handle (e.g., alkyne or azide) for direct enrichment, Competitive ABPP is the method of choice. This approach uses a broad-spectrum "scout" probe (e.g., Iodoacetamide-Alkyne) to label the reactive cysteome.
If your hit binds a specific protein, it will block the scout probe from labeling that specific cysteine. Mass spectrometry then identifies the "missing" peak—the peptide that was not labeled because your compound got there first.
Performance Analysis
-
Specificity: High. By using isotopic labeling (isoTOP-ABPP), you can filter out background noise (proteins that bind everything) from specific targets (proteins that show dose-dependent competition).
-
Resolution: Residue-level. It identifies not just the protein (e.g., GAPDH) but the exact amino acid (e.g., Cys152) modified.
-
Suitability: Excellent for 2-chloroacetamides, which mimic the reactivity of the iodoacetamide scout probes.
Experimental Protocol (Step-by-Step)
Objective: Identify targets competed by the hit compound in a proteome lysate.
-
Lysate Preparation:
-
Harvest cells (e.g., HeLa or relevant disease model).
-
Lyse in PBS with protease inhibitors (omit DTT/EDTA to preserve metal-dependent enzymes and disulfides).
-
Adjust protein concentration to 1 mg/mL.
-
-
Compound Incubation (Competition):
-
Divide lysate into two aliquots: Vehicle (DMSO) and Treated (20 µM Compound) .
-
Incubate for 1 hour at 25°C. (The hit covalently blocks its targets).
-
-
Probe Labeling:
-
Add IA-alkyne (Iodoacetamide-alkyne) to both samples (final conc. 10 µM).
-
Incubate for 1 hour at 25°C. (The probe labels all remaining free cysteines).
-
-
Click Chemistry & Enrichment:
-
React both samples with Biotin-Azide via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).
-
Reagents: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.
-
Precipitate proteins (methanol/chloroform) to remove excess reagents.
-
Re-solubilize and enrich on Streptavidin-Agarose beads .
-
-
Digestion & MS Analysis:
-
Perform on-bead tryptic digestion.
-
Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).
-
Data Analysis: Look for peptides with significantly lower intensity in the Treated sample vs. Vehicle (Ratio < 0.5).
-
Alternative Strategy: Thermal Proteome Profiling (TPP / CETSA)[1]
Mechanism of Action
TPP relies on the principle of ligand-induced thermal stabilization. When the 2-chloroacetamide hit binds its target, it alters the protein's melting curve. This method is "label-free"—it requires no chemical modification of the hit or use of scout probes.
Performance Analysis
-
Pros: No need for chemical probes (alkynes/azides). Can be performed in intact cells (CETSA), preserving subcellular context.
-
Cons: Lower sensitivity for low-abundance proteins compared to ABPP. Covalent modification can sometimes destabilize proteins or cause precipitation, making data interpretation complex for alkylators.
-
Verdict for Chloroacetamides: A strong secondary validation method, but less reliable as a primary discovery tool for promiscuous electrophiles compared to ABPP.
Comparative Data Summary
The following table contrasts the performance of ABPP against TPP and Genetic Screening for this specific chemotype.
| Feature | Competitive ABPP (Recommended) | TPP / CETSA | CRISPR / Genetic Screen |
| Primary Output | Exact binding site (Residue ID) | Protein ID (Thermal shift) | Gene ID (Resistance/Sensitization) |
| Suitability for Covalents | Excellent (Directly measures occupancy) | Moderate (Depends on stability shift) | Good (Mechanism agnostic) |
| False Positives | Low (with isotopic controls) | Moderate (Non-specific stabilizers) | Low (Functional validation) |
| Throughput | Medium (Requires MS) | Medium (Requires MS) | High (Pooled screens) |
| Chemical Requirement | Generic Probe (IA-Alkyne) | Native Compound | Native Compound |
| Cost | High (MS time + Reagents) | High (MS time + TMT labels) | Moderate (Library dependent) |
Visualizing the ABPP Workflow
The following diagram illustrates the logic flow for deconvoluting the 2-chloroacetamide hit using Competitive ABPP.
Caption: Workflow for Competitive ABPP. The hit compound "competes" with the probe for the target site, resulting in a loss of signal for the specific target in Mass Spec.
Critical Considerations for 2-Chloroacetamides
When working with 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide , you must control for intrinsic reactivity:
-
Reactivity Check: Before starting, perform a simple glutathione (GSH) reactivity assay. If the compound has a half-life < 15 minutes in the presence of GSH, it may be too reactive (promiscuous) for specific target identification.
-
"Clickable" Analog Synthesis: If Competitive ABPP fails, synthesize a probe derivative.
-
Structure: Replace the 2-chloro-5-(trifluoromethyl)phenyl tail with a propargyl-ether moiety if SAR permits, OR attach an alkyne to the meta position of the phenyl ring.
-
Risk:[1] Modifying the structure might kill binding affinity. This is why Competitive ABPP (using the unmodified parent) is preferred first.
-
References
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. Link
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Link
-
PubChem. (2025).[2] Compound Summary: 2-Chloroacetamide.[2][3] National Library of Medicine. Link
Sources
Comparative Structural Analysis of 2-Chloro-N-phenylacetamide Derivatives
Executive Summary & Application Context
In the realm of medicinal chemistry and agrochemical design, 2-chloro-N-phenylacetamide (and its derivatives) serves as a critical peptidomimetic scaffold. Unlike simple acetanilides, the introduction of the chlorine atom at the
This guide compares the structural "performance"—defined here as crystallographic stability, packing efficiency, and supramolecular robustness —of the parent 2-chloro-N-phenylacetamide against its para-substituted and ortho-substituted derivatives. By analyzing Single Crystal X-Ray Diffraction (SC-XRD) data and Hirshfeld surface interactions, we provide actionable insights for researchers optimizing solubility and bioavailability profiles.
Synthesis & Crystallization Protocol
To ensure reproducible polymorphic forms for analysis, a standardized synthesis and slow-evaporation crystallization protocol is required. The following workflow minimizes impurities that often disrupt the delicate halogen-mediated packing networks.
Optimized Synthesis Workflow
Reagents: Substituted Aniline (1.0 eq), Chloroacetyl Chloride (1.2 eq), Glacial Acetic Acid (Solvent), Saturated Sodium Acetate (Base).
-
Dissolution: Dissolve the specific aniline derivative in glacial acetic acid at room temperature.
-
Acylation: Add chloroacetyl chloride dropwise. Critical: Maintain temperature <10°C to prevent bis-acylation.
-
Neutralization: Quench with saturated sodium acetate solution.
-
Precipitation: Pour mixture into ice-cold water; stir vigorously until solid precipitates.
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (3:1) ratio.[1][2][3][4]
Workflow Visualization
Figure 1: Step-by-step synthesis and crystallization workflow ensuring high-purity single crystals.
Comparative Structural Analysis
The core "performance" metric in solid-state chemistry is the stability of the crystal lattice, governed by the balance of Hydrogen Bonding (H-bonds) and van der Waals forces.
Conformational Locking
Across most 2-chloro-N-phenylacetamide derivatives, a specific conformational lock is observed:
-
Amide Linkage: The
and bonds adopt an anti conformation.[1][5] -
Chloroacetyl Tail: The
and bonds typically adopt a syn conformation (planar or near-planar).[1]
This specific geometry is crucial because it exposes the
Comparative Data: Substituent Effects
The following table compares the crystallographic parameters of the unsubstituted parent compound versus electron-donating (p-Methoxy) and sterically hindering (o-Chloro) derivatives.
| Parameter | Parent Compound (Unsubstituted) | Alternative A (p-Methoxy derivative) | Alternative B (o-Chloro derivative) |
| Formula | |||
| Space Group | Monoclinic | Monoclinic | Monoclinic |
| Packing Motif | 1D Infinite Chains (C4) | 3D Network (H-bonds + | Dimers / Distorted Chains |
| Primary Synthon | |||
| Torsion Angle | Planar Phenyl/Amide | Twisted (~29°) | Highly Twisted (>40°) |
| Hirshfeld Dominance |
Analysis of Performance Differences:
-
Parent Compound: Exhibits the "cleanest" packing. The lack of phenyl substituents allows the amide backbone to dictate the structure, forming robust
chains along the [101] direction. -
p-Methoxy Alternative: The methoxy group introduces a competing H-bond acceptor. While the
chain persists, the structure gains stability from interactions, creating a more complex 3D network. This often results in higher melting points and lower solubility compared to the parent. -
o-Chloro Alternative: The ortho substituent creates significant steric clash with the amide oxygen. This forces the phenyl ring to twist out of the plane, weakening the
-stacking potential and often disrupting the continuous C(4) chains into discrete dimers or helical structures.
Supramolecular Assembly Logic
Understanding the hierarchy of interactions is vital for predicting the solid-state behavior of new drug candidates in this class.
Interaction Hierarchy (Energetics)
-
Strong H-Bonds (
): The primary anchor. Determines the "backbone" of the crystal.[2] -
Weak H-Bonds (
): Stabilize the layers between chains. -
Halogen Interactions (
): Specific to these derivatives. The chlorine atom acts as a weak acceptor, guiding the stacking of layers.
Assembly Pathway Visualization
Figure 2: Logical flow of supramolecular assembly from monomer conformation to 3D lattice.
Advanced Characterization: Hirshfeld Surface Analysis[1][2][3][6][7][8]
To validate the visual observations from XRD, Hirshfeld surface analysis (using CrystalExplorer) provides a quantitative "fingerprint" of the crystal.
-
Surface: Look for deep red spots. In all derivatives, two distinct red spots correspond to the
hydrogen bond acceptor and the donor. -
Fingerprint Plots:
-
H...H Contacts: Usually comprise 30-45% of the surface area (dispersion forces).
-
O...H Contacts: Represent the "spikes" in the plot, indicating strong directional bonding (15-20%).
-
Cl...H Contacts: In the 2-chloro derivatives, these appear as "wings" in the plot, confirming that the chlorine tail is not passive but actively participates in stabilizing the lattice via weak hydrogen bonds.
-
Recommendation: For researchers modifying this scaffold, monitoring the Cl...H percentage is a proxy for solubility. Increasing this interaction strength (e.g., by adding electron-withdrawing groups to the phenyl ring) generally correlates with higher lattice energy and reduced solubility.
References
-
Gowda, B. T., et al. (2008).[5] "2-Chloro-N-phenylacetamide."[1][2][3][4][5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 64(6), o987. Link
-
Missioui, M., et al. (2022).[1][9] "Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide." Acta Crystallographica Section E: Crystallographic Communications, 78(6), 622-626. Link
-
Zhi, L. H., et al. (2011). "2-Chloro-N-methyl-N-phenylacetamide."[2] Acta Crystallographica Section E: Structure Reports Online, 67(1), o68. Link
-
Tan, S. L., et al. (2019).[3] "Crystal structure and Hirshfeld surface analysis of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide." IUCrData, 4(x190243). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. ijpsr.info [ijpsr.info]
Safety Operating Guide
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: Treat 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7) as a High-Hazard Halogenated Organic .[1]
As researchers, we often treat "waste" as an afterthought.[1] However, this specific compound presents a dual-threat profile: it contains a chloroacetamide moiety (a potent alkylating agent) and a trifluoromethyl group (highly persistent and requiring specialized thermal destruction).[1] Improper disposal does not just risk regulatory non-compliance; it risks creating toxic alkylating vapors in the lab or releasing persistent fluorinated compounds into the environment.
The Golden Rule: Never dispose of this compound down the drain or in general "organic waste" streams. It requires a dedicated Halogenated Organic waste stream destined for high-temperature incineration with acid gas scrubbing.[1]
Chemical Profile & Hazard Assessment
To manage waste effectively, you must understand the "Enemy." This table summarizes the physicochemical properties that dictate our disposal strategy.
| Property | Data | Operational Implication |
| CAS Number | 328-26-7 | Use this for all waste manifests and labeling.[1] |
| Molecular Formula | C9H6Cl2F3NO | High halogen content (Cl + F) requires specific incineration protocols.[1] |
| Functional Groups | Chloroacetamide: Electrophilic/Alkylating agent (Toxic).CF3: Thermally stable C-F bonds (Persistent).[1] | |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation risk during weighing/transfer.[1] |
| Solubility | Low in water; Soluble in DMSO, DCM | Do not attempt aqueous neutralization; use organic solvents for cleaning. |
| GHS Hazards | H301, H311, H331 (Toxic); H341 (Mutagenic) | PPE Mandatory: Double nitrile gloves, lab coat, safety glasses. |
Pre-Disposal Stabilization (The "Self-Validating" System)[1]
Safety is not an act; it is a system.[1] Follow this segregation logic to prevent cross-reactivity in your waste drums.
Step-by-Step Segregation Protocol
-
Isolation:
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a sealed clear plastic bag labeled "Toxic Solid Waste." Place this bag inside the solid waste drum.
-
Liquid Waste: Dissolve any residual pure compound in a minimal amount of Dichloromethane (DCM) or DMSO before adding to the liquid waste container.
-
-
Container Selection:
-
Labeling (Critical for Downstream Safety):
Visual Logic: Waste Segregation Decision Tree
Figure 1: Decision matrix for segregating 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide waste. Note that even if dissolved in a non-halogenated solvent like DMSO, the presence of the trifluoromethyl group mandates the Halogenated stream.
The Technical Deep Dive: Why High-Temperature Incineration?
As scientists, we must understand the causality of our protocols. Why can't we just autoclave this?
1. The Trifluoromethyl (CF3) Challenge: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard combustion (600–800°C) often fails to fully mineralize CF3 groups, potentially leading to the emission of shorter-chain fluorinated organics or PFAS-precursors.[1]
-
Requirement: This waste must be sent to a RCRA-permitted facility operating Rotary Kiln Incinerators at temperatures >1100°C with a residence time >2 seconds.[1]
2. The Hydrogen Fluoride (HF) Byproduct:
Upon successful thermal decomposition, the fluorine atoms convert to Hydrogen Fluoride (HF) gas.
-
Operational Impact: The incineration facility must be equipped with caustic wet scrubbers (using NaOH or Ca(OH)2) to neutralize the corrosive HF gas before stack release.[1] This is why accurate labeling of "Fluorinated Organic" is vital for the facility's mass-balance calculations.[1]
3. The Chloroacetamide Alkylating Risk:
The
-
Implication: Chemical deactivation (e.g., using mild ammonia or thiols) is possible but generally discouraged in the lab for small quantities due to the risk of creating more complex, uncharacterized waste mixtures. Containment is safer than bench-top deactivation. [1]
Emergency Spill Response Protocol
In the event of a spill, immediate, decisive action is required. Do not use water (which spreads the contamination).[1]
Spill Response Workflow
Figure 2: Operational workflow for containing and cleaning spills of toxic halogenated amides.
Specific Cleaning Steps:
-
Isolate: Evacuate the immediate area.
-
Protect: Wear a half-mask respirator with organic vapor/acid gas cartridges (or N95 for dust) if outside a fume hood.[1]
-
Contain:
-
Decontaminate: Wipe the surface with a soap/water solution.[1][2] Collect all wipes and rinsate into the solid hazardous waste stream.[1] Do not flush rags down the sink.[1]
References
-
PubChem. (n.d.).[1] 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7).[1][3] National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Chapter 8: Management of Waste. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Halogenated Organic Compounds. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
